Mannotetraose
Description
Properties
CAS No. |
51327-76-5 |
|---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14-,15-,16+,17+,18+,19-,20-,21-,22+,23+,24+/m1/s1 |
InChI Key |
UYQJCPNSAVWAFU-UIQXVFQFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure and function of Mannotetraose?
An In-depth Technical Guide on the Core Aspects of Mannotetraose for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a tetrasaccharide, a carbohydrate composed of four mannose monosaccharide units linked together. Its structure and function vary depending on the specific glycosidic linkages between the mannose residues. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies pertaining to this compound, with a focus on its significance in biological systems and potential therapeutic applications.
Core Structural Features
This compound is a homo-oligomer of four D-mannose units. The primary structural diversity arises from the different anomeric configurations (α or β) and the positions of the glycosidic bonds (e.g., 1→2, 1→3, 1→4, 1→6). This structural variability leads to a range of isomers with distinct biological roles.
A diagram illustrating the general structure of a linear this compound is presented below.
Caption: General structure of a linear this compound molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₂O₂₁ | [1] |
| Molecular Weight | 666.58 g/mol | [1] |
| Stereochemistry | D-mannose | |
| Common Linkage Types | β-1,4; β-1,2; α-1,2; α-1,3; α-1,6 | [2][3][4] |
Table 2: Enzymatic Hydrolysis Yields of this compound from Various Substrates
| Substrate | Enzyme Source | This compound Yield | Reference(s) |
| Locust Bean Gum | Bacillus circulans NT 6.7 | Variable | [3] |
| Konjac Glucomannan | Bacillus circulans NT 6.7 | Variable | [3] |
| Defatted Copra Meal | Bacillus circulans NT 6.7 | Variable | [3] |
| Açaí Seeds | Mannanase (B13387028) BGM "Amano" 10 | Up to 96.8% | [5] |
| Cassia Gum | Rhizopus microsporus | Component of hydrolysate | [6] |
Biological Functions of this compound Isomers
The function of this compound is intrinsically linked to its isomeric structure.
β-1,4-Mannotetraose: A Key Prebiotic and Enzyme Substrate
β-1,4-mannotetraose is a primary product of the enzymatic hydrolysis of mannans, which are major components of plant cell walls and some microbial polysaccharides.[3][7]
-
Prebiotic Activity: This isomer has been shown to act as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species.[6] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), which contribute to gut health.
-
Enzyme Substrate: It serves as a substrate for various mannan-degrading enzymes, including β-mannanases and β-mannosidases. The study of its hydrolysis is crucial for understanding the mechanisms of these enzymes, which have applications in biofuel production, food processing, and animal feed.[5][8]
The metabolic pathway of mannan (B1593421) degradation to this compound and its subsequent utilization by gut microbiota is depicted below.
Caption: Metabolic pathway of mannan degradation and prebiotic effect of this compound.
β-1,2-Mannotetraose: An Immunologically Significant Epitope
β-1,2-linked mannooligosaccharides, including this compound, are prominent components of the cell wall mannan of the pathogenic yeast Candida albicans.[2]
-
Immune Recognition: These structures function as pathogen-associated molecular patterns (PAMPs) and are recognized by the host immune system. Specifically, they act as epitopes for antibodies and can interact with immune receptors, playing a critical role in the host's defense against fungal infections.[9][10]
-
Vaccine Development: Due to its immunogenic properties, β-1,2-mannotetraose and related structures are being investigated as potential components of antifungal vaccines. The aim is to elicit a protective antibody response against C. albicans.[11]
α-Linked this compound: Fungal Cell Wall Architecture
α-1,2- and α-1,6-linked this compound units are integral parts of the complex mannan structures in the cell walls of various fungi, including pathogenic species.[4] These structures are crucial for maintaining cell wall integrity and for the interaction of the fungus with its environment and host.
Experimental Protocols
This section details common experimental methodologies for the production, purification, and analysis of this compound.
Enzymatic Production of β-1,4-Mannotetraose from Mannan
This protocol is a generalized procedure based on methodologies for the enzymatic hydrolysis of mannan-rich substrates.
1. Substrate Preparation:
- Source a mannan-rich substrate such as locust bean gum, konjac powder, or copra meal.[3]
- Prepare a suspension of the substrate in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0). The concentration will depend on the substrate's solubility and the desired product yield.
2. Enzymatic Hydrolysis:
- Add a purified β-mannanase to the substrate suspension. The enzyme-to-substrate ratio needs to be optimized for efficient hydrolysis.
- Incubate the reaction mixture at the optimal temperature for the enzyme (typically 40-60°C) with constant agitation for a predetermined time (e.g., 2-24 hours).[5]
- Monitor the reaction progress by taking aliquots at different time points and analyzing the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Reaction Termination:
- Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a value that inactivates the enzyme.
A workflow for this process is illustrated below.
Caption: Experimental workflow for the enzymatic production of this compound.
Purification of this compound
Following enzymatic hydrolysis, this compound needs to be purified from the reaction mixture which may contain unreacted substrate, other oligosaccharides, and monosaccharides.
-
Ultrafiltration: To remove the enzyme and larger unhydrolyzed polysaccharides.[12]
-
Activated Carbon Chromatography: To separate oligosaccharides based on their size.
-
Size-Exclusion Chromatography (SEC): For high-resolution separation of different mannooligosaccharides.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive method for the separation and quantification of carbohydrates.[13]
Structural Analysis of this compound
The precise structure of the purified this compound is confirmed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound isomers. Different column chemistries, such as aminopropyl-silica or graphitized carbon, can be employed.[14][15]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight and confirm the composition of the tetrasaccharide.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the unambiguous determination of the glycosidic linkages and the anomeric configuration of each mannose residue.[16][17][18]
Conclusion
This compound represents a class of oligosaccharides with significant and diverse biological roles, from serving as a prebiotic in the gut to acting as a key immunological determinant on the surface of pathogenic fungi. The ability to produce and structurally characterize different this compound isomers is crucial for advancing our understanding of their functions and for the development of novel therapeutics, including prebiotics and antifungal vaccines. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted nature of this important tetrasaccharide.
References
- 1. dextrauk.com [dextrauk.com]
- 2. Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Pathogenesis-Related Cell Wall Biogenesis, with Emphasis on the Maize Anthracnose Fungus Colletotrichum graminicola - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High concentration and yield production of mannose from açaí (Euterpe oleracea Mart.) seeds via mannanase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Re-interpreting the role of endo-β-mannanases as mannan endotransglycosylase/hydrolases in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissection of the anti-Candida albicans mannan immune response using synthetic oligomannosides reveals unique properties of β-1,2 mannotriose protective epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannosylation in Candida albicans: role in cell wall function and immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fully deprotected β-(1→2)-mannotetraose forms a contorted α-helix in solution: convergent synthesis and conformational characterization by NMR and DFT - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Purification and Characterization of β-Mannanase Derived from Rhizopus microsporus var. rhizopodiformis Expressed in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material [jstage.jst.go.jp]
- 15. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mannotetraose: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannotetraose, a tetrasaccharide composed of four mannose units, is a key component of various natural polysaccharides. Historically, its discovery is intertwined with the foundational advancements in carbohydrate chemistry. This technical guide provides an in-depth exploration of this compound, covering its historical context, prevalence in natural sources, and the detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the emerging understanding of its role in cellular signaling pathways, highlighting its potential as a bioactive molecule in pharmaceutical and nutraceutical applications.
Discovery of this compound: A Historical Perspective
The specific first isolation and characterization of this compound are not attributed to a single definitive publication but rather emerged from the broader scientific endeavor to understand the structure of complex carbohydrates in the late 19th and early 20th centuries. The pioneering work of chemists like Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses, laid the fundamental groundwork for elucidating the structure of monosaccharides and the glycosidic bonds that link them to form oligosaccharides and polysaccharides.
The term "carbohydrate" was first proposed by German chemist Carl Schmidt in 1844.[1][2] Throughout the late 19th and early 20th centuries, significant progress was made in the structural analysis of complex carbohydrates, including polysaccharides like cellulose (B213188) and starch. It was within this context of advancing analytical techniques, such as hydrolysis and methylation analysis, that oligosaccharide components of various natural polymers were progressively identified. This compound was thus discovered as a structural constituent of mannans, which are polysaccharides found widely in nature.
Natural Sources of this compound
This compound is not typically found as a free oligosaccharide in nature. Instead, it is a structural component of mannans and heteromannans (like galactomannans and glucomannans), which are major constituents of hemicellulose in plant cell walls and are also found in the cell walls of fungi and some bacteria.[3] The primary method for obtaining this compound is through the enzymatic or chemical hydrolysis of these mannan-rich materials.
Plant-Derived Sources
Mannans are abundant in various parts of plants, serving as structural components or storage polysaccharides. The yield of this compound from these sources can vary depending on the specific mannan (B1593421) structure and the hydrolysis conditions.
| Natural Source | Plant Part | Mannan Type | Typical Yield of Mannooligosaccharides (MOS)* | Reference(s) |
| Konjac (Amorphophallus konjac) | Tuber | Glucomannan | High | [4] |
| Guar Gum (Cyamopsis tetragonoloba) | Seed | Galactomannan | Moderate to High | [5] |
| Locust Bean Gum (Ceratonia siliqua) | Seed | Galactomannan | Moderate to High | [4] |
| Copra Meal (Cocos nucifera) | Endosperm | Galactomannan | Moderate | [4] |
| Ivory Nut (Phytelephas aequatorialis) | Endosperm | Mannan | High | [3] |
| Softwoods (e.g., Spruce, Pine) | Wood | Galactoglucomannan | Variable | [3] |
*Note: Yields are generally reported for total mannooligosaccharides (MOS), of which this compound is a significant component. The precise percentage of this compound within the MOS fraction depends on the enzyme and reaction conditions used.
Microbial Sources
Certain microorganisms are known to have mannan-rich cell walls or produce extracellular mannan polysaccharides.
| Microbial Source | Type | Mannan Location | Notes | Reference(s) |
| Yeast (Saccharomyces cerevisiae) | Fungus | Cell Wall | A common source for commercial production of mannooligosaccharides. | [6] |
| Aspergillus species | Fungus | Cell Wall | Produces mannan-degrading enzymes. | [7] |
| Various Bacteria | Bacteria | Cell Wall/Capsule | Less common as a primary source compared to plants and yeast. |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, beginning with the hydrolysis of a mannan-rich substrate, followed by purification and analytical identification.
Production of this compound via Enzymatic Hydrolysis
Enzymatic hydrolysis is the preferred method for producing this compound as it offers high specificity and milder reaction conditions compared to chemical hydrolysis. The key enzyme used is endo-β-1,4-mannanase.
Objective: To produce a mixture of mannooligosaccharides, including this compound, from a mannan-rich substrate.
Materials:
-
Mannan-rich substrate (e.g., Konjac glucomannan, Locust Bean Gum)
-
Endo-β-1,4-mannanase (e.g., from Aspergillus niger or Bacillus circulans)
-
Buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0)
-
Water bath or incubator
-
DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar assay
-
Spectrophotometer
Procedure:
-
Prepare a suspension of the mannan-rich substrate (e.g., 1% w/v) in the buffer solution.
-
Pre-incubate the substrate suspension at the optimal temperature for the chosen mannanase (B13387028) (e.g., 50-60°C) for 15 minutes.[4]
-
Add the endo-β-1,4-mannanase to the substrate suspension. The enzyme-to-substrate ratio should be optimized based on the enzyme activity.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a defined period (e.g., 1-24 hours). The reaction time will influence the degree of polymerization of the resulting oligosaccharides.
-
Monitor the progress of the hydrolysis by measuring the release of reducing sugars using the DNS method.[4]
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains the mixture of mannooligosaccharides.
References
- 1. WPHNA World Public Health Nutrition Association [wphna.org]
- 2. Carbohydrate - Wikipedia [en.wikipedia.org]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannotriose Oligosaccharide | Megazyme [megazyme.com]
- 6. chucklinggoat.co.uk [chucklinggoat.co.uk]
- 7. 61-alpha-D-Galactosyl-mannotriose Oligosaccharide | Megazyme [megazyme.com]
The Biological Role of Mannotetraose in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannotetraose, a key component of mannan (B1593421) oligosaccharides (MOS), plays a significant role in plant biology, primarily acting as a signaling molecule in plant-microbe interactions and cell wall dynamics. Derived from the enzymatic degradation of mannans—structural polysaccharides within the plant cell wall—this compound and other MOS are recognized as Damage-Associated Molecular Patterns (DAMPs).[1][2][3][4][5] This recognition triggers a cascade of defense responses, forming a crucial part of the plant's innate immunity. This technical guide provides an in-depth exploration of the biological functions of this compound in plants, detailing the signaling pathways it activates, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction: Mannans and the Origin of this compound
Mannans are a class of hemicellulosic polysaccharides found in the primary and secondary cell walls of plants, where they contribute to the structural integrity of the cellulose-hemicellulose network.[6] Beyond their structural role, mannans in some plant tissues, such as the endosperm of seeds, serve as storage polysaccharides, providing energy for the germinating seedling.[6][7]
This compound is an oligosaccharide consisting of four β-1,4-linked D-mannose units. It is released from the mannan backbone through the activity of endo-β-mannanases.[6][8] These enzymes are active during various developmental processes, including seed germination and fruit ripening, as well as in response to biotic stresses.[6] The oligosaccharides produced by mannan degradation, including this compound, can then function as signaling molecules.[8]
This compound as a Damage-Associated Molecular Pattern (DAMP)
When plant cells are damaged, either by mechanical wounding or by the action of microbial enzymes, fragments of the cell wall are released into the apoplast.[1][2] These fragments, including this compound and other MOS, are recognized by the plant as DAMPs, signaling a breach in the cell's integrity and the potential presence of a threat.[1][2][3][4][5]
The perception of these DAMPs by cell surface receptors initiates a signaling cascade known as Pattern-Triggered Immunity (PTI), which is a fundamental component of the plant's innate immune system.[2][9] This response aims to limit the proliferation of pathogens and reinforce the plant's defenses.
Signaling Pathways Triggered by this compound and MOS
The recognition of this compound and other MOS at the cell surface leads to the activation of a complex signaling network. While the specific receptors for this compound are still under investigation, the downstream events share similarities with other well-characterized DAMP and Pathogen-Associated Molecular Pattern (PAMP) signaling pathways.[9][10][11]
Key events in the MOS-triggered signaling cascade include:
-
Activation of Receptor-Like Kinases (RLKs): The perception of MOS is thought to be mediated by plasma membrane-localized RLKs, which then initiate intracellular signaling.[9]
-
Ion Fluxes: An early response to MOS perception is an influx of calcium ions (Ca2+) into the cytosol, which acts as a secondary messenger.[10]
-
Production of Reactive Oxygen Species (ROS): A rapid and transient increase in the production of ROS, often referred to as an "oxidative burst," is a hallmark of DAMP signaling.[10][12] This is primarily mediated by NADPH oxidases located at the plasma membrane.[11]
-
Nitric Oxide (NO) Generation: The production of NO is another key signaling event triggered by MOS.[12]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation cascades involving MAPKs are crucial for transducing the initial signal from the plasma membrane to the nucleus, leading to changes in gene expression.[10]
-
Transcriptional Reprogramming: The activation of MAPK cascades and other signaling components ultimately leads to the transcriptional regulation of defense-related genes.[8][10]
Signaling Pathway Diagram
Caption: MOS-triggered immunity signaling pathway in plants.
Quantitative Data on this compound and Related Compounds
The following tables summarize quantitative data from studies investigating the effects of this compound, MOS, and D-mannose on plants.
Table 1: Effects of Mannan Oligosaccharides (MOS) on Plant Defense Responses
| Plant Species | MOS Concentration | Response Measured | Observation | Reference |
| Tobacco (Nicotiana benthamiana) | 200 µg/mL | H₂O₂ Production | Increased H₂O₂ accumulation | [12] |
| Rice (Oryza sativa) | 200 µg/mL | H₂O₂ Production | Increased H₂O₂ accumulation | [12] |
| Tobacco (Nicotiana benthamiana) | 200 µg/mL | NO Production | Increased NO generation | [12] |
| Rice (Oryza sativa) | 200 µg/mL | NO Production | Increased NO generation | [12] |
| Tobacco (Nicotiana benthamiana) | 200 µg/mL | ROS Production | Increased ROS burst | [12] |
| Rice (Oryza sativa) | 200 µg/mL | ROS Production | Increased ROS burst | [12] |
Table 2: Effects of D-Mannose on Plant Cells
| Plant System | D-Mannose Concentration | Response Measured | Observation | Reference |
| Maize (Zea mays) suspension cells | 40 mM | Growth Inhibition & DNA Laddering | Inhibition of growth and induction of DNA laddering | [13] |
| Maize (Zea mays) suspension cells | 80 mM | Growth Inhibition & DNA Laddering | Increased severity of growth inhibition and DNA laddering | [13] |
| Maize (Zea mays) suspension cells | 160 mM | Growth Inhibition & DNA Laddering | No further increase in DNA fragmentation compared to 80 mM | [13] |
| Maize (Zea mays) suspension cells | 40-160 mM | DNase Activity | Dose-dependent increase in DNase activity | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological role of this compound and MOS in plants.
Preparation of Mannan Oligosaccharides (MOS)
This protocol describes the enzymatic hydrolysis of a mannan-rich substrate to produce MOS.
-
Substrate Preparation: Prepare a solution of a suitable mannan-containing substrate, such as locust bean gum (LBG), at a concentration of 10 mg/mL in an appropriate buffer.
-
Enzymatic Hydrolysis: Add a purified mannan endo-1,4-β-mannosidase to the substrate solution. The enzyme concentration and incubation conditions (e.g., 50°C for 24 hours) should be optimized for the specific enzyme used.[12]
-
Termination of Reaction: Stop the enzymatic reaction, for example, by heat inactivation.
-
Purification of MOS:
-
Centrifuge the hydrolysis product to remove any insoluble material.
-
Filter the supernatant through 0.45 µm and 0.22 µm filter membranes.
-
Perform ultrafiltration using membranes with different molecular weight cut-offs (e.g., 10 kDa and 3 kDa) to separate the oligosaccharides from larger polysaccharides and the enzyme.[12]
-
-
Analysis: Analyze the composition of the resulting MOS mixture using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]
Assay for Hydrogen Peroxide (H₂O₂) Production
This protocol outlines a method for detecting the production of H₂O₂ in plant tissues treated with MOS.
-
Plant Material: Use leaves from a suitable model plant, such as Nicotiana benthamiana or rice.
-
Treatment: Infiltrate the leaves with a solution of MOS (e.g., 200 µg/mL) or a control solution (e.g., sterile water).[12]
-
Incubation: Incubate the treated leaves for a specific period (e.g., 6 hours).
-
Staining:
-
Submerge the leaves in a solution of 3,3'-diaminobenzidine (B165653) (DAB) at a concentration of 0.5% (w/v) in a suitable buffer.
-
Incubate in the dark for approximately 10 hours at room temperature.[12]
-
-
Destaining: Boil the leaves in 95% ethanol (B145695) for 15 minutes to remove chlorophyll.[12]
-
Visualization: Observe the brown precipitate, which indicates the presence of H₂O₂, using a microscope.
Experimental Workflow Diagram
Caption: General experimental workflow for studying MOS effects.
Conclusion and Future Perspectives
This compound and other mannan oligosaccharides are integral components of the plant's defense system, acting as DAMPs to signal cell wall damage and initiate immune responses. The signaling pathways triggered by these molecules involve a complex interplay of ion fluxes, ROS and NO production, and MAPK cascades, ultimately leading to the activation of defense-related genes.
While the general role of MOS as elicitors is well-established, several areas warrant further investigation. The specific receptors that perceive this compound and other MOS in different plant species remain to be fully characterized. A deeper understanding of the downstream signaling components and their cross-talk with other signaling pathways will provide a more complete picture of how plants respond to cell wall-derived danger signals. Furthermore, exploring the potential of this compound and other MOS as biopesticides or plant defense activators in agriculture could lead to the development of novel and sustainable strategies for crop protection.[14]
References
- 1. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]
- 2. Damage-Associated Molecular Pattern-Triggered Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 6. Re-interpreting the role of endo-β-mannanases as mannan endotransglycosylase/hydrolases in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seed Cell Wall Storage Polysaccharides: Models to Understand Cell Wall Biosynthesis and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An essential role for mannan degradation in both cell growth and secondary cell wall formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogen perception and signaling in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mannan oligosaccharides trigger multiple defence responses in rice and tobacco as a novel danger‐associated molecular pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannose Induces an Endonuclease Responsible for DNA Laddering in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production, Extraction, and Characterization of Mannan/Mannan Oligosaccharides (MOS) | Springer Nature Experiments [experiments.springernature.com]
Physical and chemical properties of Mannotetraose.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Mannotetraose, a complex carbohydrate with significant potential in various scientific and therapeutic fields. This document details experimental protocols for its characterization and explores its interactions with biological systems, including its role in modulating cellular signaling pathways.
Core Physical and Chemical Properties
This compound is an oligosaccharide composed of four mannose units linked together. Its properties can vary slightly depending on the specific glycosidic linkages (e.g., α or β, and the positions of the links). The data presented below pertains to the most commonly studied forms.
| Property | Value |
| Molecular Formula | C₂₄H₄₂O₂₁ |
| Molecular Weight | 666.6 g/mol [1] |
| CAS Number | 51327-76-5 (for β-1,4-linked); linkage variation leads to other CAS numbers. |
| Appearance | White to off-white powder or crystalline solid. |
| Purity | Typically available at >95% purity.[2] |
| Storage Conditions | Should be stored at low temperatures, typically -20°C to <-15°C, to ensure long-term stability. |
| Stability | Stable for over two years under recommended storage conditions. |
| Solubility | While specific quantitative data is not readily available, this compound, like other oligosaccharides, is expected to be soluble in water. It is also likely soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). |
| Melting Point | Specific melting point data for this compound is not consistently reported in the literature. For comparison, the constituent monosaccharide, D-(+)-Mannose, has a melting point range of 133-140 °C.[3] |
| Optical Rotation | As a chiral molecule, this compound is optically active. The specific rotation value is dependent on the anomeric configuration and linkage types. A precise value for a single isomer of this compound is not broadly published. The specific rotation of D-(+)-Mannose is [α]20/D +13.8 ± 0.5° (c = 10% in water).[3] |
Experimental Protocols
The structural elucidation and analysis of this compound rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.
Methodology:
-
Column: An aminopropyl-silica column or a graphitized carbon column (GCC) is commonly employed for the separation of manno-oligosaccharides.[4][5] The GCC has been shown to be effective in separating isomers of mannotrioses, suggesting its utility for detailed analysis of this compound isomers.[4][5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for elution.[4][5] The retention time of this compound increases with its molecular size.[4][5]
-
Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for detecting these non-UV-absorbing compounds.
-
Sample Preparation: The this compound sample is dissolved in the initial mobile phase solvent. For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.
Mass Spectrometry (MS) for Molecular Weight and Sequence Determination
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for determining the sequence of the mannose units.
Methodology:
-
Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization methods for oligosaccharides.[6] MALDI-TOF (Time-of-Flight) is particularly useful for its high sensitivity.[6]
-
Matrix (for MALDI): 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for the analysis of neutral oligosaccharides.
-
Sample Preparation (for MALDI): The this compound sample is co-crystallized with the matrix solution on a MALDI target plate.
-
Tandem MS (MS/MS): To obtain structural information, collision-induced dissociation (CID) is performed on the parent ion. The resulting fragmentation pattern provides information about the glycosidic linkages and the sequence of the monosaccharide units.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most definitive method for the complete structural characterization of this compound, including the determination of anomeric configurations (α or β) and the precise positions of the glycosidic linkages.
Methodology:
-
Sample Preparation: The this compound sample is typically dissolved in deuterium (B1214612) oxide (D₂O). It is crucial to remove any exchangeable protons by lyophilizing the sample from D₂O multiple times to minimize the residual HDO signal.
-
1D NMR:
-
¹H NMR: Provides information on the number and type of protons. The anomeric protons (H-1) typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each mannose residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each mannose residue, allowing for the assignment of all protons within a sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the glycosidic linkages between the mannose units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to confirm the glycosidic linkages and determine the three-dimensional conformation of the molecule.
-
Biological Activity and Signaling Pathways
This compound, as a member of the mannan-oligosaccharides (MOS) family, exhibits significant biological activities, primarily as a prebiotic and an immunomodulator.
Prebiotic Activity
This compound can be selectively utilized by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits for the host.
Below is a diagram illustrating the general workflow for assessing the prebiotic activity of this compound.
Caption: Workflow for assessing the prebiotic potential of this compound.
Immunomodulatory Effects and Signaling Pathways
Manno-oligosaccharides have been shown to interact with immune cells, particularly through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This interaction can trigger downstream signaling cascades that modulate the immune response.
The diagram below illustrates the proposed signaling pathway initiated by the interaction of manno-oligosaccharides with TLR4.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. This compound Oligosaccharide | Megazyme [megazyme.com]
- 3. D-(+)-Mannose - CAS-Number 3458-28-4 - Order from Chemodex [chemodex.com]
- 4. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Mannotetraose: A Promising Prebiotic Substrate for Gut Microbiota Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The selective modulation of the gut microbiota presents a significant opportunity for therapeutic intervention in a range of physiological and pathological conditions. Prebiotics, non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, are at the forefront of this research. Mannotetraose, a four-unit mannose oligosaccharide, is emerging as a potent prebiotic substrate with the potential to specifically nourish beneficial gut commensals, particularly of the Bifidobacterium and Lactobacillus genera. This technical guide provides a comprehensive overview of the current understanding of this compound as a prebiotic, detailing its fermentation by gut microbes, the production of beneficial metabolites, and the subsequent signaling pathways that mediate its physiological effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
The human gastrointestinal tract is colonized by a complex and dynamic community of microorganisms, collectively known as the gut microbiota. This microbial ecosystem plays a pivotal role in host health, contributing to nutrient metabolism, immune system development, and protection against pathogens.[1] Dysbiosis, an imbalance in the gut microbiota composition or function, has been linked to numerous diseases, including inflammatory bowel disease, obesity, and metabolic disorders.
Prebiotics offer a promising strategy to beneficially modulate the gut microbiota. Mannooligosaccharides (MOS), derived from the enzymatic hydrolysis of mannan-rich plant biomass, have garnered significant attention for their prebiotic properties.[1][2] this compound, as a key component of MOS, is of particular interest due to its potential for high selectivity by probiotic bacteria. This guide will delve into the scientific evidence supporting the role of this compound as a prebiotic substrate, focusing on its metabolism by key gut bacteria and its impact on host physiology.
This compound Metabolism by Gut Microbiota
This compound is not digestible by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it becomes available for microbial fermentation. Key probiotic genera, particularly Bifidobacterium and Lactobacillus, possess the necessary enzymatic machinery to degrade and utilize this compound.
Bifidobacterium species, such as Bifidobacterium adolescentis, express specific β-mannanases that hydrolyze the β-1,4-glycosidic bonds in this compound, breaking it down into smaller mannose units.[3] These monosaccharides are then transported into the bacterial cell and enter central metabolic pathways, such as the bifid shunt, leading to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297) and lactate.
Lactobacillus species also contribute to the fermentation of this compound, producing lactic acid and other metabolites that contribute to a healthy gut environment.
Quantitative Data on this compound Fermentation
While specific quantitative data on the in vitro fermentation of pure this compound is limited in the current literature, studies on the fermentation of mannooligosaccharide (MOS) mixtures, of which this compound is a principal component, provide valuable insights. The following table summarizes representative data from in vitro fermentation of a copra meal hydrolysate rich in mannooligosaccharides by human fecal microbiota.[4]
| Time (hours) | Substrate Concentration (mg/mL) | Acetate (mM) | Propionate (mM) | Butyrate (B1204436) (mM) |
| 0 | 5.0 | 5.2 | 2.1 | 1.8 |
| 10 | 3.1 | 25.8 | 5.6 | 4.9 |
| 24 | 1.2 | 48.3 | 10.2 | 9.1 |
| 34 | 0.5 | 55.1 | 12.5 | 11.3 |
| Table 1: Representative data on the fermentation of mannooligosaccharide-rich substrate by human fecal microbiota. Data synthesized from published studies on MOS fermentation. |
Experimental Protocols
In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol describes a general method for assessing the prebiotic potential of this compound using an in vitro batch culture fermentation system with human fecal inoculum.
Materials:
-
This compound (substrate)
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber or jars
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
High-performance liquid chromatograph (HPLC) for this compound quantification
Procedure:
-
Inoculum Preparation: Fresh fecal samples are collected and immediately transferred to an anaerobic chamber. A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline (PBS) solution. The slurry is homogenized and filtered to remove large particulate matter.
-
Fermentation Setup: In the anaerobic chamber, sterile fermentation vessels containing the basal medium are pre-warmed to 37°C. This compound is added to the vessels to a final concentration of 1% (w/v). A control vessel with no added carbohydrate is also prepared.
-
Inoculation: The fecal slurry is added to each fermentation vessel to a final concentration of 10% (v/v).
-
Incubation: The vessels are sealed and incubated at 37°C with gentle agitation for a period of 48 hours.
-
Sampling: Samples are collected at various time points (e.g., 0, 12, 24, and 48 hours) for analysis.
-
Analysis:
-
pH: The pH of the fermentation broth is measured at each time point.
-
SCFA Analysis: Samples are centrifuged, and the supernatant is filtered. SCFAs (acetate, propionate, butyrate) are quantified by GC.
-
This compound Quantification: The concentration of remaining this compound in the supernatant is determined by HPLC.
-
Microbial Composition Analysis: Bacterial DNA is extracted from the fermentation samples, and changes in the microbial community can be assessed using techniques like 16S rRNA gene sequencing.
-
Growth Studies with Pure Bacterial Strains
Materials:
-
Pure cultures of Bifidobacterium longum and Lactobacillus reuteri
-
Modified MRS broth (or other suitable growth medium) supplemented with this compound as the sole carbon source
-
Spectrophotometer
Procedure:
-
Medium Preparation: Prepare a basal growth medium without any carbon source. Autoclave and cool to room temperature.
-
Substrate Addition: A sterile stock solution of this compound is added to the basal medium to a final concentration of 1% (w/v).
-
Inoculation: The medium is inoculated with an overnight culture of the test bacterium (e.g., B. longum) to an initial optical density (OD600) of approximately 0.05.
-
Incubation: The cultures are incubated anaerobically at 37°C.
-
Growth Monitoring: Bacterial growth is monitored by measuring the OD600 at regular intervals.
-
Metabolite Analysis: At the end of the incubation period, the culture supernatant can be analyzed for SCFA production as described in the previous protocol.
Signaling Pathways and Physiological Effects
The prebiotic effects of this compound are primarily mediated by the production of SCFAs. These metabolites act as signaling molecules that interact with host cells, influencing various physiological processes.
SCFA Signaling through G-protein Coupled Receptors (GPCRs)
Acetate, propionate, and butyrate produced from this compound fermentation can activate G-protein coupled receptors, such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), on the surface of intestinal epithelial cells and immune cells.[3][5][6][7] This activation triggers downstream signaling cascades that modulate immune responses and gut hormone secretion.
Caption: SCFA signaling through GPR41 and GPR43 in intestinal epithelial cells.
Modulation of Toll-like Receptor (TLR) Signaling
Prebiotics and their fermentation products can also influence the innate immune system by modulating Toll-like receptor (TLR) signaling. While direct interaction of this compound with TLRs is not well-characterized, the resulting shift in microbiota composition and SCFA production can indirectly affect TLR pathways. For instance, beneficial bacteria promoted by this compound may have cell wall components that interact with TLR2, leading to the maintenance of gut homeostasis.[8][9][10]
Caption: Indirect modulation of TLR2 signaling by this compound.
Experimental Workflow
The investigation of this compound as a prebiotic substrate typically follows a multi-step experimental workflow, from initial in vitro screening to more complex in vivo studies.
Caption: A typical experimental workflow for prebiotic validation.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel prebiotic substrate. Its selective fermentation by beneficial gut bacteria, leading to the production of health-promoting SCFAs, positions it as a strong candidate for applications in functional foods and therapeutics aimed at modulating the gut microbiota. While direct clinical trial data for pure this compound is not yet available, the extensive research on mannooligosaccharides provides a solid foundation for its further investigation.
Future research should focus on:
-
Conducting in vitro fermentation studies with purified this compound to obtain precise quantitative data on its fermentation kinetics and SCFA production by various probiotic strains and human fecal microbiota.
-
Elucidating the specific molecular mechanisms by which this compound is recognized and transported by probiotic bacteria.
-
Investigating the direct and indirect effects of this compound on host signaling pathways in more detail.
-
Designing and conducting well-controlled human clinical trials to evaluate the efficacy of this compound in improving gut health and its potential therapeutic benefits for specific health conditions.
The continued investigation of this compound will undoubtedly contribute to the development of next-generation prebiotics with targeted and potent effects on the gut microbiome and host health.
References
- 1. Enzymatic Conversion of Mannan-Rich Plant Waste Biomass into Prebiotic Mannooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro fermentation of copra meal hydrolysate by human fecal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation of Intestinal Immune Responses through TLR Activation: Implications for Pro- and Prebiotics [frontiersin.org]
- 9. Role of Toll-like receptors in the development of immunotolerance mediated by probiotics | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 10. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Mannan Code: A Technical Guide to Microbial Degradation of Mannotetraose
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between microorganisms and complex carbohydrates is a cornerstone of various biological processes, from gut health to biofuel production. Mannotetraose, a manno-oligosaccharide (MOS) consisting of four β-1,4-linked mannose units, represents a key substrate in these interactions. Understanding the mechanisms by which microbes break down this molecule is pivotal for harnessing their potential in therapeutic and industrial applications. This in-depth technical guide delves into the core enzymatic processes, metabolic pathways, and regulatory networks governing the microbial degradation of this compound, providing a comprehensive resource for researchers in the field.
The Enzymatic Toolkit for this compound Degradation
The microbial breakdown of this compound is primarily an extracellular and intracellular enzymatic affair, orchestrated by a suite of glycoside hydrolases (GHs). The key players in this process are endo-β-1,4-mannanases and β-mannosidases, often working in concert with other accessory enzymes.
Endo-β-1,4-mannanases (EC 3.2.1.78) are the primary initiators of this compound degradation. These enzymes randomly cleave the internal β-1,4-mannosidic linkages within the this compound molecule, yielding smaller manno-oligosaccharides such as mannobiose and mannotriose, as well as mannose.[1][2] Microbial sources of these enzymes are diverse, including bacteria like Bacillus circulans and fungi such as Aspergillus niger.[3][4]
β-Mannosidases (EC 3.2.1.25) act on the non-reducing ends of manno-oligosaccharides, including this compound, to release mannose units. These exo-acting enzymes are crucial for the complete hydrolysis of this compound into its constituent monosaccharides.
The synergistic action of these enzymes is essential for efficient this compound utilization. Endo-mannanases first depolymerize the larger oligosaccharide, creating more non-reducing ends for the β-mannosidases to act upon.
Quantitative Insights: A Comparative Look at Microbial β-Mannanases
The efficiency of this compound degradation is highly dependent on the specific kinetic properties and optimal operating conditions of the microbial enzymes. The following tables summarize key quantitative data for β-mannanases from various microbial sources, providing a basis for comparison and selection for specific applications.
| Microorganism | Enzyme | Substrate | K_m (mg/mL) | V_max (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus subtilis BE-91 | β-Mannanase | Locust Bean Gum | - | 79,859.2 (IU/mg) | 6.0 | 65 | [3] |
| Bacillus pumilus (M27) | β-Mannanase | Locust Bean Gum | - | - | 8.0 | 60 | [1] |
| Klebsiella oxytoca KUB-CW2-3 | β-Mannanase | Locust Bean Gum | 7.6 | - | 6.0 | 60 | [5] |
| Klebsiella oxytoca KUB-CW2-3 | β-Mannanase | Guar Gum | 10.5 | - | 6.0 | 60 | [5] |
| Klebsiella oxytoca KUB-CW2-3 | β-Mannanase | Konjac Powder | 27.4 | - | 6.0 | 60 | [5] |
| Aspergillus niger | Endo-1,4-β-mannanase | Locust Bean Gum | 8.44 | 55.36 | 6.0 | 50-70 | [6] |
| Penicillium italicum | β-Mannanase | Locust Bean Gum | - | 16.27 | 5.0 | 70 | [7] |
| Recombinant Aspergillus sojae | β-Mannanase | Carob Extract | - | 687.89 (U/mL) | - | - | [8] |
Table 1: Kinetic Parameters and Optimal Conditions of Microbial β-Mannanases. Note: '-' indicates data not available in the cited source.
Metabolic Fate: The Intracellular Journey of this compound Degradation Products
Once this compound is broken down into smaller oligosaccharides and mannose, these products are transported into the microbial cell for further metabolism. The metabolic pathways for mannose utilization are well-characterized in several bacteria, notably Bacillus subtilis.
In B. subtilis, mannose enters the central carbohydrate metabolism through a series of phosphorylation and isomerization steps.[9] The process is initiated by the uptake of mannose, which is concurrently phosphorylated to mannose-6-phosphate (B13060355) by a mannose-specific phosphotransferase system (PTS) transporter.[9] Subsequently, mannose-6-phosphate isomerase catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate, a key intermediate in glycolysis.[9]
The overall intracellular metabolic pathway can be visualized as follows:
Regulation of this compound Utilization: A Symphony of Gene Expression
Microbes have evolved sophisticated regulatory systems to control the expression of genes involved in carbohydrate utilization, ensuring that the necessary enzymes are produced only when the specific substrate is present. In the case of mannan (B1593421) and manno-oligosaccharide degradation, this regulation is often controlled by a repressor-inducer mechanism.
In Bacillus sp. N16-5, a mannan utilization gene cluster has been identified which is regulated by a transcriptional repressor called ManR.[10][11][12] In the absence of manno-oligosaccharides, the ManR protein binds to the operator region of the mannan utilization operon, blocking transcription of the genes encoding the degradative enzymes and transporters.[11][12]
When this compound or other manno-oligosaccharides are present in the environment, they are transported into the cell and act as inducers.[11][12] These inducer molecules bind to the ManR repressor, causing a conformational change that prevents it from binding to the operator DNA.[11][12] This derepression allows for the transcription of the mannan utilization genes, leading to the synthesis of the enzymes required for this compound degradation.[11][12]
The following diagram illustrates this regulatory mechanism:
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for key experiments cited in the study of microbial this compound degradation.
Determination of β-Mannanase Activity using the DNS Method
This protocol is adapted from Miller (1959) and is widely used for quantifying the amount of reducing sugars released by the action of β-mannanase.[13]
Materials:
-
β-mannanase enzyme solution
-
1% (w/v) Locust Bean Gum (LBG) solution in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt solution (40% w/v potassium sodium tartrate)
-
Spectrophotometer
-
Water bath
Procedure:
-
Enzyme Reaction:
-
Pre-warm the LBG substrate solution to the optimal temperature of the enzyme (e.g., 60°C).
-
Add 0.5 mL of the enzyme solution to 0.5 mL of the pre-warmed LBG solution.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10 minutes).
-
Prepare a blank by adding the DNS reagent to the substrate before adding the enzyme solution.
-
-
Color Development:
-
Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to the reaction mixture.
-
Boil the mixture in a water bath for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Add 3.5 mL of distilled water to each tube and mix well.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of mannose.
-
Unit Definition: One unit (U) of β-mannanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (mannose equivalents) per minute under the specified assay conditions.
Purification of Microbial β-Mannanase
A common strategy for purifying microbial β-mannanases involves a combination of precipitation and chromatographic techniques.[1][14]
Materials:
-
Crude enzyme extract (e.g., culture supernatant)
-
Dialysis tubing
-
Chromatography columns (e.g., DEAE-Sephadex, Sephacryl S-200)
-
Appropriate buffers
-
Fraction collector
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude enzyme extract with constant stirring at 4°C to a specific saturation level (e.g., 60-80%).[1]
-
Allow the protein to precipitate for several hours or overnight.
-
Collect the precipitate by centrifugation.
-
Resuspend the pellet in a minimal volume of buffer.
-
-
Dialysis:
-
Dialyze the resuspended pellet against a suitable buffer to remove excess ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sephadex) pre-equilibrated with the starting buffer.
-
Wash the column to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., NaCl).
-
Collect fractions and assay for β-mannanase activity and protein concentration.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the ion-exchange step and concentrate them.
-
Load the concentrated sample onto a gel filtration column (e.g., Sephacryl S-200) pre-equilibrated with buffer.
-
Elute the proteins with the same buffer.
-
Collect fractions and assay for β-mannanase activity and protein concentration.
-
-
Purity Analysis:
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
-
Analysis of this compound Hydrolysis Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the products of this compound hydrolysis.[15][16]
Materials:
-
Hydrolyzed sample
-
Manno-oligosaccharide standards (mannose, mannobiose, mannotriose, this compound)
-
HPLC system with a suitable column (e.g., aminopropyl-silica or graphitized carbon column)[17]
-
Refractive Index (RI) detector
-
Mobile phase (e.g., acetonitrile-water mixture)[17]
Procedure:
-
Sample Preparation:
-
Stop the enzymatic hydrolysis reaction (e.g., by boiling or adding a quenching agent).
-
Centrifuge or filter the sample to remove any precipitate.
-
Dilute the sample if necessary.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject a known volume of the prepared sample.
-
Run the chromatogram and detect the separated oligosaccharides using an RI detector.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the manno-oligosaccharide standards.
-
Quantify the concentration of each product by integrating the peak areas and comparing them to a calibration curve generated from the standards.
-
References
- 1. Purification and characterization of β-mannanase from Bacillus pumilus (M27) and its applications in some fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. β-Mannanase production and kinetic modeling from carob extract by using recombinant Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a Mannose Utilization System in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Transcriptional regulation of the mannan utilization genes in the alkaliphilic Bacillus sp. N16-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of hydrolysis conditions for the mannooligosaccharides copra meal hydrolysate production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tarjomefa.com [tarjomefa.com]
- 15. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
Mannotetraose: A Technical Overview of its Core Molecular Properties
For Immediate Release
This technical guide provides a focused examination of the fundamental physicochemical properties of mannotetraose, a significant oligosaccharide in various biological and industrial contexts. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core molecular characteristics, the methodologies for their determination, and the biochemical relevance of this complex carbohydrate.
Core Molecular Data
This compound is an oligosaccharide composed of four mannose units linked together. Its precise molecular weight and chemical formula are foundational to its study and application in glycobiology and related fields. These core properties dictate its behavior in biological systems and analytical procedures.
| Property | Value | Citation |
| Chemical Formula | C₂₄H₄₂O₂₁ | [1][2][3][4][5] |
| Molecular Weight | 666.58 g/mol | [1][2][3] |
| Purity (typical) | > 95% | [3] |
Experimental Protocols for Molecular Characterization
The determination of the molecular weight and verification of the chemical formula of oligosaccharides like this compound require precise analytical techniques. The following protocols outline standard methodologies employed for this purpose.
Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is a primary technique for determining the molecular weight of oligosaccharides with high accuracy.
Methodology: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
-
Sample Preparation : A minimum of 50-100 micrograms of purified this compound is required.[1] The sample is dissolved in a suitable solvent, typically deionized water or a mild buffer.
-
Matrix Selection : A matrix compound (e.g., 2,5-dihydroxybenzoic acid) is selected. The matrix is crucial for absorbing the laser energy and facilitating the ionization of the analyte.
-
Spotting : The this compound sample is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the sample with the matrix.
-
Analysis : The target plate is inserted into the MALDI-MS instrument. A pulsed laser is fired at the sample spot, causing desorption and ionization of the this compound molecules.
-
Detection : The time-of-flight (TOF) of the ionized molecules to the detector is measured. The molecular weight is calculated based on the principle that heavier ions travel more slowly. The resulting spectrum will show a peak corresponding to the mass-to-charge ratio of this compound.[1][3]
Verification of Elemental Composition and Formula
Combustion analysis is a classic and reliable method to determine the empirical formula of an organic compound, which can then be compared with the molecular weight to confirm the molecular formula.
Methodology: Combustion Analysis
-
Sample Weighing : A small, precisely weighed sample of this compound is placed in a combustion tube.
-
Combustion : The sample is heated to a high temperature in a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O).[6]
-
Product Collection : The resulting gaseous products are passed through a series of chambers. One chamber absorbs the H₂O, and another absorbs the CO₂.
-
Quantification : The mass of CO₂ and H₂O produced is determined by weighing the absorption chambers before and after combustion.[6]
-
Calculation : From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample are calculated. The mass of oxygen is typically determined by the difference. These masses are converted to moles to find the simplest whole-number ratio of atoms, yielding the empirical formula.
-
Formula Confirmation : The mass of the empirical formula is calculated and compared to the molecular weight determined by mass spectrometry. For this compound, the empirical formula (C₂₄H₄₂O₂₁) mass matches the molecular weight, confirming it as the molecular formula.[6]
Biochemical Context and Significance
This compound does not exist in isolation but is a product of the breakdown of more complex polysaccharides known as mannans. Mannans are significant components of plant cell walls (e.g., in softwoods and legumes) and the cell walls of some fungi and yeasts. The enzymatic hydrolysis of mannan (B1593421) yields a series of manno-oligosaccharides (MOS), including this compound.
This degradation is a key process in nutrient cycling in nature and has applications in biotechnology, such as in the production of prebiotics for animal feed and potential use in human health. The enzyme responsible for this breakdown is endo-1,4-β-Mannanase.
Caption: Enzymatic degradation pathway of Mannan to this compound and other sugars.
References
- 1. ast.uga.edu [ast.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of high-molecular-weight oligosaccharides from human milk by liquid chromatography and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a β-(1→3)-d-Rhamnotetraose by a One-Pot, Multiple Radical Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Oligosaccharides - Celignis Biomass Analysis Laboratory [celignis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Enzymatic Synthesis of Mannotetraose from Saccharomyces cerevisiae Mannan: A Technical Guide
Abstract
Mannotetraose, a manno-oligosaccharide (MOS) with significant potential in biomedical and pharmaceutical applications, can be sustainably produced from the cell wall of Saccharomyces cerevisiae. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the extraction of mannan (B1593421) from yeast, its subsequent enzymatic hydrolysis, and the purification and characterization of the final product. The protocols outlined herein are intended to provide a robust framework for the laboratory-scale production of high-purity this compound for research and development purposes.
Introduction
Manno-oligosaccharides, particularly this compound, are gaining interest in the pharmaceutical industry due to their potential as prebiotics and their role in modulating the immune system.[1] Saccharomyces cerevisiae, a readily available and safe microorganism, presents an abundant source of mannan, a complex polysaccharide primarily composed of mannose residues.[2][3] The extraction of this mannan and its controlled enzymatic depolymerization offer a targeted approach to producing specific manno-oligosaccharides.[4]
This guide focuses on the use of endo-β-1,4-mannanase for the hydrolysis of yeast mannan to yield this compound. Key process steps, including raw material processing, enzymatic reaction optimization, and downstream purification, are discussed in detail.
Process Overview
The enzymatic synthesis of this compound from S. cerevisiae mannan can be broken down into three primary stages:
-
Extraction of Mannan: Isolation of mannan from the yeast cell wall.
-
Enzymatic Hydrolysis: Controlled depolymerization of mannan to produce a mixture of manno-oligosaccharides enriched in this compound.
-
Purification and Characterization: Separation and purification of this compound from the hydrolysis mixture and subsequent analytical verification.
Below is a graphical representation of the overall experimental workflow.
Experimental Protocols
Mannan Extraction from Saccharomyces cerevisiae
This protocol is based on an alkaline extraction method, which is effective for releasing mannoproteins from the yeast cell wall.[5][6]
Materials:
-
Saccharomyces cerevisiae cell paste
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Absolute ethanol, pre-chilled to 4°C
-
Diethyl ether
-
Isoamyl alcohol
-
Deionized water
-
Centrifuge and appropriate tubes
-
Heating apparatus (e.g., water bath or heating mantle)
-
pH meter
Procedure:
-
Cell Lysis:
-
Suspend 5 g of wet S. cerevisiae cell paste in 50 mL of 1% (w/v) NaOH solution.
-
Heat the suspension at 100°C for 2 hours with occasional stirring.
-
Cool the mixture to room temperature.
-
Neutralize the suspension to pH 7.0 with dilute HCl.
-
-
Precipitation of Mannan:
-
Centrifuge the neutralized suspension at 6000 rpm for 15 minutes to pellet the cell debris.
-
Collect the supernatant and add 4 volumes of cold absolute ethanol (200 mL).
-
Allow the mannan to precipitate overnight at 4°C.
-
Centrifuge at 6000 rpm for 15 minutes to collect the crude mannan precipitate.
-
Wash the pellet sequentially with absolute ethanol and diethyl ether.
-
Air-dry the pellet to obtain crude mannan.
-
-
Deproteinization (Sevage Method):
-
Dissolve the crude mannan in a minimal amount of deionized water.
-
Add a mixture of chloroform and isoamyl alcohol (5:1 v/v) to the mannan solution.
-
Shake vigorously for 10-15 minutes.
-
Centrifuge to separate the phases. The denatured protein will form a layer at the interface.
-
Carefully remove the aqueous upper layer containing the mannan.
-
Repeat the chloroform/isoamyl alcohol extraction until no protein precipitate is visible at the interface.
-
Precipitate the deproteinized mannan with 4 volumes of cold absolute ethanol.
-
Collect the precipitate by centrifugation, wash with ethanol and diethyl ether, and dry.
-
Enzymatic Hydrolysis of Mannan
This protocol utilizes an endo-β-1,4-mannanase to hydrolyze the extracted mannan into a mixture of oligosaccharides. The choice of enzyme and reaction conditions can influence the distribution of the resulting oligosaccharides.[7] For preferential production of this compound, an enzyme from Aspergillus niger is a suitable choice.[7]
Materials:
-
Purified mannan from step 3.1
-
Endo-β-1,4-mannanase (e.g., from Aspergillus niger)[8]
-
Sodium acetate (B1210297) buffer (100 mM, pH 4.0)
-
Shaking water bath
Procedure:
-
Substrate Preparation:
-
Prepare a 1% (w/v) solution of purified mannan in 100 mM sodium acetate buffer (pH 4.0).
-
-
Enzymatic Reaction:
-
Pre-heat the mannan solution to 40°C.
-
Add endo-β-1,4-mannanase to the mannan solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 10 units of enzyme per gram of mannan is recommended.
-
Incubate the reaction mixture at 40°C with gentle agitation for a predetermined time. The reaction time will influence the degree of hydrolysis and the resulting oligosaccharide profile. A time-course experiment (e.g., sampling at 1, 2, 4, 8, and 12 hours) is recommended to determine the optimal time for this compound production.
-
Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.
-
-
Post-reaction Processing:
-
Centrifuge the reaction mixture at 10,000 rpm for 10 minutes to remove any insoluble material.
-
Collect the supernatant containing the manno-oligosaccharides for purification.
-
Purification of this compound
The purification of this compound from the complex mixture of oligosaccharides in the hydrolysate is typically achieved through a combination of chromatographic techniques.
3.3.1. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size.[9][10] This step is useful for an initial fractionation of the oligosaccharide mixture.
Materials:
-
SEC column (e.g., packed with Bio-Gel P-2 or Sephadex G-25)
-
Deionized water (as the mobile phase)
-
Fraction collector
-
Method for detecting sugars in fractions (e.g., phenol-sulfuric acid assay or thin-layer chromatography)
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with several column volumes of deionized water.
-
-
Sample Loading and Elution:
-
Concentrate the hydrolysate from step 3.2.
-
Load the concentrated sample onto the equilibrated SEC column.
-
Elute the oligosaccharides with deionized water at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a defined volume.
-
Analyze the fractions for the presence of oligosaccharides.
-
Pool the fractions containing oligosaccharides of the desired size range (i.e., those corresponding to this compound).
-
3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with an amino-functionalized or graphitized carbon column can be used for the final purification of this compound to a high degree of purity.[1][11]
Materials:
-
Preparative HPLC system
-
Amino-propyl silica (B1680970) or graphitized carbon column
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water. The exact ratio will depend on the column used and should be optimized for the best separation of this compound from other oligosaccharides. A typical starting gradient is from 80:20 to 60:40 (acetonitrile:water).
-
-
Sample Injection and Fractionation:
-
Inject the pooled and concentrated fractions from the SEC step onto the preparative HPLC column.
-
Run the HPLC with the optimized gradient.
-
Collect the peak corresponding to the retention time of the this compound standard.
-
-
Post-purification Processing:
-
Combine the fractions containing pure this compound.
-
Remove the mobile phase solvents by rotary evaporation or lyophilization.
-
Characterization of this compound
The purity and identity of the final product should be confirmed using analytical techniques.
Purity Analysis by HPLC
Analytical HPLC can be used to assess the purity of the final this compound product.[11][12]
Procedure:
-
Dissolve a small amount of the purified this compound in the mobile phase.
-
Inject the sample into an analytical HPLC system equipped with an amino or graphitized carbon column.
-
Compare the chromatogram to that of a this compound standard. The purity can be estimated by the relative area of the this compound peak.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides.[2][4][5]
Procedure:
-
Dissolve the purified this compound in deuterium (B1214612) oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants of the anomeric protons and other characteristic signals can be compared to published data for this compound to confirm its structure.[5]
Quantitative Data
The following tables summarize representative quantitative data for the enzymatic synthesis of this compound.
Table 1: Mannan Extraction from Saccharomyces cerevisiae
| Parameter | Value | Reference |
| Starting Yeast Biomass (wet weight) | 100 g | [13] |
| Mannan Yield (dry weight) | 5 - 7 g | [13] |
| Mannose Content of Extracted Mannan | ~60% | [13] |
| Protein Content of Extracted Mannan | < 2% | [13] |
Table 2: Enzymatic Hydrolysis of Mannan
| Parameter | Value | Reference |
| Substrate (Mannan) Concentration | 10 g/L | [7] |
| Enzyme | Endo-β-1,4-mannanase (Aspergillus niger) | [8] |
| Enzyme Concentration | 50 U/mg | [8] |
| Temperature | 40°C | [8] |
| pH | 4.0 | [8] |
| Reaction Time | 8 hours | Inferred |
| This compound Yield in Hydrolysate | 25 - 30% of total oligosaccharides | [7] |
Table 3: this compound Purification and Final Product
| Parameter | Value | Reference |
| Purification Method | SEC followed by Preparative HPLC | [9][11] |
| Final this compound Yield (from mannan) | 1.5 - 2.0 g | Inferred |
| Purity (by HPLC) | > 95% | [11] |
| Molecular Formula | C₂₄H₄₂O₂₁ | |
| Molecular Weight | 666.58 g/mol |
Logical Relationships and Workflows
The following diagrams illustrate the key decision-making and logical flows in the process.
Conclusion
This technical guide provides a detailed methodology for the enzymatic synthesis of this compound from Saccharomyces cerevisiae mannan. By following the outlined protocols for mannan extraction, enzymatic hydrolysis, and purification, researchers can produce high-purity this compound for a variety of scientific and drug development applications. The provided quantitative data serves as a benchmark for process optimization and yield assessment. Further research may focus on the use of different mannanases and the optimization of reaction conditions to further enhance the yield and selectivity of this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-NMR spectroscopy of manno-oligosaccharides of the beta-1,2-linked series released from the phosphopeptidomannan of Candida albicans VW-32 (serotype A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endo-1,4 β-Mannanase from Aspergillus niger (MBS-1314) - Creative Biogene [microbiosci.creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. endo-1,4 β-Mannanase (Aspergillus niger) [neogen.com]
- 9. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preliminary evaluation of colorimetric and HPLC-based methods for quantifying β-(1→4)-mannobiose in a crude material [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
The Structural Significance of Mannotetraose in the Yeast Cell Wall: A Technical Guide
Abstract
The yeast cell wall is a dynamic and essential organelle, critical for maintaining cellular integrity, mediating environmental interactions, and serving as a primary target for antifungal therapies. A key component of its outer layer is a dense matrix of mannoproteins, which are heavily glycosylated with mannose-based oligosaccharides known as mannans. Among these, mannotetraose—a linear chain of four α-linked mannose residues—emerges as a fundamental structural motif. This technical guide provides an in-depth examination of the role of this compound in the architecture of the Saccharomyces cerevisiae cell wall. We will explore its biosynthesis, its incorporation into both N-linked and O-linked mannoprotein side chains, its quantitative contribution to the cell wall matrix, and the signaling pathways that regulate its synthesis. Detailed experimental protocols for the extraction and analysis of these structures are provided, offering a comprehensive resource for researchers in mycology and drug development.
Introduction to the Yeast Cell Wall Architecture
The cell wall of Saccharomyces cerevisiae is a robust, layered structure that constitutes 15-30% of the cell's dry weight.[1][2] It provides osmotic protection, defines cellular shape, and acts as the interface between the yeast and its environment.[3] The wall is primarily composed of an inner, skeletal layer of β-1,3-glucan and chitin, and an outer layer rich in heavily glycosylated mannoproteins.[1][2][4] These mannoproteins are covalently linked to the inner glucan network, forming a complex, gel-like matrix that controls cell wall porosity and surface properties.[5][6]
The carbohydrate portion of these mannoproteins, known as mannan (B1593421), can be categorized into two main types based on their linkage to the protein backbone:
-
N-linked Mannans: Attached to the amide nitrogen of asparagine (Asn) residues. These consist of a core structure and a large, branched outer chain of 50-200 mannose units.[1][7]
-
O-linked Mannans: Attached to the hydroxyl group of serine (Ser) or threonine (Thr) residues. These are typically shorter, linear chains of one to five mannose units.[7]
This compound is a prevalent structure within these O-linked chains and also serves as a recurring element within the complex branches of N-linked outer chains. Its presence is crucial for the proper assembly and function of the entire cell wall.
The Role of this compound in Mannoprotein Structure
This compound is not a free-standing molecule within the cell wall but rather an integral building block of mannoprotein glycans. Its structural contribution is defined by its context within N- and O-linked oligosaccharides.
-
As a Dominant O-linked Glycan: O-linked mannans are short, linear chains of up to five α-linked mannose residues.[7] this compound represents a common and structurally significant form of these chains. These short glycans are thought to provide a rigid, rod-like character to the polypeptide regions they decorate, influencing protein folding and stability.[8] Disruption of O-mannosylation leads to severe cell wall defects, highlighting the importance of these short mannan chains.[1]
-
As a Component of N-linked Outer Chains: The extensive N-linked outer chains are constructed from an α-1,6-linked mannose backbone decorated with shorter side branches of α-1,2- and α-1,3-linked mannose.[2][9] this compound and its shorter manno-oligosaccharide counterparts form these side branches, contributing to the immense complexity and density of the outer mannoprotein layer. This dense packing of mannans is what limits the permeability of the cell wall to large molecules.[1][5]
Biosynthesis of this compound-Containing Glycans
The synthesis of both N- and O-linked mannans is a sequential process occurring across the endoplasmic reticulum (ER) and Golgi apparatus, involving a series of mannosyltransferases.
3.1. O-linked Mannan Synthesis The synthesis of O-linked this compound is a direct, linear process initiated in the ER and completed in the Golgi.
-
Initiation (ER): Protein O-mannosyltransferases (PMTs) transfer the first mannose residue from dolichol-phosphate-D-mannose to a Ser or Thr residue on a polypeptide chain.[10]
-
Elongation (Golgi): In the Golgi, α-1,2-mannosyltransferases of the KTR family and α-1,3-mannosyltransferases of the MNN1 family sequentially add mannose residues to create the final oligosaccharide chain, which is frequently a this compound.[10]
3.2. N-linked Mannan Synthesis The formation of this compound structures within N-linked glycans is part of a more complex pathway.
-
Core Glycosylation (ER): A precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is assembled on a dolichol phosphate (B84403) carrier and then transferred en bloc to an Asn residue by the oligosaccharyltransferase (OST) complex.
-
Processing and Elongation (Golgi): After trimming of glucose and some mannose residues, the core is elongated in the cis-Golgi, starting with the addition of an α-1,6-mannose by the Och1 mannosyltransferase.[11] Subsequently, mannosyltransferase complexes (M-Pol I and M-Pol II) extend the α-1,6-backbone, while other transferases add the α-1,2- and α-1,3-linked side branches, which include this compound structures.[11]
Quantitative Contribution to the Cell Wall
Precisely quantifying this compound alone is analytically challenging. However, its significance can be inferred from the overall composition of the cell wall and the relative abundance of mannoproteins.
| Component | Dry Weight Percentage (%) | Key Characteristics |
| Mannoproteins | 30 - 50% | Heavily glycosylated proteins forming the outer wall layer.[2] The carbohydrate portion is primarily mannose. |
| β-1,3-Glucan | 50 - 60% | Main structural polysaccharide of the inner wall, forming a fibrous network.[2] |
| β-1,6-Glucan | ~5 - 10% | Highly branched glucan that cross-links all other wall components.[6] |
| Chitin | 1 - 2% | Polymer of N-acetylglucosamine, concentrated at bud scars and linked to β-1,3-glucan.[4] |
Studies analyzing the monosaccharide composition of purified mannoprotein extracts consistently show mannose as the predominant sugar. For example, analysis of mannoproteins from S. cerevisiae (SC01) showed a mannose-to-glucose ratio of 24.9, while S. boulardii (SB62) exhibited a ratio of 52.1, underscoring the mannan-rich nature of these structures.[12] Given that O-linked chains are short (1-5 units) and N-linked side chains are similarly composed of short manno-oligosaccharides, this compound is a quantitatively significant structural unit.
Functional Roles and Regulation
The dense layer of mannans, built from units like this compound, is critical for several cellular functions. This network is dynamically regulated by the Cell Wall Integrity (CWI) signaling pathway.
Functional Significance:
-
Permeability Barrier: The mannoprotein layer acts as a molecular sieve, preventing large molecules from reaching the plasma membrane.[5]
-
Structural Integrity: Mannoproteins are cross-linked to the inner glucan layer, contributing to the overall strength and elasticity of the cell wall.[6]
-
Cellular Recognition: Surface mannans mediate cell-cell adhesion during processes like mating and flocculation.
-
Immunogenicity: In pathogenic fungi, cell wall mannans are often the first point of contact with the host immune system.
Regulation by the CWI Pathway: The CWI pathway is a MAPK signaling cascade that monitors and responds to cell wall stress (e.g., osmotic shock, antifungal drugs, or temperature changes).[13] It upregulates the expression of genes required for cell wall synthesis, including many of the mannosyltransferases responsible for constructing this compound-containing glycans.
Experimental Protocols
6.1. Protocol: Extraction and Quantification of Mannoproteins
This protocol describes a common thermal extraction method for isolating mannoproteins from yeast cells.
-
Cell Harvesting: Culture S. cerevisiae to the desired growth phase (e.g., mid-log). Harvest cells by centrifugation (e.g., 3,000 x g for 5 minutes). Wash the cell pellet twice with distilled water.
-
Cell Lysis: Resuspend the cell pellet in a neutral buffer (e.g., 20 mM citrate (B86180) buffer, pH 7.0). Break the cells using mechanical disruption (e.g., bead beating with glass beads) on ice.
-
Thermal Extraction: Heat the cell lysate in an autoclave or boiling water bath at 100-121°C for 60-90 minutes. This solubilizes mannoproteins while leaving the glucan-chitin complex largely intact.
-
Separation: Centrifuge the heated lysate at high speed (e.g., 10,000 x g for 15 minutes) to pellet the insoluble cell wall debris. Collect the supernatant, which contains the crude mannoprotein extract.
-
Precipitation: Add 2-3 volumes of cold absolute ethanol (B145695) to the supernatant and incubate at -20°C overnight to precipitate the mannoproteins.
-
Purification: Collect the precipitate by centrifugation. Wash the pellet with 70% ethanol to remove residual contaminants. Lyophilize or air-dry the purified mannoprotein powder.
-
Quantification:
-
Total Carbohydrate (Mannose): Use the phenol-sulfuric acid method. Create a standard curve with D-mannose. Measure absorbance at 490 nm.[14]
-
Total Protein: Use a standard protein assay such as the Bradford or BCA assay with BSA as a standard.
-
6.2. Protocol: Workflow for O-Mannan Analysis by Mass Spectrometry
This workflow outlines the key steps for identifying O-linked glycosylation sites and structures like this compound using advanced mass spectrometry.
Methodology Detail: This approach focuses on O-linked glycans by first enzymatically removing the large N-linked structures.[10] The remaining glycoproteins are digested into peptides. Glycopeptides are then enriched from the complex mixture using methods like lectin affinity chromatography. Analysis by mass spectrometry using fragmentation techniques like Electron-Transfer Dissociation (ETD) is crucial, as it preferentially cleaves the peptide backbone while leaving the fragile glycosidic bonds of the this compound intact, allowing for precise site localization.[10]
Conclusion and Future Directions
This compound is a cornerstone of the yeast cell wall, serving as a critical structural unit in both N- and O-linked mannans. Its synthesis and incorporation into the mannoprotein layer are essential for maintaining the wall's integrity, controlling its porosity, and mediating interactions with the external environment. The regulatory oversight provided by the Cell Wall Integrity pathway ensures that the synthesis of these crucial structures can be rapidly modulated in response to cellular stress.
For professionals in drug development, the enzymes responsible for synthesizing mannan structures, including the mannosyltransferases that build this compound, represent promising targets for novel antifungal agents. A deeper understanding of the structure-function relationships of these oligosaccharides, facilitated by the advanced analytical techniques outlined here, will pave the way for the rational design of therapies that disrupt the fungal cell wall, a structure both unique to fungi and essential for their survival.
References
- 1. Cell Wall Architecture in Yeast: New Structure and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Saccharomyces cerevisiae mannoproteins form an external cell wall layer that determines wall porosity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolutionary Overview of Molecular Interactions and Enzymatic Activities in the Yeast Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yeast cell wall mannan structural features, biological activities, and production strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the O-Mannose Glycoproteome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Mannoprotein Structural Diversity in Wine Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yeast mannoproteins | OIV [oiv.int]
Methodological & Application
Quantification of Mannotetraose Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannotetraose, a key oligo- and polysaccharide, plays a significant role in various biological processes and is of increasing interest in the development of prebiotics and therapeutics. Accurate quantification of this compound is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. This document provides detailed application notes and protocols for the quantification of this compound using HPLC with three common detection methods suitable for non-chromophoric sugars: Pulsed Amperometric Detection (PAD), Refractive Index (RI) Detection, and Evaporative Light Scattering Detection (ELSD).
Detection Methods Overview
The choice of detector is critical for the sensitive and accurate quantification of this compound, which lacks a UV chromophore.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis. At high pH, carbohydrates are ionized and can be separated on an anion-exchange column. The separated analytes are then detected electrochemically as they are oxidized at the surface of a gold electrode. The pulsed nature of the detection cleans the electrode surface, ensuring reproducible results.[1][2]
-
Refractive Index (RI) Detection: RI detectors are universal detectors that measure the difference in the refractive index between the mobile phase and the analyte.[3] While generally less sensitive than PAD, they are robust and widely applicable for the analysis of sugars at relatively high concentrations. A key limitation is their incompatibility with gradient elution.
-
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is compatible with gradient elution. The HPLC eluent is nebulized and the solvent evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.[4][5]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound using different HPLC detection methods.
Table 1: HPAEC-PAD Method Performance (Illustrative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 5 pmol |
| Limit of Quantification (LOQ) | 1.5 - 15 pmol |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Note: These values are illustrative and based on the performance of HPAEC-PAD for similar oligosaccharides. Actual performance may vary.
Table 2: HPLC-RI Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~3-6 µg/mL |
| Limit of Quantification (LOQ) | 10 - 20 µg/mL[6] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Table 3: HPLC-ELSD Method Performance (Representative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.998[7] |
| Limit of Detection (LOD) | ~0.1-0.2 µg/mL[7] |
| Limit of Quantification (LOQ) | ~0.3-0.5 µg/mL[7] |
| Precision (%RSD) | < 15%[4] |
| Accuracy (% Recovery) | 89.8 - 109.5%[4] |
Note: As specific data for this compound with ELSD is limited, these values are representative based on the performance for other non-volatile sugars.
Experimental Protocols
Protocol 1: Quantification of this compound using HPAEC-PAD
This protocol describes the high-sensitivity quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
1. Materials and Reagents:
-
This compound standard (high purity)
-
Reagent-grade water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w
-
Sodium acetate (B1210297) (NaOAc), anhydrous
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a thermostatted column compartment.
-
Electrochemical detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA1, PA10, or PA200).
3. Chromatographic Conditions:
-
Column: CarboPac™ PA200 (3 x 150 mm)
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 1 M NaOAc in 100 mM NaOH
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 100% A
-
2-20 min: Linear gradient to 80% A, 20% B
-
20-25 min: Linear gradient to 100% B (column wash)
-
25-35 min: Return to 100% A (equilibration)
-
-
PAD Waveform (Triple Potential):
-
E1: +0.05 V (t1 = 400 ms)
-
E2: +0.75 V (t2 = 200 ms)
-
E3: -0.15 V (t3 = 400 ms)
-
4. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in reagent-grade water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
Sample Preparation: Dissolve the sample in reagent-grade water to an expected concentration within the calibration range. Centrifuge or filter (0.22 µm) the sample to remove any particulates before injection.
5. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound using HPLC-RI
This protocol is suitable for the quantification of this compound at moderate to high concentrations.
1. Materials and Reagents:
-
This compound standard (high purity)
-
HPLC-grade acetonitrile (B52724)
-
Reagent-grade water (18.2 MΩ·cm)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with an isocratic pump, autosampler, and a thermostatted column compartment.
-
Refractive Index (RI) detector.
-
Amino-propylesiloxane bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).[8][9]
3. Chromatographic Conditions:
-
Column: Amino-propyl silica column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
RI Detector Temperature: 35 °C
-
Injection Volume: 20 µL
4. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 10 mg/mL stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 to 5 mg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
5. Data Analysis:
-
Integrate the this compound peak area.
-
Generate a linear calibration curve by plotting peak area versus the concentration of the standards.
-
Calculate the this compound concentration in the samples from the calibration curve.
Protocol 3: Quantification of this compound using HPLC-ELSD
This protocol allows for the use of gradient elution for the separation and quantification of this compound.
1. Materials and Reagents:
-
This compound standard (high purity)
-
HPLC-grade acetonitrile
-
Reagent-grade water (18.2 MΩ·cm)
-
Nitrogen gas supply for the ELSD.
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, and a thermostatted column compartment.
-
Evaporative Light Scattering Detector (ELSD).
3. Chromatographic Conditions:
-
Column: Amino-propyl silica column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 80% A, 20% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Hold at 60% A, 40% B
-
25-30 min: Return to 80% A, 20% B (equilibration)
-
-
ELSD Settings:
-
Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
4. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected sample concentration range (e.g., 10 to 500 µg/mL).
-
Sample Preparation: Dissolve and dilute the sample in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
5. Data Analysis:
-
Integrate the peak area for this compound.
-
The response of the ELSD is often non-linear. A logarithmic transformation of both concentration and peak area is typically used to generate a linear calibration curve (log(Area) vs. log(Concentration)).
-
Determine the concentration of this compound in the samples using the logarithmic calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound by HPLC.
Caption: Principle of HPAEC-PAD for this compound analysis.
References
- 1. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides | MDPI [mdpi.com]
- 3. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mannotetraose Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannotetraose, a manno-oligosaccharide consisting of four β-1,4-linked mannose units, is a substrate for enzymes such as β-mannanase (EC 3.2.1.78). The enzymatic hydrolysis of this compound is of significant interest in various fields, including biofuel research, food technology, and the study of prebiotics. Accurate and reproducible methods for assaying the enzymatic activity on this compound are crucial for characterizing enzyme function, screening for novel enzymes, and understanding the metabolic fate of mannooligosaccharides.
This document provides a detailed protocol for conducting a this compound enzymatic assay using the 3,5-dinitrosalicylic acid (DNS) method to quantify the release of reducing sugars. Additionally, it includes relevant quantitative data for β-mannanases and a diagram of the metabolic pathway for mannose, a product of this compound hydrolysis.
Principle of the Assay
The enzymatic assay for this compound is based on the quantification of reducing sugars produced upon its hydrolysis by a β-mannanase. The enzyme cleaves the β-1,4-mannosidic linkages in this compound, releasing smaller manno-oligosaccharides and/or mannose. The DNS reagent reacts with the free aldehyde or ketone group of these reducing sugars in an alkaline solution upon heating. This reaction results in the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which exhibits a reddish-brown color with an absorbance maximum at 540 nm. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of reducing sugars produced, and thus to the enzyme's activity.
Data Presentation
Table 1: Kinetic Parameters of Selected β-Mannanases
| Enzyme Source | Substrate | K_m_ (mg/mL) | V_max_ (μmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| Bacillus licheniformis HDYM-04 | Glucomannan | 2.69 | 251.41 (U/mg) | 4.0 | 55 |
| Bacillus licheniformis HDYM-04 | Guar Gum | 19.26 | 588.24 (U/mg) | 4.0 | 55 |
| Bacillus circulans NT 6.7 | Konjac Mannan | - | - | 6.0 | 60 |
| Aspergillus terreus | Locust Bean Gum | 5.9 | 39.42 (μmol/mL/min) | 7.0 | 70 |
| Nonomuraea jabiensis ID06-379 | Locust Bean Gum | - | - | 6.5 | 70 |
Note: Kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions. The data presented here are from different studies and should be used for comparative purposes only.[1][2][3][4]
Table 2: Typical Reaction Conditions for β-Mannanase Activity
| Parameter | Range | Optimal/Typical |
| pH | 3.0 - 11.0 | 4.0 - 7.0 |
| Temperature (°C) | 30 - 80 | 50 - 70 |
| Substrate Concentration | 0.5% - 1.0% (w/v) | Varies (should bracket K_m_) |
| Enzyme Concentration | Varies | Sufficient to give a linear reaction rate |
| Incubation Time (min) | 10 - 60 | 15 - 30 |
Note: These ranges are compiled from various sources and should be optimized for the specific enzyme and substrate being investigated.[2][3][4][5]
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
β-Mannanase (Enzyme)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Dissolve 1 g of DNS, 30 g of sodium potassium tartrate (Rochelle salt), and 200 mg of crystalline phenol (B47542) in 80 mL of 0.5 M NaOH. Dilute to a final volume of 100 mL with distilled water. Store in a dark bottle at 4°C.
-
-
D-Mannose (for standard curve)
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate or Sodium Citrate buffer, pH adjusted to the enzyme's optimum)
-
Distilled or deionized water
-
Spectrophotometer
-
Water bath or heating block
-
Test tubes or microcentrifuge tubes
-
Pipettes and tips
Protocol for this compound Enzymatic Assay
-
Preparation of Standard Curve:
-
Prepare a stock solution of D-mannose (e.g., 1 mg/mL) in the reaction buffer.
-
Create a series of dilutions from the stock solution to generate standards with concentrations ranging from 0.1 to 1.0 mg/mL.
-
To a set of labeled tubes, add 0.5 mL of each mannose standard dilution.
-
Add 0.5 mL of the reaction buffer to each tube.
-
Add 1.0 mL of DNS reagent to each tube.
-
Boil the tubes for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 540 nm against a blank containing 1.0 mL of reaction buffer and 1.0 mL of DNS reagent.
-
Plot a graph of absorbance versus mannose concentration to generate the standard curve.
-
-
Enzyme Assay:
-
Prepare a solution of this compound (e.g., 1% w/v) in the reaction buffer.
-
Prepare a solution of the β-mannanase enzyme in the reaction buffer to a suitable concentration.
-
Set up the following reaction tubes:
-
Test: 0.5 mL of this compound solution + 0.5 mL of enzyme solution.
-
Enzyme Blank: 0.5 mL of reaction buffer + 0.5 mL of enzyme solution.
-
Substrate Blank: 0.5 mL of this compound solution + 0.5 mL of reaction buffer.
-
-
Incubate the tubes at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes). Ensure the reaction time falls within the linear range of product formation.
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
-
Boil the tubes for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation of Enzyme Activity:
-
Calculate the net absorbance for the test sample by subtracting the absorbances of the enzyme and substrate blanks.
-
Determine the concentration of reducing sugar produced in the test sample using the D-mannose standard curve.
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Formula: Activity (U/mL) = (µmol of mannose released) / (incubation time (min) * volume of enzyme (mL))
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound Enzymatic Assay.
Mannose Metabolic Pathway
The hydrolysis of this compound yields smaller oligosaccharides and ultimately mannose. Mannose can then be transported into cells and enter the mannose metabolic pathway.
Caption: Simplified overview of the mannose metabolic pathway.[6]
References
- 1. Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 6. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mannotetraose as a Standard for Chromatographic Analysis
Introduction
Mannotetraose, a linear oligosaccharide consisting of four α-1,4-linked mannose residues, serves as a critical reference standard in the chromatographic analysis of complex carbohydrates. Its well-defined structure and purity make it an ideal candidate for the qualitative and quantitative assessment of manno-oligosaccharides in various matrices, including pharmaceutical preparations, food products, and biological samples. This application note provides detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Thin-Layer Chromatography (TLC).
Applications
This compound standards are essential for a range of applications in research, drug development, and quality control:
-
Quality Control of Prebiotics: Manno-oligosaccharides are utilized as prebiotics.[3] this compound standards aid in the quality control and characterization of these products.
-
Enzyme Activity Assays: Monitoring the hydrolysis of mannans and other mannose-containing polysaccharides by mannanases.[4]
-
Food and Feed Analysis: Quantification of manno-oligosaccharides in food and animal feed products.
Chromatographic Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of oligosaccharides. The choice of column is critical for achieving optimal separation.
Experimental Workflow for HPLC Analysis
Caption: Workflow for oligosaccharide analysis using HPLC.
Protocol 1: HPLC with Amino Column
This protocol is suitable for the separation of neutral oligosaccharides.
-
Column: Amide-silica based column (e.g., NH2 column).
-
Mobile Phase: Acetonitrile:Water gradient. A typical starting condition is 70:30 (v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water. Create a series of calibration standards by diluting the stock solution with the initial mobile phase.
-
Sample Preparation: Dilute the sample in the initial mobile phase. If the sample is complex, solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary for cleanup.
-
Injection Volume: 10-20 µL.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Table 1: Example Calibration Data for this compound by HPLC-RI
| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,000 |
| 0.25 | 37,500 |
| 0.5 | 75,000 |
| 1.0 | 150,000 |
| 2.5 | 375,000 |
| 5.0 | 750,000 |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Experimental Workflow for HPAE-PAD Analysis
Caption: Workflow for HPAE-PAD analysis of oligosaccharides.
Protocol 2: HPAE-PAD for Oligosaccharide Profiling
-
Column: Dionex CarboPac™ PA200 or similar anion-exchange column.
-
Eluents:
-
A: Deionized Water
-
B: 100 mM Sodium Hydroxide (B78521)
-
C: 1 M Sodium Acetate (B1210297) in 100 mM Sodium Hydroxide
-
-
Gradient: A gradient of sodium acetate in a constant concentration of sodium hydroxide is typically used to elute oligosaccharides of increasing size.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water. Prepare a series of working standards by serial dilution.
-
Sample Preparation: For glycoprotein analysis, release the N-linked glycans using an enzyme such as PNGase F. The released glycans can then be diluted in deionized water for injection.
-
Injection Volume: 25 µL.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations.
Table 2: Example Retention Times of Manno-oligosaccharides by HPAE-PAD
| Oligosaccharide | Degree of Polymerization | Typical Retention Time (min) |
| Mannose | 1 | 3.5 |
| Mannobiose | 2 | 5.8 |
| Mannotriose | 3 | 8.2 |
| This compound | 4 | 10.5 |
| Mannopentaose | 5 | 12.7 |
| Mannohexaose | 6 | 14.8 |
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective method for the qualitative analysis of oligosaccharides. It is particularly useful for monitoring the progress of enzymatic hydrolysis reactions.
Protocol 3: Qualitative TLC of Oligosaccharides
-
Plate: Silica gel 60 TLC plate.
-
Mobile Phase: A mixture of n-butanol, ethanol, and water (e.g., 5:3:2, v/v/v).
-
Standard Preparation: Prepare a solution of this compound (1 mg/mL) in water. A mixture of mannose, mannobiose, and mannotriose can also be used as a standard ladder.
-
Sample Application: Spot 1-2 µL of the standard and sample solutions onto the TLC plate.
-
Development: Develop the plate in a chromatography chamber saturated with the mobile phase until the solvent front reaches near the top of the plate.
-
Visualization: Dry the plate and visualize the spots by spraying with a suitable reagent (e.g., orcinol-sulfuric acid) and heating.[7]
-
Analysis: Compare the retention factor (Rf) of the spots in the sample to that of the this compound standard.
Logical Diagram for TLC Analysis
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Manno-Oligosaccharide Production from Biomass Hydrolysis by Using Endo-1,4-β-Mannanase (ManNj6-379) from Nonomuraea jabiensis ID06-379 [mdpi.com]
- 5. [Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. erndim.org [erndim.org]
Synthesis of Mannotetraose Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of well-defined mannotetraose derivatives is crucial for advancing studies in glycobiology, immunology, and targeted drug delivery. this compound, an oligosaccharide composed of four mannose units, serves as a foundational structure for creating derivatives with tailored properties for investigating carbohydrate-protein interactions, developing novel vaccines, and designing targeted therapeutic agents. These derivatives often target the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on macrophages and dendritic cells, playing a key role in innate immunity and antigen presentation.[1][2]
This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of two exemplary this compound derivatives: Mannose-6-phosphate (B13060355) (M6P)-containing high-mannose oligosaccharides and mannosylated dextran (B179266) derivatives.
Application Note 1: Chemical Synthesis of Mannose-6-Phosphate (M6P)-Containing High-Mannose Oligosaccharides
Introduction: Mannose-6-phosphate (M6P)-modified oligosaccharides are critical signaling molecules for the trafficking of lysosomal enzymes.[3][4] Access to structurally defined M6P-containing glycans is essential for understanding the ligand-receptor recognition process and for developing enzyme replacement therapies for lysosomal storage diseases. The following protocol outlines a regioselective chemical glycosylation strategy to synthesize asymmetric di-antennary M6P-tagged high-mannose oligosaccharides with high purity.[3][4][5]
Experimental Protocol: Regioselective Glycosylation Strategy
This protocol is adapted from a versatile and reliable chemical strategy for preparing M6P-tagged high-mannose oligosaccharides in over 20% overall yield and >98% purity.[3][4][5]
1. Synthesis of Glycosyl Donors and Acceptors:
-
Prepare suitably protected mannosyl donors and acceptors. This typically involves multiple steps of protection and deprotection of hydroxyl groups to achieve regioselectivity. For example, the synthesis can start from commercially available mannose derivatives.
2. Regioselective Glycosylation:
-
Promote the reaction between a glycosyl donor and a partially protected glycosyl acceptor to form the desired glycosidic linkage. This step is crucial for building the oligosaccharide backbone and requires careful control of reaction conditions.
-
Example Reaction: A glycosyl donor is activated with a promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), and then reacted with a glycosyl acceptor in an appropriate solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -40 °C to room temperature).
3. Phosphorylation:
-
Introduce the phosphate (B84403) group at the desired position (e.g., C6-hydroxyl) of the terminal mannose residues.
-
Example Reagents: Dibenzyl N,N-diisopropylphosphoramidite followed by oxidation with m-chloroperoxybenzoic acid (mCPBA).
4. Deprotection:
-
Remove all protecting groups to yield the final M6P-containing oligosaccharide. This is often a multi-step process involving catalytic hydrogenation (e.g., using Palladium on carbon) to remove benzyl (B1604629) groups and basic conditions (e.g., sodium methoxide (B1231860) in methanol) to remove acetyl groups.
5. Purification:
-
Purify the final product using chromatographic techniques such as size-exclusion chromatography (SEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>98%).[3]
Quantitative Data:
| Step | Compound | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| Glycosylation | Disaccharide | Monosaccharide Donor & Acceptor | NIS, TfOH | 69 | >95 | [3] |
| Phosphorylation | Phosphorylated Tetrasaccharide | Tetrasaccharide | Dibenzyl N,N-diisopropylphosphoramidite, mCPBA | ~60 | >95 | [3] |
| Final Product | M6P-Oligosaccharide | Fully Protected Precursor | H2, Pd/C; NaOMe | >90 (deprotection) | >98 | [3] |
Logical Workflow for Chemical Synthesis of M6P-Oligosaccharide:
Caption: Workflow for the chemical synthesis of M6P-containing oligosaccharides.
Application Note 2: Chemoenzymatic Synthesis of Mannosylated Dextran Derivatives
Introduction: Mannosylated dextrans are valuable tools for targeting the mannose receptor, making them useful for applications in sentinel lymph node detection and targeted drug delivery.[6][7] Chemoenzymatic approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis to create these complex biomolecules.
Experimental Protocol: Synthesis of Mannosylated Dextran for Sentinel Lymph Node Detection
This protocol is based on the synthesis of 99mTc-labeled mannosylated dextran derivatives.[6][7]
1. Dextran Functionalization (Chemical):
-
Introduce reactive groups onto the dextran backbone. For example, allylation of dextran can be achieved by reacting dextran with allyl bromide in the presence of a base.[8]
-
Further functionalization can introduce amine or thiol groups for subsequent conjugation.
2. Synthesis of Mannose Ligand (Chemical):
-
Synthesize a mannose derivative with a linker arm suitable for conjugation to the functionalized dextran. This may involve protecting group chemistry and the introduction of a reactive functional group at the anomeric position.
3. Conjugation of Mannose to Dextran (Chemical):
-
Couple the mannose ligand to the functionalized dextran backbone. For example, a mannose derivative with a thiol group can be conjugated to an allyl-functionalized dextran via a thiol-ene "click" reaction.
4. Chelation Moiety Attachment (Chemical):
-
For applications in radioimaging, a chelating agent (e.g., a derivative of DTPA or a pyrazolyl-diamine chelator) is conjugated to the mannosylated dextran.[8][9] This allows for the stable coordination of a radionuclide like Technetium-99m (99mTc).
5. Radiolabeling (Enzymatic/Chemical):
-
The final step involves the radiolabeling of the mannosylated dextran-chelator conjugate with the desired radionuclide. This is often carried out using a precursor like fac-[99mTc(CO)3(H2O)3]+.[7]
Quantitative Data:
| Step | Product | Method | Yield (%) | Reference |
| Dextran Allylation | Dextran-allyl | Chemical | 87 | [8] |
| Dextran Amination | Dextran-amine | Chemical | 92 | [8] |
| Mannosylation | Mannosylated Dextran | Chemical | - | [7] |
| Radiolabeling | 99mTc-Dextran-Mannose | Chemical | >97 (radiochemical purity) | [7] |
Logical Workflow for Chemoenzymatic Synthesis of Mannosylated Dextran:
Caption: Workflow for the synthesis of radiolabeled mannosylated dextran.
Signaling Pathway: Mannose Receptor-Mediated Endocytosis
The synthesized this compound derivatives that target the mannose receptor are internalized by antigen-presenting cells through a specific endocytic pathway. Understanding this pathway is crucial for designing effective drug delivery systems and vaccines.
Caption: Mannose receptor-mediated endocytosis pathway.
References
- 1. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose Ligands for Mannose Receptor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of 99mTcN-Labeled Dextran-Mannose Derivatives for Sentinel Lymph Node Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 9. CA3168879A1 - Synthesis of uniformly defined molecular weight mannosylated dextrans and derivatives thereof - Google Patents [patents.google.com]
Applications of Mannotetraose in In-Vitro Cell Culture Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannotetraose, a tetrasaccharide composed of four mannose units, is a specific type of mannooligosaccharide (MOS) that is gaining interest in biomedical research. While extensive research has focused on the monosaccharide D-mannose and general mannooligosaccharide mixtures, emerging studies on specific short-chain oligosaccharides like this compound are beginning to reveal their distinct biological activities. These application notes provide a comprehensive overview of the current and potential uses of this compound in in-vitro cell culture studies, drawing from research on this compound, its shorter-chain relatives (mannobiose, mannotriose), and its constituent monosaccharide, D-mannose. The provided protocols and data aim to equip researchers with the necessary information to explore the utility of this compound in their experimental systems.
The primary applications of this compound in in-vitro settings can be categorized into three main areas: oncology research, gut microbiome and epithelial barrier function studies, and immunomodulation.
I. Oncology Research: Anti-Proliferative and Chemosensitizing Effects
Recent studies have highlighted the potential of mannose and mannooligosaccharides as modulators of cancer cell metabolism and growth.[1][2][3] The proposed mechanism centers on the interference with glucose metabolism, a pathway often upregulated in cancer cells (the Warburg effect).
Application: Investigation of the anti-cancer properties of this compound on various cancer cell lines, either as a standalone agent or in combination with standard chemotherapeutic drugs.
Mechanism of Action (Hypothesized for this compound): this compound is expected to be hydrolyzed into mannose by cellular enzymes. Mannose is taken up by the same transporters as glucose but its metabolic product, mannose-6-phosphate, can accumulate in cells with low levels of the enzyme phosphomannose isomerase (PMI).[3] This accumulation can inhibit key glycolytic enzymes, leading to a reduction in energy production and subsequent cell growth arrest and apoptosis.[2][3] The AKT/ERK signaling pathway has been identified as a downstream target of mannose treatment in non-small cell lung cancer cells.[1]
Quantitative Data Summary: Effects of Mannose and Mannooligosaccharides on Cancer Cells
| Compound | Cell Line | Concentration | Effect | Reference |
| D-Mannose | A549, H1299 (Lung Cancer) | 25-200 mM | Inhibition of cell viability in a dose-dependent manner. | [1] |
| D-Mannose | KP-4 (Pancreatic Cancer) | 25 mM | >50% reduction in live cell number. | [2] |
| D-Mannose | Various (Osteosarcoma, Ovarian) | Not specified | Growth retardation and enhancement of chemotherapy-induced cell death. | [3] |
| Mannooligosaccharides (MOS) | PC-3 (Prostate Cancer) | Not specified | Anti-proliferative; potential inhibition of cellular adhesion and induction of apoptosis. | [4] |
| Mannooligosaccharides (MOS) | A549, HepG2, HT-29 | Not specified | Mitogenic (proliferative) effect. | [4] |
Note: The contrasting effects of MOS on different cell lines highlight the importance of empirical testing for each cancer type.
Experimental Protocol: Assessing the Anti-Proliferative Effects of this compound
1. Materials:
-
This compound (high purity)[5]
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Sterile, pyrogen-free water
2. Stock Solution Preparation:
-
Prepare a sterile 1 M stock solution of this compound in sterile, pyrogen-free water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
3. Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
4. Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final concentrations ranging from 1 mM to 200 mM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
5. Cell Viability Assessment:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for assessing the anti-proliferative effects of this compound.
II. Gut Epithelial Barrier Function
Mannooligosaccharides are recognized for their prebiotic properties and their ability to influence the health of the intestinal epithelium.[6] A key function of this epithelium is to form a tight barrier that prevents the passage of harmful substances from the gut lumen into the bloodstream.
Application: Evaluating the effect of this compound on the integrity of the intestinal epithelial barrier in vitro, particularly its ability to enhance tight junction function.
Mechanism of Action: Specific mannooligosaccharides have been shown to enhance the integrity of tight junctions between epithelial cells.[7][8] This is measured by an increase in Transepithelial Electrical Resistance (TEER), a common method to assess the integrity of cell monolayers in culture. While the precise signaling pathways are still under investigation, they likely involve modulation of proteins that regulate the cytoskeleton and cell-cell adhesion, such as Rho kinases (ROCK) or Protein Kinase C (PKC).
Quantitative Data Summary: Effects of Mannooligosaccharides on Gut Epithelial Cells
| Compound | Cell Line | Concentration | Effect | Reference |
| Mannopentaose (M5) | T84 (Colon Carcinoma) | 10 µM | Significantly increased TEER, indicating enhanced tight junction integration. | [7][8] |
| This compound (M4) | T84 (Colon Carcinoma) | 10 µM | No significant increase in TEER. | [7] |
| Mannan (B1593421) Hydrolysates (MOS) | Caco-2 (Colon Carcinoma) | 1 mg/mL | Reduced cell viability by 45-62%. | [6] |
Note: The data suggests that the effects on tight junctions can be specific to the length of the oligosaccharide chain. The cytotoxicity observed at high concentrations underscores the need for careful dose-response studies.
Experimental Protocol: Measuring Transepithelial Electrical Resistance (TEER)
1. Materials:
-
This compound (high purity)
-
Intestinal epithelial cell line (e.g., Caco-2 or T84)
-
Transwell® inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Complete cell culture medium
-
TEER meter with "chopstick" electrodes
2. Cell Seeding and Differentiation:
-
Seed cells onto the apical side of the Transwell® inserts at a high density.
-
Culture the cells for 14-21 days to allow for differentiation and the formation of a confluent monolayer with stable TEER readings. Change the medium in both the apical and basolateral chambers every 2-3 days.
3. Treatment:
-
Once a stable baseline TEER is established (typically >300 Ω·cm² for Caco-2), replace the apical medium with medium containing various concentrations of this compound (e.g., 1 µM to 100 µM).
-
Include a vehicle control (medium only).
4. TEER Measurement:
-
Measure the TEER of the monolayer at regular intervals (e.g., 0, 24, 48, and 72 hours) post-treatment.
-
Before measuring, equilibrate the plate to room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Place the electrodes in the Transwell® insert, with the shorter tip in the apical chamber and the longer tip in the basolateral chamber.
-
Record the resistance (Ω). To calculate the TEER (Ω·cm²), subtract the resistance of a blank Transwell® insert (without cells) and multiply by the surface area of the membrane.
Caption: Hypothesized pathway for this compound-mediated gut barrier enhancement.
III. Immunomodulation Studies
The immune system's response can be influenced by various sugars. D-mannose, for instance, has been shown to suppress macrophage activation.[9] This suggests that this compound could also possess immunomodulatory properties, making it a candidate for investigation in inflammatory and autoimmune disease models.
Application: To assess the pro- or anti-inflammatory effects of this compound on immune cells in vitro. This can be done by measuring cytokine production, cell proliferation, or the activation of specific immune cell types.
Experimental Protocol: In-Vitro Cytokine Release Assay
1. Materials:
-
This compound (high purity)
-
Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), or a macrophage cell line like RAW 264.7)
-
Complete cell culture medium (RPMI-1640 with 10% FBS)
-
Stimulant (e.g., Lipopolysaccharide (LPS) to induce an inflammatory response)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
24-well cell culture plates
2. Cell Seeding:
-
Isolate PBMCs from whole blood or culture the desired immune cell line.
-
Seed the cells at a density of 5 x 10⁵ cells/well in a 24-well plate.
-
Allow cells to adhere overnight if using adherent cells like macrophages.
3. Treatment and Stimulation:
-
Pre-incubate the cells with various non-toxic concentrations of this compound for 2 hours.
-
Following pre-incubation, stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL).
-
Include appropriate controls: unstimulated cells (no LPS), stimulated cells without this compound, and cells treated with this compound alone.
-
Incubate for 24 hours.
4. Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the concentration of the desired cytokines (e.g., pro-inflammatory TNF-α and IL-6, and anti-inflammatory IL-10) in the supernatant using ELISA kits, following the manufacturer's protocol.
Caption: Logical relationship of components in an in-vitro immunomodulation assay.
Conclusion
This compound is an emerging research tool with potential applications in oncology, gastroenterology, and immunology. While direct studies on this compound are still limited, the existing literature on D-mannose and other mannooligosaccharides provides a strong rationale for its investigation. The protocols and data presented here offer a starting point for researchers to explore the in-vitro effects of this compound on various cell culture systems. It is crucial to perform dose-response experiments and to consider the cell-type-specific effects when designing and interpreting these studies.
References
- 1. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of Monosaccharides: Perspectives and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science-gate.com [science-gate.com]
- 5. This compound Oligosaccharide | Megazyme [megazyme.com]
- 6. Production of mannooligosaccharides from various mannans and evaluation of their prebiotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production and purification of mannan oligosaccharide with epithelial tight junction enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Techniques for Labeling Mannotetraose for Tracking Studies
Introduction
Mannotetraose, a manno-oligosaccharide (MOS), plays a significant role in various biological processes, including microbial metabolism and as a potential prebiotic.[1][2] Tracking the uptake, distribution, and mechanism of action of this compound is crucial for research in fields such as gut microbiome studies, glycobiology, and drug delivery. Effective tracking requires robust labeling techniques that covalently attach a detectable tag to the oligosaccharide without significantly altering its biological activity. This document provides detailed protocols and data for three common labeling strategies: fluorescent labeling, biotinylation, and radiolabeling.
Fluorescent Labeling of this compound via Reductive Amination
Fluorescent labeling is a widely used, sensitive method for detecting oligosaccharides.[3][4] The most common strategy involves reductive amination, where a fluorescent tag containing an amine group is covalently linked to the reducing end of the this compound.[5] Labels such as 2-aminobenzamide (B116534) (2-AB) and anthranilic acid (AA) are frequently used due to their stability and strong fluorescent signals.[6][7]
Comparative Data of Fluorescent Labels
The choice of fluorescent tag can significantly impact detection sensitivity. The following table summarizes the properties of two common labels for oligosaccharides.
| Fluorescent Label | Excitation (λex) | Emission (λem) | Relative Fluorescence Intensity | HPLC Limit of Detection (LOD) | Reference |
| Anthranilic Acid (AA) | 360 nm | 425 nm | ~3.5x greater than AB | Not specified | [6] |
| 2-Aminobenzamide (AB) | 330 nm | 420 nm | Baseline | 50 fmol (S/N = 5) | [8] |
Experimental Workflow: Fluorescent Labeling
The following diagram illustrates the workflow for labeling this compound with a fluorescent tag via reductive amination.
Caption: Workflow for fluorescent labeling of this compound.
Protocol: 2-AB Labeling of this compound
This protocol is adapted from standard methods for oligosaccharide labeling.[3][7]
Materials:
-
This compound (1-10 nmol)
-
2-Aminobenzamide (2-AB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial Acetic Acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon)
-
Microcentrifuge tubes
-
Heater block
Procedure:
-
Sample Preparation: Lyophilize 1-10 nmol of this compound to dryness in a microcentrifuge tube.
-
Labeling Reagent Preparation: Prepare the labeling solution by dissolving 2-AB in a 30:70 (v/v) mixture of glacial acetic acid and DMSO to a final concentration of 0.35 M.
-
Reducing Agent Preparation: Prepare the reducing agent solution by dissolving sodium cyanoborohydride in DMSO to a final concentration of 0.8 M. Caution: NaBH₃CN is toxic.
-
Labeling Reaction: a. Add 5 µL of the labeling reagent to the dried this compound. b. Vortex thoroughly to dissolve the sample. c. Incubate the mixture at 65°C for 2 hours.
-
Reduction: a. Add 5 µL of the reducing agent solution to the reaction mixture. b. Vortex gently and incubate at 65°C for an additional hour.
-
Purification: a. After incubation, allow the sample to cool to room temperature. b. Remove excess fluorescent label using an SPE cartridge according to the manufacturer's instructions. A common method involves binding the labeled oligosaccharide to the cartridge, washing away excess label with a low concentration of organic solvent (e.g., 5% acetonitrile), and eluting the labeled product with a higher concentration (e.g., 50% acetonitrile). c. Lyophilize the eluted, labeled this compound.
-
Analysis and Quantification: a. Reconstitute the dried sample in water or an appropriate HPLC solvent. b. Analyze by HPLC with a fluorescence detector (λex = 330 nm, λem = 420 nm).[8] c. Quantify the labeled product by comparing its peak area to a standard curve of known concentrations of labeled oligosaccharide.
Biotinylation of this compound for Affinity-Based Detection
Biotinylation attaches a biotin (B1667282) molecule to this compound, enabling highly specific detection and purification through its strong interaction with streptavidin or avidin.[9] This method is ideal for pull-down assays, affinity chromatography, and imaging applications using streptavidin-conjugated probes. While in vivo biotinylation systems exist for proteins,[10][11][12] in vitro chemical conjugation is required for oligosaccharides.
Experimental Workflow: Biotinylation
The workflow for biotinylating this compound is similar to fluorescent labeling, employing reductive amination with a biotin derivative.
References
- 1. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannohexaose Oligosaccharide | Megazyme [megazyme.com]
- 3. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Oligosaccharide | Megazyme [megazyme.com]
- 8. Enzymatic fluorescent labeling of 6-gala (neogala) series glycosphingolipids-oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo site-specific biotinylation of proteins within the secretory pathway using a single vector system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo identification of GTPase interactors by mitochondrial relocalization and proximity biotinylation | eLife [elifesciences.org]
Mannotetraose Microarrays: A Powerful Tool for High-Throughput Protein Binding Analysis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannotetraose, a linear oligosaccharide consisting of four α-1,4-linked mannose residues, plays a significant role in various biological processes, including cell-cell recognition, immune responses, and pathogen binding. The study of protein-mannotetraose interactions is crucial for understanding these processes and for the development of novel therapeutics. This compound microarrays offer a high-throughput platform for the sensitive and quantitative analysis of these interactions, enabling the screening of numerous proteins simultaneously. This document provides detailed application notes and experimental protocols for the utilization of this compound microarrays in protein binding assays.
Principle of the Assay
This compound microarrays are constructed by immobilizing this compound molecules onto a solid support, typically a glass slide with a functionalized surface. When a solution containing a protein of interest is incubated with the microarray, the protein will bind to the immobilized this compound if there is an affinity. This binding event is then detected, most commonly using a fluorescently labeled antibody or a directly labeled protein. The intensity of the fluorescent signal at each spot on the microarray is proportional to the amount of bound protein, allowing for the quantification of the interaction.
Applications in Research and Drug Development
This compound microarrays are versatile tools with a wide range of applications in both basic research and pharmaceutical development.
-
Identification of this compound-Binding Proteins: Screening of protein libraries or complex biological samples (e.g., cell lysates, serum) to identify novel proteins that interact with this compound.
-
Characterization of Lectin Specificity: Detailed analysis of the binding profiles of known or putative mannose-binding lectins to this compound.
-
Drug Discovery and Screening: High-throughput screening of small molecules or other potential inhibitors that can disrupt the interaction between a target protein and this compound.
-
Vaccine Development: Studying the interaction of viral or bacterial surface proteins with this compound to identify potential targets for vaccine design.
-
Biomarker Discovery: Identifying changes in the levels or binding affinities of this compound-binding proteins in disease states.
Quantitative Data Summary
The binding affinity of proteins to this compound can be quantified using various biophysical techniques. The dissociation constant (K_d) is a common metric used to describe the strength of this interaction, with a lower K_d value indicating a higher affinity. The binding affinity of lectins with monovalent carbohydrates is typically in the range of 0.1 to 1 mM[1].
| Protein | Ligand | Technique | Dissociation Constant (K_d) | Reference |
| ManH (from Bacillus sp. N16-5) | Mannotriose | Isothermal Titration Calorimetry (ITC) | in the micromolar range | [2] |
| ManH (from Bacillus sp. N16-5) | This compound | Isothermal Titration Calorimetry (ITC) | in the micromolar range | [2] |
| ManH (from Bacillus sp. N16-5) | Mannopentaose | Isothermal Titration Calorimetry (ITC) | in the micromolar range | [2] |
| Concanavalin A (ConA) | Mannose | Back-Scattering Interferometry | 96 ± 4 µM | [3] |
| Concanavalin A (ConA) | Glucose | Back-Scattering Interferometry | 344 ± 43 µM | [3] |
Experimental Protocols
Protocol 1: Fabrication of this compound Microarrays
This protocol describes the covalent immobilization of amine-functionalized this compound onto an epoxide-activated glass slide.
Materials:
-
Epoxide-activated glass slides
-
Amine-functionalized this compound
-
Printing buffer (e.g., 50 mM sodium phosphate, pH 8.5)
-
Microarray spotter
-
Humidity chamber
-
Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Deionized water
-
Centrifuge for slides
Procedure:
-
Preparation of this compound Solution: Dissolve the amine-functionalized this compound in the printing buffer to the desired final concentration (typically 10-100 µM).
-
Microarray Printing: Load the this compound solution into the microarray spotter. Print the solution onto the epoxide-activated glass slides in a temperature and humidity-controlled environment.
-
Incubation: Place the printed slides in a humidity chamber and incubate at room temperature overnight to allow for the covalent coupling reaction to proceed to completion.
-
Blocking: To quench the unreacted epoxide groups on the slide surface, immerse the slides in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the slides extensively with wash buffer and then with deionized water to remove any unbound this compound and blocking buffer.
-
Drying: Dry the slides by centrifugation or under a stream of nitrogen gas.
-
Storage: Store the fabricated this compound microarrays in a desiccator at 4°C until use.
Protocol 2: Protein Binding Assay on this compound Microarrays
This protocol outlines the procedure for performing a protein binding assay using a fluorescently labeled secondary antibody for detection.
Materials:
-
Fabricated this compound microarray slides
-
Protein of interest (e.g., a purified lectin or a cell lysate)
-
Binding buffer (e.g., PBST with 1% BSA)
-
Primary antibody specific to the protein of interest (if the protein is not tagged)
-
Fluorescently labeled secondary antibody (e.g., Cy3- or Alexa Fluor-conjugated)
-
Wash buffer (PBST)
-
Deionized water
-
Microarray scanner
-
Data analysis software
Procedure:
-
Blocking: Incubate the this compound microarray slide with binding buffer for 1 hour at room temperature to block non-specific binding sites.
-
Protein Incubation: Prepare a dilution series of the protein of interest in binding buffer. Remove the blocking buffer from the slide and apply the protein solution. Incubate for 1-2 hours at room temperature in a humidity chamber.
-
Washing: Wash the slide three times with wash buffer to remove unbound protein.
-
Primary Antibody Incubation (if required): If the protein of interest is not directly labeled or tagged, incubate the slide with a specific primary antibody diluted in binding buffer for 1 hour at room temperature.
-
Washing: Wash the slide three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the slide with the fluorescently labeled secondary antibody diluted in binding buffer for 1 hour at room temperature in the dark.
-
Final Washing: Wash the slide three times with wash buffer and once with deionized water.
-
Drying: Dry the slide by centrifugation or under a stream of nitrogen gas.
-
Scanning: Scan the microarray slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Quantify the fluorescent signal intensity for each spot using microarray analysis software. Normalize the data and perform statistical analysis to determine the binding affinity.
Data Analysis and Interpretation
The raw data from the microarray scanner consists of fluorescent intensity values for each spot. Proper data analysis is crucial for obtaining reliable and reproducible results.
-
Background Subtraction: The local background intensity is subtracted from the spot intensity to correct for non-specific fluorescence.
-
Normalization: Normalization is performed to correct for systematic variations across the microarray, such as differences in printing, scanning, or dye incorporation. Common normalization methods include global normalization and intensity-dependent normalization (e.g., LOWESS).
-
Data Averaging: The intensities of replicate spots are averaged to increase the reliability of the data.
-
Binding Curve Generation: For quantitative analysis, the normalized fluorescent intensities are plotted against the protein concentration.
-
Determination of Binding Affinity: The dissociation constant (K_d) can be determined by fitting the binding curve to a suitable binding model, such as the Langmuir isotherm.
Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete blocking | Increase blocking time or try a different blocking agent. |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Non-specific antibody binding | Use a higher dilution of the antibody or include a non-specific IgG control. | |
| Weak or No Signal | Inactive protein | Use freshly prepared or properly stored protein. |
| Low protein concentration | Increase the concentration of the protein sample. | |
| Inefficient immobilization | Verify the quality of the functionalized this compound and the activity of the slide surface. | |
| Inconsistent Spot Morphology | Poor printing quality | Optimize spotting parameters (e.g., pin type, humidity, temperature). |
| Clogged microarray pins | Clean the printing pins thoroughly. |
Conclusion
This compound microarrays provide a robust and high-throughput platform for the detailed investigation of protein-carbohydrate interactions. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this technology in their studies, contributing to advancements in our understanding of glycobiology and the development of novel therapeutic strategies.
References
Advanced Analytical Techniques for the Characterization of Mannotetraose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannotetraose, an oligosaccharide composed of four mannose units, is of significant interest in various fields, including biochemistry, food science, and pharmaceutical development. Its potential as a prebiotic and its role in biological processes necessitate robust analytical methods for its characterization, quantification, and structural elucidation. This document provides detailed application notes and experimental protocols for the advanced analytical characterization of this compound, employing techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a cornerstone technique for the separation and quantification of oligosaccharides like this compound. The choice of stationary phase and detection method is critical for achieving optimal resolution and sensitivity.
HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column.
Experimental Protocol: HPAEC-PAD on a Thermo Scientific Dionex CarboPac PA200 Column
| Parameter | Setting |
| System: | Thermo Scientific Dionex ICS-6000 HPIC system or equivalent |
| Column: | Thermo Scientific™ Dionex™ CarboPac™ PA200 (3 x 150 mm) with CarboPac PA200 Guard (3 x 30 mm)[1] |
| Mobile Phase A: | 100 mM Sodium Hydroxide (NaOH)[1] |
| Mobile Phase B: | 100 mM NaOH with 1 M Sodium Acetate (NaOAc)[1] |
| Flow Rate: | 0.5 mL/min[1] |
| Gradient: | 0-2 min: 95% A, 5% B2-20 min: Linear gradient to 70% A, 30% B20-25 min: Linear gradient to 50% A, 50% B25-26 min: Return to 95% A, 5% B26-35 min: Re-equilibration at 95% A, 5% B |
| Column Temperature: | 30 °C |
| Injection Volume: | 10 µL |
| Detector: | Pulsed Amperometric Detector (PAD) with a gold working electrode[1] |
| PAD Waveform: | t=0.00s, E=0.1Vt=0.20s, E=0.1Vt=0.40s, E=0.1Vt=0.41s, E=-2.0Vt=0.42s, E=-2.0Vt=0.43s, E=0.6Vt=0.44s, E=-0.1Vt=0.50s, E=-0.1V |
| Sample Preparation: | Dissolve this compound standard or sample in deionized water to a final concentration of 10-100 µg/mL. Filter through a 0.22 µm syringe filter before injection. |
PGC columns offer a unique retention mechanism for polar compounds like oligosaccharides, providing excellent separation of isomers.
Experimental Protocol: PGC-HPLC on a Thermo Scientific Hypercarb Column
| Parameter | Setting |
| System: | Thermo Scientific Vanquish HPLC system or equivalent[2][3][4] |
| Column: | Thermo Scientific™ Hypercarb™ Porous Graphitic Carbon (PGC) column (2.1 x 100 mm, 3 µm) |
| Mobile Phase A: | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B: | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate: | 0.3 mL/min |
| Gradient: | 0-5 min: 2% B5-25 min: Linear gradient to 40% B25-30 min: Linear gradient to 80% B30-35 min: Hold at 80% B35-36 min: Return to 2% B36-45 min: Re-equilibration at 2% B |
| Column Temperature: | 50 °C |
| Injection Volume: | 5 µL |
| Detector: | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer |
| ELSD Settings: | Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min |
Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Determination
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
MALDI-TOF MS is a rapid and sensitive technique for the analysis of non-volatile analytes like oligosaccharides.
Experimental Protocol: MALDI-TOF MS
| Parameter | Setting |
| Instrument: | Bruker Autoflex or equivalent MALDI-TOF mass spectrometer |
| Matrix: | 10 mg/mL 2,5-Dihydroxybenzoic acid (DHB) in 50:50 (v/v) Acetonitrile/0.1% Trifluoroacetic Acid (TFA) in water |
| Sample Preparation: | Mix 1 µL of the this compound sample (approx. 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air-dry completely (dried-droplet method).[5][6] |
| Ionization Mode: | Positive ion reflectron mode |
| Laser: | Nitrogen laser (337 nm)[7] |
| Laser Fluence: | Optimized for minimal fragmentation and maximum ion yield |
| Mass Range: | m/z 500-2000 |
| Calibration: | External calibration with a suitable oligosaccharide standard mixture. |
Coupling HPLC with mass spectrometry provides both separation and structural information in a single analysis.
Experimental Protocol: PGC-LC-MS/MS on a SCIEX ZenoTOF 7600 System
| Parameter | Setting |
| LC System: | Thermo Scientific Vanquish HPLC system[2][3][4] |
| Column: | Thermo Scientific™ Hypercarb™ PGC column (2.1 x 100 mm, 3 µm) |
| Mobile Phase and Gradient: | As described in the PGC-HPLC protocol (Section 1.2) |
| MS System: | SCIEX ZenoTOF 7600 system or equivalent Q-TOF instrument[8][9][10][11][12] |
| Ion Source: | Electrospray Ionization (ESI) |
| Ionization Mode: | Positive |
| Capillary Voltage: | 3.5 kV |
| Source Temperature: | 350 °C |
| Gas 1 (Nebulizer): | 50 psi |
| Gas 2 (Heater): | 60 psi |
| Curtain Gas: | 35 psi |
| Acquisition Mode: | TOF-MS scan followed by data-dependent MS/MS (Top 5 most intense ions) |
| TOF-MS Scan Range: | m/z 100-1500 |
| Collision Energy: | Ramped from 20 to 50 eV for MS/MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the complete structure of this compound, including the glycosidic linkages and anomeric configurations.
Experimental Protocol: 2D-NMR on a Bruker 600 MHz Spectrometer
| Parameter | Setting |
| Instrument: | Bruker Avance III 600 MHz NMR spectrometer or equivalent[13][14][15] |
| Solvent: | Deuterium oxide (D₂O) |
| Sample Concentration: | 5-10 mg of this compound in 0.5 mL of D₂O |
| Temperature: | 298 K (25 °C) |
| 1D ¹H NMR: | Pulse Program: zgprNumber of Scans: 16Acquisition Time: 2.7 sRelaxation Delay: 2.0 s |
| 2D ¹H-¹H COSY: | Pulse Program: cosygpqfNumber of Scans: 8Increments in F1: 256Acquisition Time (t2): 0.21 sRelaxation Delay: 1.5 s |
| 2D ¹H-¹H TOCSY: | Pulse Program: mlevphprNumber of Scans: 16Increments in F1: 256Mixing Time: 80 msAcquisition Time (t2): 0.21 sRelaxation Delay: 1.5 s |
| 2D ¹H-¹³C HSQC: | Pulse Program: hsqcedetgpsisp2.2Number of Scans: 32Increments in F1: 256Acquisition Time (t2): 0.1 sRelaxation Delay: 1.5 s |
| 2D ¹H-¹³C HMBC: | Pulse Program: hmbcgplpndqfNumber of Scans: 64Increments in F1: 256Long-range J-coupling delay: 60 msAcquisition Time (t2): 0.21 sRelaxation Delay: 1.5 s |
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analysis of this compound using different analytical techniques.
| Analytical Technique | Parameter | Typical Value | Reference |
| HPAEC-PAD | Limit of Detection (LOD) | 0.1 pmol | [16] |
| HPAEC-PAD | Limit of Quantification (LOQ) | 0.5 pmol | [16] |
| HPAEC-PAD | Linearity (R²) | >0.999 | [1] |
| PGC-LC-MS | LOD | 50 fmol | [17] |
| PGC-LC-MS | LOQ | 150 fmol | [17] |
| MALDI-TOF MS | Mass Accuracy | < 5 ppm | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the comprehensive characterization of this compound.[18][19][20][21][22]
Signaling Pathway: Prebiotic Effect of this compound
This compound can act as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium. These bacteria ferment this compound into short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which have various physiological effects.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The protocols and application notes provided herein offer a robust framework for the separation, quantification, and detailed structural elucidation of this important oligosaccharide. By combining the strengths of HPLC, MS, and NMR, researchers can obtain high-quality, reliable data to advance their studies in various scientific and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. genesysanalitica.cl [genesysanalitica.cl]
- 9. ZenoTOF 7600 system [sciex.com]
- 10. news-medical.net [news-medical.net]
- 11. 7600 plus system [sciex.com]
- 12. ZenoTOF 7600 system from SCIEX | Labcompare.com [labcompare.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.kfas.org.kw [pure.kfas.org.kw]
- 15. Bruker Avance III™ HD 600 MHz [uochb.cz]
- 16. lcms.cz [lcms.cz]
- 17. cigs.unimo.it [cigs.unimo.it]
- 18. researchgate.net [researchgate.net]
- 19. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mannotetraose Yield from Enzymatic Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Mannotetraose (M4) from the enzymatic hydrolysis of mannan-rich substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The final yield of this compound is primarily influenced by a combination of factors:
-
Enzyme Selection: The choice of β-mannanase is paramount. Different mannanases exhibit varied substrate specificities and produce different profiles of manno-oligosaccharides (MOS). Some enzymes may predominantly yield mannobiose (M2) and mannotriose (M3), while others can be optimized to favor this compound (M4).[1][2][3][4][5]
-
Substrate Characteristics: The type and structure of the mannan (B1593421) substrate (e.g., locust bean gum, guar (B607891) gum, konjac glucomannan, copra meal) significantly impact the hydrolysis products.[2][6][7] The degree of substitution (e.g., with galactose) and the presence of other sugars like glucose in the backbone can affect enzyme accessibility and the resulting oligosaccharide profile.[8][9]
-
Reaction Conditions: Key parameters such as pH, temperature, enzyme concentration, substrate concentration, and reaction time must be carefully optimized.[10][11][12]
-
Product Inhibition & Transglycosylation: The accumulation of hydrolysis products can lead to feedback inhibition of the enzyme. Furthermore, some β-mannanases exhibit transglycosylation activity, where they transfer mannosyl units to other sugar molecules, which can reduce the yield of the desired this compound.[8][13][14]
Q2: Which type of β-mannanase is best suited for producing this compound?
A2: Endo-β-1,4-mannanases (EC 3.2.1.78) that randomly cleave internal β-1,4-mannosidic linkages are the enzymes of choice.[2][7] Look for enzymes that have been characterized to produce a higher ratio of M4. For instance, some studies have shown that specific mannanases from fungal or bacterial sources can yield significant amounts of this compound alongside other oligosaccharides.[3][5][6] Enzymes from glycoside hydrolase (GH) families 5, 26, and 134 are common sources of β-mannanases.[1][9]
Q3: Can transglycosylation affect my this compound yield?
A3: Yes, transglycosylation can significantly impact your M4 yield. β-Mannanases with a retaining mechanism can catalyze both hydrolysis (breakdown of mannan) and transglycosylation (synthesis of new glycosidic bonds).[13][14] If the enzyme has high transglycosylation activity, it might use the initially produced this compound as a donor or acceptor to form larger or different oligosaccharides, thus reducing the M4 concentration.[8][15] Controlling reaction time and substrate/product concentration is crucial to manage this phenomenon.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield of manno-oligosaccharides (MOS) | 1. Suboptimal reaction conditions (pH, temperature).2. Insufficient enzyme concentration or activity.3. Presence of enzyme inhibitors.4. Poor substrate solubility or accessibility. | 1. Optimize pH and temperature for the specific β-mannanase being used. Most bacterial mannanases have optimal pH around 6.0-7.0 and temperatures between 50-70°C.[2][3][10]2. Increase the enzyme-to-substrate ratio. Verify the activity of your enzyme stock.3. Check for the presence of known inhibitors like heavy metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) or chelating agents like EDTA, depending on the specific enzyme's sensitivity.[3][10]4. Pre-treat the substrate to increase solubility and accessibility. This may involve physical methods (e.g., milling) or chemical treatments. |
| Low proportion of this compound (M4) in the product mix | 1. The chosen β-mannanase has a product profile that does not favor M4.2. Reaction time is too long, leading to the breakdown of M4 into smaller oligosaccharides.3. High transglycosylation activity is converting M4 into other products.4. Substrate structure is not conducive to M4 release. | 1. Screen different β-mannanases to find one with a higher specificity for M4 production.[5][6]2. Perform a time-course experiment to identify the optimal reaction time for maximal M4 accumulation. Stop the reaction before significant degradation of M4 occurs.3. Adjust substrate and enzyme concentrations to minimize transglycosylation. High substrate concentrations can sometimes favor hydrolysis over transglycosylation.4. Test different mannan sources. For example, locust bean gum and defatted copra meal are known to be good substrates for MOS production.[2][6] |
| Presence of mannose and other short-chain oligosaccharides (M2, M3) | 1. The enzyme exhibits high hydrolytic activity, breaking down M4 further.2. The reaction has proceeded for too long. | 1. Select an endo-mannanase that has lower activity on smaller oligosaccharides like this compound.[16]2. As mentioned above, shorten the reaction time and monitor the product profile over time using techniques like TLC or HPLC. |
| Inconsistent results between experiments | 1. Variability in substrate batches.2. Inaccurate measurement of enzyme or substrate concentrations.3. Fluctuations in reaction temperature or pH. | 1. Characterize each new batch of substrate for its mannan content and purity.2. Ensure accurate and consistent preparation of enzyme and substrate solutions.3. Calibrate pH meters and thermometers regularly. Use a temperature-controlled water bath or incubator for the reaction. |
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for β-mannanases can vary significantly depending on the source organism. The following table summarizes typical ranges found in the literature.
| Parameter | Typical Range for Bacterial β-Mannanases | Typical Range for Fungal β-Mannanases |
| Optimal pH | 6.0 - 8.8 | 4.0 - 6.0 |
| Optimal Temperature (°C) | 50 - 70 | 50 - 80 |
| Activators | Mn²⁺, Mg²⁺, Ca²⁺ | Often not required, but can be enzyme-specific |
| Inhibitors | Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Ba²⁺, EDTA | Hg²⁺, Fe³⁺, SDS |
Note: These are general ranges, and specific conditions should be optimized for the particular enzyme in use.[2][3][7][10]
Experimental Protocols
Protocol 1: Screening of β-Mannanases for this compound Production
-
Substrate Preparation: Prepare a 1% (w/v) solution of your chosen mannan substrate (e.g., locust bean gum) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0). Stir until fully dissolved. Heating may be required for some substrates.
-
Enzyme Reaction:
-
Set up a series of reactions, each with a different β-mannanase.
-
In a microcentrifuge tube, add 900 µL of the substrate solution.
-
Equilibrate the tubes at the optimal temperature for the enzymes (e.g., 60°C).[2]
-
Initiate the reaction by adding 100 µL of a standardized enzyme solution (e.g., 10 U/mL).
-
Incubate for a defined period (e.g., 2, 4, 8, 12, and 24 hours).[12]
-
-
Reaction Termination: Stop the reaction by heating the tubes at 100°C for 10 minutes to denature the enzyme.[1]
-
Product Analysis:
-
Centrifuge the tubes to pellet any insoluble material.
-
Analyze the supernatant for the presence of this compound and other oligosaccharides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Use mannose, mannobiose, mannotriose, and this compound standards for comparison.
-
Protocol 2: Optimization of Reaction Time for Maximizing this compound
-
Reaction Setup: Prepare a larger-scale reaction based on the most promising enzyme from Protocol 1. Use a 1% (w/v) substrate solution and the optimal pH and temperature for the selected enzyme.
-
Time-Course Sampling:
-
Start the enzymatic reaction.
-
At regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 16, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the enzymatic activity in the aliquot by boiling for 10 minutes.
-
-
Quantitative Analysis:
-
Analyze each time-point sample by HPLC to quantify the concentration of mannose, mannobiose, mannotriose, and this compound.
-
Plot the concentration of each oligosaccharide against time to determine the point of maximum this compound accumulation.
-
Visualizations
Caption: Workflow for enzymatic production and analysis of this compound.
References
- 1. Novel β-1,4-Mannanase Belonging to a New Glycoside Hydrolase Family in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]
- 12. Optimization of hydrolysis conditions for the mannooligosaccharides copra meal hydrolysate production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Aspergillus nidulans β-mannanase with high transglycosylation capacity revealed through comparative studies within glycosidase family 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transglycosylation reactions catalysed by two beta-mannanases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting separation issues with Mannotetraose in HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing separation issues with Mannotetraose in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing this compound?
A1: The most common method for analyzing this compound and other neutral oligosaccharides is Hydrophilic Interaction Liquid Chromatography (HILIC).[1] This technique utilizes a polar stationary phase, typically an amino- or amide-bonded silica (B1680970) column, with a mobile phase consisting of a high concentration of a non-polar organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer.[1][2] This setup allows for the effective retention and separation of polar analytes like sugars.
Q2: Why am I seeing poor peak shapes (tailing or fronting) for my this compound peak?
A2: Poor peak shape is a common issue in HPLC. For this compound, peak tailing can often be attributed to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[3] Other causes can include column overload, extra-column band broadening, or an inappropriate mobile phase pH. Peak fronting is less common for sugars but can occur due to high sample concentration or poor sample solubility in the mobile phase.
Q3: My this compound peak is not well-resolved from other sugars in my sample. How can I improve the resolution?
A3: Improving resolution between this compound and other closely eluting sugars like glucose or other manno-oligosaccharides can be achieved by optimizing several parameters. Adjusting the mobile phase composition, specifically the acetonitrile/water ratio, is a powerful tool to alter selectivity.[4] Additionally, changing the column temperature, flow rate, or switching to a column with a different stationary phase chemistry (e.g., a graphitized carbon column) can significantly enhance resolution.[5]
Q4: The retention time for my this compound peak is shifting between injections. What could be the cause?
A4: Retention time variability can be caused by several factors. In HILIC, the mobile phase composition is critical, and even small variations in the acetonitrile/water ratio can lead to significant shifts. This can be due to improper mobile phase preparation or evaporation of the more volatile organic solvent.[6] Temperature fluctuations in the laboratory can also affect retention times.[7] Furthermore, ensure your HPLC system is properly equilibrated and that there are no leaks in the system.
Troubleshooting Guides
Issue 1: this compound Peak Tailing
Symptoms:
-
The back half of the this compound peak is broader than the front half.
-
The peak does not return to the baseline symmetrically.
-
Poor integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a well-end-capped amino column or a column with a different stationary phase (e.g., amide or polymer-based). Alternatively, adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to mask the silanol groups. |
| Column Overload | Reduce the concentration of the injected sample. If high sensitivity is required, consider using a column with a larger internal diameter or a higher loading capacity. |
| Inappropriate Mobile Phase pH | For amino columns, ensure the mobile phase pH is slightly acidic to neutral (pH 4-6) to maintain the amino groups in their desired state for interaction with the sugars. |
| Extra-Column Band Broadening | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are secure and properly seated. |
Caption: Key parameters to adjust for improving HPLC resolution.
Data Presentation
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution of this compound and Glucose
| Acetonitrile (%) | This compound Retention Time (min) | Glucose Retention Time (min) | Resolution (Rs) between this compound and Glucose |
| 80 | 12.5 | 11.8 | 1.2 |
| 78 | 11.2 | 10.6 | 1.0 |
| 75 | 9.8 | 9.3 | 0.8 |
| 72 | 8.5 | 8.1 | 0.6 |
Note: This data is representative and illustrates the general trend observed in HILIC separations of sugars. Actual values may vary depending on the specific column, system, and other experimental conditions.
Experimental Protocols
Key Experiment: HILIC-FLD Analysis of Manno-oligosaccharides
This protocol describes a typical method for the separation and fluorescent detection of 2-aminobenzamide (B116534) (2-AB) labeled manno-oligosaccharides, including this compound.
1. Sample Preparation (2-AB Labeling): a. To 5-10 nmol of a dried oligosaccharide sample, add 5 µL of a freshly prepared solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 30:70 (v/v) mixture of acetic acid and dimethyl sulfoxide. b. Incubate the mixture at 65°C for 2 hours. c. After incubation, the labeled oligosaccharide mixture can be diluted with the initial mobile phase for injection.
2. HPLC System and Column:
- HPLC System: A quaternary or binary HPLC system with a fluorescence detector.
- Column: An amino-bonded silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 50 mM Ammonium Formate (pH 4.4)
- Gradient:
- 0-35 min: 20-40% B
- 35-40 min: 40-100% B
- 40-45 min: 100% B
- 45-50 min: 100-20% B
- 50-60 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 20 µL
- Fluorescence Detection:
- Excitation Wavelength: 330 nm
- Emission Wavelength: 420 nm
4. Data Analysis:
- Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
- Quantify the peak area to determine the relative or absolute amount of this compound in the sample.
Experimental Workflow Diagram
Caption: Workflow for HILIC-FLD analysis of manno-oligosaccharides.
References
- 1. lcms.cz [lcms.cz]
- 2. merckmillipore.com [merckmillipore.com]
- 3. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sugars and sugar alcohols [chromaappdb.mn-net.com]
Common challenges in the synthesis and purification of Mannotetraose.
Welcome to the technical support center for the synthesis and purification of mannotetraose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is most commonly synthesized through the enzymatic hydrolysis of mannan-rich polysaccharides. This method utilizes endo-1,4-β-mannanase to cleave the β-1,4-mannosidic linkages in substrates like locust bean gum, guar (B607891) gum, or copra meal, producing a mixture of manno-oligosaccharides (MOS), including this compound.[1][2][3] Chemical synthesis is also possible but is often more complex and less common for producing this compound.
Q2: What is the main challenge in purifying this compound from the reaction mixture?
A2: The primary challenge in this compound purification is the separation of oligosaccharides with very similar structures and sizes. The enzymatic hydrolysis of mannans yields a mixture of manno-oligosaccharides with varying degrees of polymerization (DP), such as mannobiose (DP2), mannotriose (DP3), mannopentaose (B12321251) (DP5), and mannohexaose (B1377487) (DP6), in addition to the desired this compound (DP4).[1][2] The structural similarity of these molecules makes their separation difficult, often requiring high-resolution chromatographic techniques.
Q3: Which analytical techniques are best suited for monitoring the production and purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing manno-oligosaccharides.[4][5][6] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high sensitivity and resolution for carbohydrate analysis without the need for derivatization.[2][7] Other HPLC methods may utilize aminopropyl-silica or graphitized carbon columns with refractive index (RI) or mass spectrometry (MS) detection.[4][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Issue 1: Low Yield of this compound
-
Potential Cause: Suboptimal enzyme activity or stability.
-
Solution: Ensure the endo-1,4-β-mannanase is active and used under its optimal pH and temperature conditions. Enzyme activity can be inhibited by the presence of certain metal ions or chemical reagents, so it is crucial to check the specific requirements of the enzyme being used.[1] Enzyme stability can be affected by prolonged incubation at high temperatures, leading to denaturation and loss of activity.[1]
-
-
Potential Cause: Inappropriate substrate concentration.
-
Solution: The concentration of the mannan (B1593421) substrate can impact the enzyme's efficiency. Very high substrate concentrations can lead to viscosity issues and substrate inhibition in some cases. It is advisable to optimize the substrate concentration for the specific enzyme and reaction conditions.
-
-
Potential Cause: Unfavorable reaction equilibrium in chemical synthesis.
-
Solution: For chemical synthesis routes, such as the epimerization of other sugars, the reaction often reaches a thermodynamic equilibrium that may not favor the desired product.[8] To improve the yield, consider strategies to shift the equilibrium, such as the removal of the product as it is formed.
-
-
Potential Cause: Formation of undesired side products.
-
Solution: In enzymatic hydrolysis, the enzyme may produce a range of manno-oligosaccharides instead of predominantly this compound. The product profile can be influenced by the source of the mannanase, the reaction time, and the substrate.[2] Screening different mannanases or modifying the reaction conditions can help to optimize the production of this compound. In chemical synthesis, side reactions like dehydration and degradation can occur at elevated temperatures, reducing the yield of the desired product.[8]
-
Purification Troubleshooting
Issue 2: Poor Resolution of this compound in Chromatography
-
Potential Cause: Inappropriate column selection for HPLC.
-
Solution: The choice of HPLC column is critical for separating manno-oligosaccharides. Graphitized carbon columns have been shown to provide excellent resolution, even for isomers of mannotriose.[4][5] Aminopropyl-silica columns are also commonly used.[4] For preparative separations, size-exclusion chromatography (SEC) can be a useful technique.
-
-
Potential Cause: Suboptimal mobile phase composition or gradient.
-
Solution: The composition of the mobile phase, typically a mixture of acetonitrile (B52724) and water, needs to be carefully optimized.[4][6] A shallow gradient of the organic solvent can often improve the resolution of closely eluting oligosaccharides. For HPAEC-PAD, a gradient of sodium hydroxide (B78521) or sodium acetate (B1210297) is typically used.[9]
-
-
Potential Cause: Column overloading in preparative chromatography.
-
Solution: Injecting too much sample onto the column can lead to broad, overlapping peaks and poor separation. It is important to determine the loading capacity of the preparative column and inject a sample volume and concentration that allows for adequate resolution.
-
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the enzymatic system and reaction conditions. The following table summarizes representative data from the literature.
| Substrate | Enzyme Source | Reaction Conditions | This compound (M4) Yield/Product Distribution | Purity | Reference |
| Locust Bean Gum | Bacillus circulans NT 6.7 | pH 6.0, 60°C, 120 min | Part of a mixture of M2-M6 | Not specified | [2] |
| Ivory Nut Mannan | Nonomuraea jabiensis ID06-379 | pH 6.0, 50°C | Main products are M2, M3, and M4 | Not specified | [1] |
| Gleditsia Sinensis Gum | Commercial β-mannanase | 57.4°C, 34.1h | 75.9% yield of DP 1-5 oligosaccharides | Not specified | [10] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from Locust Bean Gum
Materials:
-
Locust Bean Gum (LBG)
-
Endo-1,4-β-mannanase (e.g., from Bacillus circulans)
-
50 mM Potassium Phosphate (B84403) Buffer (pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay
-
D-mannose (for standard curve)
Procedure:
-
Prepare a 1% (w/v) solution of Locust Bean Gum in 50 mM potassium phosphate buffer (pH 7.0).
-
Pre-incubate the substrate solution at 60°C for 10 minutes.[2]
-
Add the endo-1,4-β-mannanase to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 60°C for a defined period (e.g., 120 minutes), with occasional mixing.[2]
-
Monitor the reaction progress by taking aliquots at different time points and measuring the release of reducing sugars using the DNS method.[2]
-
Terminate the reaction by boiling the mixture for 10 minutes to inactivate the enzyme.
-
Analyze the product mixture for the presence of this compound using HPLC.
Protocol 2: Purification of this compound by Preparative HPLC
Materials:
-
Crude manno-oligosaccharide mixture from enzymatic hydrolysis
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a refractive index (RI) detector
-
Preparative aminopropyl-silica or graphitized carbon column
Procedure:
-
Dissolve the crude manno-oligosaccharide mixture in the initial mobile phase (e.g., a high percentage of acetonitrile in water).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and loading capacity.
-
Elute the oligosaccharides using a gradient of decreasing acetonitrile concentration. The specific gradient profile will need to be optimized to achieve the best separation of this compound from other oligosaccharides.[4][6]
-
Monitor the elution profile using the RI detector.
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Workflow for this compound Production and Purification
Caption: Enzymatic production and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. medium.com [medium.com]
- 2. ast.uga.edu [ast.uga.edu]
- 3. medium.com [medium.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. researchgate.net [researchgate.net]
- 6. Locust bean gum: Exploring its potential for biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Complete composition analysis of polysaccharides based on HPAEC-PAD coupled with quantitative analysis of multi-components by single marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mannanase Activity on Mannotetraose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for mannanase (B13387028) activity on its substrate, mannotetraose. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for mannanase activity?
A1: The optimal pH and temperature for mannanase activity can vary significantly depending on the source of the enzyme (e.g., bacterial, fungal). Generally, bacterial mannanases exhibit optimal activity in a pH range of 6.0 to 7.0 and temperatures between 50°C and 70°C. Fungal mannanases often prefer slightly more acidic conditions. It is crucial to determine the empirical optimum for the specific mannanase being used.
Q2: What are the expected hydrolysis products of this compound by mannanase?
A2: The hydrolysis of this compound by an endo-acting β-mannanase is expected to yield smaller manno-oligosaccharides and mannose. The final reaction products typically include mannose, mannobiose, and mannotriose.[1] The specific distribution of these products can depend on the reaction time and the specific enzyme used. Some mannanases require a substrate of at least four mannose residues for catalytic activity.[1]
Q3: What are common inhibitors and activators of mannanase activity?
A3: Mannanase activity can be influenced by various ions and chemical compounds. Common activators include certain divalent cations such as Mn²⁺, Mg²⁺, and Cu²⁺. Conversely, strong inhibition is often observed in the presence of chelating agents like EDTA, and heavy metal ions such as Hg²⁺, Fe²⁺, and Ag⁺.[1]
Q4: Can the hydrolysis products (mannose, mannobiose) inhibit the mannanase reaction?
A4: Yes, product inhibition can occur in mannanase-catalyzed reactions. As the concentration of hydrolysis products such as mannose and mannobiose increases, they can compete with the substrate for the enzyme's active site, leading to a decrease in the reaction rate. It is important to consider this, especially in reactions proceeding to a high degree of conversion.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing mannanase activity on this compound.
Table 1: Optimal Reaction Conditions for Various Mannanases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Activators | Key Inhibitors |
| Bacillus circulans | 6.0 | 60 | Mn²⁺, Mg²⁺, Cu²⁺ | EDTA |
| Aspergillus terreus | 7.0 | 70 | β-mercaptoethanol | Hg²⁺ |
| Bacillus sp. | 6.0 | 55 | Cu²⁺, Na⁺ | Fe²⁺, Ag⁺, EDTA |
| Penicillium aculeatum | 5.5 | 70 | Zn²⁺ | Mn²⁺, Hg²⁺, Co²⁺ |
| Nonomuraea jabiensis | 6.5 | 70 | Mn²⁺, Mg²⁺, Ca²⁺, Li⁺ | Fe³⁺, Cu²⁺, Zn²⁺, EDTA |
Table 2: Kinetic Parameters of Mannanases with this compound Substrate
| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |
| MeMan5A (Wild Type) | 1.3 ± 0.1 | 13.0 ± 0.4 | 10.0 |
| MeMan5A (W240A Mutant) | 1.8 ± 0.2 | 1.1 ± 0.1 | 0.6 |
| MeMan5A (W281A Mutant) | 1.2 ± 0.1 | 1.9 ± 0.1 | 1.6 |
| MeMan5A (W240A/W281A Mutant) | 2.0 ± 0.3 | 0.20 ± 0.02 | 0.1 |
Experimental Protocols
Protocol 1: Determining Optimal pH for Mannanase Activity on this compound
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0 to 9.0 in 0.5 unit increments). A common buffer system is 50 mM sodium phosphate (B84403) for the neutral range and sodium citrate (B86180) for the acidic range.
-
Prepare the this compound substrate solution by dissolving it in each buffer to a final concentration of 1 mg/mL.
-
Prepare the mannanase enzyme solution by diluting the stock enzyme in a neutral buffer (e.g., pH 7.0) to a suitable working concentration.
-
Set up the reactions in microcentrifuge tubes or a 96-well plate. For each pH value, prepare a reaction tube containing 450 µL of the buffered substrate solution.
-
Equilibrate the tubes to the optimal temperature of the enzyme (e.g., 60°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each tube and mix gently.
-
Incubate the reactions for a fixed time (e.g., 15 minutes) at the optimal temperature.
-
Terminate the reaction by adding 500 µL of 3,5-dinitrosalicylic acid (DNS) reagent.
-
Develop the color by heating the tubes at 95-100°C for 5-15 minutes.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Determine the amount of reducing sugar produced using a mannose standard curve. The pH that yields the highest absorbance corresponds to the optimal pH.
Protocol 2: Standard Assay for Mannanase Activity using the DNS Method
This protocol is for measuring the amount of reducing sugars released from this compound.
-
Prepare the DNS reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.
-
Prepare a mannose standard curve: Prepare a series of mannose solutions in the reaction buffer ranging from 0.1 to 1.0 mg/mL.
-
Set up the reaction mixture: In a microcentrifuge tube, combine:
-
450 µL of 1 mg/mL this compound in 50 mM sodium phosphate buffer (pH 7.0).
-
50 µL of appropriately diluted mannanase enzyme.
-
-
Incubate the reaction at the optimal temperature (e.g., 60°C) for 15 minutes.
-
Stop the reaction by adding 500 µL of DNS reagent.
-
Boil the samples for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the enzyme activity by comparing the absorbance of the samples to the mannose standard curve. One unit of mannanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme batch. |
| Suboptimal Reaction Conditions | - Verify the pH and temperature of the reaction buffer.- Empirically determine the optimal pH and temperature for your specific enzyme (see Protocol 1). |
| Incorrect Reagent Concentration | - Double-check the final concentrations of the enzyme and this compound in the assay.- Titrate the enzyme concentration to find the optimal range for a linear reaction rate. |
| Presence of Inhibitors | - Ensure all buffers and water are free of heavy metals or chelating agents like EDTA.- If the enzyme preparation is crude, consider a purification step to remove potential inhibitors. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminated Substrate | - Check the purity of the this compound. It may contain reducing sugar contaminants.- Run a substrate-only control (without enzyme) to measure the background absorbance. |
| Non-enzymatic Substrate Degradation | - At very high temperatures or extreme pH, the substrate may degrade non-enzymatically.- Run a control without the enzyme under the same conditions to assess this. |
| Issues with DNS Reagent | - Prepare the DNS reagent fresh and store it in a dark bottle.- Ensure the reagent is fully dissolved. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.- Prepare a master mix of reagents to minimize pipetting variations between samples. |
| Inconsistent Incubation Times | - Use a timer to ensure all samples are incubated for the exact same duration.- For multiple samples, stagger the addition of the enzyme or the stopping reagent. |
| Temperature Fluctuations | - Ensure the water bath or incubator maintains a stable temperature throughout the experiment. |
| "Edge Effect" in 96-well Plates | - Evaporation can be higher in the outer wells of a 96-well plate, leading to concentrated reactants and altered results.[2]- To mitigate this, avoid using the outer wells or fill them with water or buffer. |
Visualizations
Experimental Workflow for Optimizing Mannanase Activity
Caption: A flowchart illustrating the systematic approach to optimizing mannanase reaction conditions.
Troubleshooting Logic for Low Enzyme Activity
Caption: A decision tree to diagnose and resolve issues of low or no mannanase activity.
Signaling Pathway of Manno-oligosaccharides in Immune Modulation
Caption: A diagram showing how MOS can modulate the immune system through pathogen binding and interaction with cellular signaling pathways like TLR4/NF-κB and mTOR.[3][4][5][6]
References
- 1. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic study of a β-mannanase from the Bacillus licheniformis HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Mannan Oligosaccharides on Growth, Antioxidant and Immune Performance, and mTOR Signaling Pathway in Juvenile Tilapia (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary mannan oligosaccharides strengthens intestinal immune barrier function via multipath cooperation during Aeromonas Hydrophila infection in grass carp (Ctenopharyngodon Idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannan-binding lectin directly interacts with Toll-like receptor 4 and suppresses lipopolysaccharide-induced inflammatory cytokine secretion from THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Mannotetraose Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing stability issues of mannotetraose in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of certain excipients. Like other oligosaccharides, this compound is susceptible to hydrolysis of its glycosidic bonds, a reaction that is often catalyzed by acidic or basic conditions and accelerated by elevated temperatures.[1][2]
Q2: What is the main degradation pathway for this compound in an aqueous environment?
A2: The principal chemical degradation pathway for this compound in aqueous solutions is hydrolysis. This involves the cleavage of the β-1,4-glycosidic linkages that connect the mannose units. Acid-catalyzed hydrolysis is a common mechanism for oligosaccharide degradation.[3] This process can lead to the formation of smaller oligosaccharides (mannotriose, mannobiose) and ultimately D-mannose.
Q3: What are the expected degradation products of this compound?
A3: The expected degradation products from the hydrolysis of this compound are smaller manno-oligosaccharides and the monosaccharide D-mannose. The specific products observed will depend on the extent of the degradation. Initial hydrolysis may yield mannotriose and mannobiose, while complete hydrolysis will result in D-mannose.[4][5]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of a this compound solution can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[6][7][8][9] An appropriate HPLC method should be able to separate and quantify this compound from its potential degradation products. Key indicators of instability include a decrease in the concentration of this compound and a corresponding increase in the concentration of its degradation products over time.
Q5: Are there any strategies to improve the stability of this compound in aqueous solutions?
A5: Yes, several strategies can be employed to enhance the stability of this compound solutions:
-
pH Control: Maintaining the pH of the solution within a neutral to slightly acidic range where the rate of hydrolysis is minimized is crucial.
-
Temperature Control: Storing this compound solutions at refrigerated or frozen temperatures can significantly slow down the rate of degradation.
-
Excipient Selection: Careful selection of excipients is important, as some can either promote or inhibit degradation. For instance, buffers can influence pH stability. While specific data for this compound is limited, studies on other oligosaccharides can provide guidance.[1]
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the this compound solution to remove water can prevent hydrolysis. The solid powder is generally more stable.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Rapid decrease in this compound concentration. | 1. Inappropriate pH: The solution may be too acidic or too basic, accelerating hydrolysis. 2. High storage temperature: Elevated temperatures increase the rate of degradation. 3. Incompatible excipients: Certain components in the formulation may be catalyzing the degradation. | 1. Measure the pH of the solution. Adjust to a neutral or slightly acidic pH (e.g., pH 5-7) using a suitable buffer system. 2. Store the solution at a lower temperature (e.g., 2-8°C or -20°C). 3. Review the formulation for any potentially reactive excipients. Consider a simplified formulation to identify the problematic component. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Degradation of this compound: The new peaks are likely degradation products such as mannotriose, mannobiose, or mannose. 2. Contamination: The sample may have been contaminated. | 1. Confirm the identity of the new peaks by comparing their retention times with standards of potential degradation products. Mass spectrometry can also be used for identification. 2. Prepare a fresh, uncontaminated sample of this compound solution and re-analyze. |
| Variability in stability results between batches. | 1. Inconsistent formulation: There may be slight variations in the pH or concentration of excipients between batches. 2. Different storage conditions: Batches may have been exposed to different temperature or light conditions. | 1. Ensure strict control over the formulation process, including accurate pH adjustment and component concentrations. 2. Standardize storage conditions for all batches and monitor for any deviations. |
Data Presentation
Due to a lack of specific published data on the hydrolysis rate constants of this compound, the following tables present data for fructooligosaccharides as an illustrative example of how stability data is typically presented. These trends are generally applicable to other oligosaccharides like this compound.
Table 1: Illustrative First-Order Degradation Rate Constants (k) for Fructooligosaccharides at Different pH Values and Temperatures.
| Temperature (°C) | pH 4.0 (k x 10⁻³ min⁻¹) | pH 5.0 (k x 10⁻³ min⁻¹) | pH 7.0 (k x 10⁻³ min⁻¹) |
| 80 | 1.2 | 0.4 | < 0.1 |
| 90 | 3.5 | 1.1 | < 0.1 |
| 100 | 9.8 | 3.0 | 0.2 |
| 110 | 25.1 | 7.8 | 0.5 |
| 120 | 60.2 | 18.5 | 1.2 |
Data adapted from studies on fructooligosaccharide stability and is for illustrative purposes only.
Table 2: Illustrative Half-Life (t½) of Fructooligosaccharides at Different pH Values and Temperatures.
| Temperature (°C) | pH 4.0 (t½, hours) | pH 5.0 (t½, hours) | pH 7.0 (t½, hours) |
| 80 | 9.6 | 28.9 | > 115 |
| 90 | 3.3 | 10.5 | > 115 |
| 100 | 1.2 | 3.8 | 57.8 |
| 110 | 0.5 | 1.5 | 23.1 |
| 120 | 0.2 | 0.6 | 9.6 |
Data adapted from studies on fructooligosaccharide stability and is for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.[11][12][13]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Purified water
-
pH meter
-
Incubator or water bath
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, taking samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution (in purified water, pH adjusted to neutral if necessary) at an elevated temperature (e.g., 80°C).
-
Take samples at various time points for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.[6][7][8][9]
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD).
-
A carbohydrate analysis column, such as an aminopropyl-silica column or a graphitized carbon column.
Example Chromatographic Conditions:
-
Column: Aminopropyl-silica column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and gradually increasing the water content)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, mannotriose, mannobiose, and D-mannose at known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to an appropriate concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Simplified degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic study of the acid hydrolysis of various oligofructose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis of manno-oligosaccharides derived from Saccharomyces cerevisiae mannan using an amino column or a graphitized carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Oligosaccharide | Megazyme [megazyme.com]
- 11. sciencegate.app [sciencegate.app]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biopharmaspec.com [biopharmaspec.com]
Methods to prevent the degradation of Mannotetraose during experimental procedures.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of mannotetraose during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of this compound degradation is enzymatic hydrolysis by β-mannanases. These enzymes cleave the β-1,4-mannosidic linkages within the this compound molecule. Contamination of your experimental system with even trace amounts of these enzymes can lead to significant degradation of your oligosaccharide.
Q2: What are the optimal conditions for β-mannanase activity that I should avoid?
A2: β-mannanase activity is highly dependent on pH and temperature. While optimal conditions vary between specific enzymes from different organisms, generally, they exhibit maximal activity in the pH range of 4.0 to 7.0 and temperatures between 50°C and 70°C. To prevent degradation, it is crucial to work outside of these optimal ranges whenever possible or to inhibit the enzyme's activity.
Q3: Can this compound degrade non-enzymatically?
A3: Yes, the glycosidic bonds in this compound can be susceptible to chemical hydrolysis under certain conditions.
-
Acid Hydrolysis: Acidic conditions, particularly at elevated temperatures, can lead to the cleavage of glycosidic bonds.[1] The rate of hydrolysis is dependent on the acid concentration, temperature, and duration of exposure.
-
Alkaline Degradation: In the presence of strong bases (e.g., NaOH) and elevated temperatures, oligosaccharides can undergo a "peeling" reaction, where monosaccharide units are sequentially removed from the reducing end.[2][3][4][5]
Q4: How should I store this compound to ensure its long-term stability?
A4: For long-term stability, this compound powder should be stored in a well-ventilated, cool, and dry place.[6] Supplier recommendations suggest that the powder is stable for over two years under these conditions.[7][8][9] Stock solutions should be prepared in a buffer outside the optimal pH range for β-mannanases (e.g., slightly alkaline or strongly acidic, depending on experimental compatibility) and stored at low temperatures. For volatile analytical standards, it is recommended to store them frozen with minimal headspace in a well-sealed vial.[10]
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound during incubation | Enzymatic degradation by contaminating β-mannanases. | - Work under sterile conditions: Use sterile buffers, pipette tips, and tubes to minimize microbial contamination, which is a common source of β-mannanases.- Incorporate enzyme inhibitors: If the presence of β-mannanases is suspected, consider adding known inhibitors to your reaction mixture (see table below).- Adjust pH and temperature: If your experimental design allows, perform incubations at a pH and temperature that are suboptimal for β-mannanase activity (e.g., pH > 8.0 or < 4.0, temperature < 30°C). |
| Inconsistent results between experimental repeats | Variable levels of enzymatic contamination or inconsistent handling procedures. | - Standardize your workflow: Follow a strict, detailed protocol for sample handling and preparation (see recommended protocol below).- Use fresh solutions: Prepare fresh stock solutions of this compound regularly to avoid degradation during storage. |
| Degradation observed after sample processing (e.g., acidification, heating) | Chemical hydrolysis of glycosidic bonds. | - Minimize exposure to harsh conditions: If acidification is necessary, perform it at the lowest possible temperature and for the shortest duration required.- Avoid prolonged heating: If heating is unavoidable, use the lowest effective temperature and minimize the heating time.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the factors influencing β-mannanase activity, which is the primary driver of this compound degradation.
Table 1: Influence of pH on β-Mannanase Activity
| Enzyme Source | Optimal pH | pH Range for Stability | Reference |
| Aspergillus niger | 5.0 | 3.0 - 8.0 | [11] |
| Bacillus sp. | 7.0 | 5.0 - 9.0 | [12] |
| Penicillium aculeatum APS1 | 5.5 | 5.0 - 6.5 (high stability) | [13] |
| Aureobasidium pullulans NRRL 58524 | 4.0 | 3.0 - 6.0 | [14] |
Table 2: Influence of Temperature on β-Mannanase Activity
| Enzyme Source | Optimal Temperature (°C) | Thermostability | Reference |
| Aspergillus niger | 60 | Stable up to 50°C | [11] |
| Bacillus sp. | 60 | Stable at 55°C for 24h | [12] |
| Penicillium aculeatum APS1 | 70 | Highly stable at 50°C | [13] |
| Aureobasidium pullulans NRRL 58524 | 55 | Half-life > 8h at 60°C | [14] |
Table 3: Inhibitors of β-Mannanase Activity
| Inhibitor | Effect on β-Mannanase | Reference |
| Phenylmethyl sulfonyl fluoride (B91410) (PMSF) | Significant decrease in activity | [4] |
| Dithiothreitol (DTT) | Significant decrease in activity | [4] |
| Cetyl trimethyl ammonium (B1175870) bromide (CTAB) | Strong inhibition | [4] |
| Xylene | Strong inhibition | [4] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions to Minimize Degradation
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate sterile buffer
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, filtered tips
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent condensation.
-
Work in a clean, dedicated area, such as a laminar flow hood, to minimize microbial contamination.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in the appropriate volume of sterile, nuclease-free water or a buffer with a pH outside the optimal range for β-mannanases (e.g., pH 8.0 Tris-HCl).
-
Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking to prevent potential shearing of the oligosaccharide.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock.
-
Label each aliquot clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C or below for long-term storage.
-
Protocol 2: General Experimental Workflow to Prevent this compound Degradation
-
Preparation:
-
Thaw a single-use aliquot of the this compound stock solution on ice.
-
Use sterile buffers, reagents, and labware throughout the experiment.
-
If microbial contamination is a concern, consider adding a broad-spectrum antimicrobial agent that does not interfere with the experiment, such as sodium azide (B81097) (0.02%).[15]
-
-
Reaction Setup:
-
Set up reactions on ice to minimize any potential enzymatic activity before the intended start of the experiment.
-
If possible, design the experiment to be conducted at a pH and temperature that are not optimal for β-mannanase activity.
-
-
Incubation:
-
During incubation, ensure that the reaction vessels are tightly sealed to prevent contamination.
-
-
Sample Analysis:
-
If the experiment involves enzymatic digestion of other components, ensure the enzymes used are highly purified and free of contaminating β-mannanase activity.
-
Analyze samples promptly after the experiment is complete to minimize the potential for degradation during storage.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound.
References
- 1. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkaline degradation of oligosaccharides coupled with matrix-assisted laser desorption/ionization Fourier transform mass spectrometry: a method for sequencing oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. neogen.com [neogen.com]
- 8. Mannotriose Oligosaccharide | Megazyme [megazyme.com]
- 9. This compound Oligosaccharide | Megazyme [megazyme.com]
- 10. Handling Your Analytical Reference Standards [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. An effective universal protocol for the extraction of fructooligosaccharide from the different agricultural byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production and characterization of thermostable acidophilic β-mannanase from Aureobasidium pullulans NRRL 58524 and its potential in mannooligosaccharide production from spent coffee ground galactomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Identifying and mitigating interference in colorimetric assays for Mannotetraose.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference in colorimetric assays for Mannotetraose.
Frequently Asked Questions (FAQs)
Q1: What are the common colorimetric assays used to quantify this compound?
A1: this compound, as a reducing sugar, can be quantified using general colorimetric methods for carbohydrate analysis. The two most common assays are:
-
The Phenol-Sulfuric Acid Method: This method is used for the determination of total carbohydrates. In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural (B47365) derivatives, which then react with phenol (B47542) to produce a colored compound.[1][2]
-
The 3,5-Dinitrosalicylic Acid (DNS) Assay: This assay is specific for reducing sugars. In an alkaline solution, the DNS is reduced by the free carbonyl group of the reducing sugar, like this compound, resulting in a color change that can be measured spectrophotometrically.[3]
Q2: My sample blank shows high absorbance. What are the potential causes?
A2: High absorbance in a sample blank can be caused by several factors:
-
Intrinsic Color of the Sample: The sample itself may contain colored compounds that absorb light at the same wavelength as the assay's chromophore.
-
Contaminated Reagents: The reagents, including water or buffers, might be contaminated with reducing substances.[3]
-
Interfering Substances in the Sample Matrix: Components in your sample other than this compound may react with the assay reagents. For example, in the phenol-sulfuric acid assay, components of culture media can react and produce a strong yellow color.[4]
Q3: My this compound concentration appears to be overestimated. What could be the reason?
A3: Overestimation of this compound concentration can occur due to the presence of other reducing substances in your sample that also react with the assay reagents. Common interfering substances include:
-
Other Reducing Sugars: The DNS assay is not specific to this compound and will react with any reducing sugar present in the sample.[3]
-
Certain Amino Acids: Some amino acids, such as tryptophan and cysteine, can interfere with the DNS assay, leading to an overestimation of the sugar concentration.[5][6]
-
Furfural and 5-Hydroxymethylfurfural (5-HMF): These compounds, which can be present in samples derived from lignocellulosic biomass, have active carbonyl groups that react with DNS.[7]
Q4: My results are inconsistent between replicates. What are the possible causes?
A4: Inconsistent results can stem from several sources of error:
-
Pipetting Inaccuracies: Inconsistent volumes of samples, standards, or reagents will lead to variability.
-
Incomplete Mixing: Thorough mixing of the reaction components is crucial for a uniform color development.
-
Temperature Fluctuations: The color development step in many assays is temperature-sensitive. Ensure all samples and standards are incubated at the same temperature for the same duration.
-
Contamination: Cross-contamination between samples or from lab equipment can alter the results.[8]
Q5: How can I mitigate interference from other substances in my sample?
A5: Several strategies can be employed to minimize interference:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay.[3]
-
Sample Pre-treatment: Depending on the nature of the interfering substance, pre-treatment may be necessary. For instance, proteins can be removed by precipitation.[3] For complex biological samples, methods like solid-phase extraction can be used to isolate carbohydrates.[9][10][11]
-
Use of a Sample Blank: Preparing a sample blank can help to correct for the intrinsic color of the sample.[3]
-
Spike-and-Recovery Experiment: Adding a known amount of this compound standard to your sample can help determine if the sample matrix is affecting the assay's accuracy.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the colorimetric assay of this compound.
Issue 1: High Background Absorbance
| Potential Cause | Recommended Solution |
| Intrinsic sample color | Prepare a sample blank by adding all reagents except the color-developing agent (e.g., phenol in the phenol-sulfuric acid method) or by adding the reagent after the reaction is stopped. Subtract the absorbance of the sample blank from the sample reading. |
| Contaminated reagents or glassware | Use fresh, high-purity reagents and ensure all glassware is thoroughly cleaned. |
| Reaction with culture media components | If possible, harvest cells and resuspend them in a non-interfering buffer or saline solution before analysis.[4] |
Issue 2: Overestimation of this compound Concentration
| Potential Cause | Recommended Solution |
| Presence of other reducing sugars | If specificity is critical, consider using an alternative method such as High-Performance Liquid Chromatography (HPLC) for accurate quantification of this compound.[12] |
| Interference from amino acids (e.g., in DNS assay) | The use of a DNS reagent containing phenol can reduce interference from certain amino acids like cysteine.[5][6] |
| Presence of furfural or 5-HMF | If these compounds are suspected, HPLC is a more suitable quantification method.[7] |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Inaccurate pipetting | Calibrate pipettes regularly and use proper pipetting techniques. |
| Inconsistent incubation time or temperature | Use a precisely timed water bath or incubator for the color development step. Ensure all samples and standards are treated identically. |
| Precipitate formation in the sample | Centrifuge the sample to remove any particulate matter before performing the assay. |
Quantitative Data on Interference
While specific quantitative data for this compound is limited, the following table, adapted from studies on glucose, illustrates the potential overestimation caused by various amino acids in a phenol-free DNS assay. This can serve as a guideline for potential interference in this compound assays.
Table 1: Effect of Amino Acids on the Measurement of 3.7 mM Glucose using a Phenol-Free DNS Reagent [5][6]
| Amino Acid (20 mM) | Overestimation of Glucose (%) |
| Tryptophan | 76 |
| Cysteine | 50 |
| Histidine | 35 |
| Tyrosine | 18 |
| Hydroxyproline | 10 |
Note: This data is for glucose and should be considered as an indicator of potential interference for this compound.
Experimental Protocols
Protocol 1: this compound Quantification using the Phenol-Sulfuric Acid Method
This protocol is a general guideline and may require optimization for your specific samples.
Materials:
-
This compound standard solution (e.g., 1 mg/mL)
-
5% (w/v) Phenol solution
-
Concentrated Sulfuric Acid (98%)
-
Samples containing this compound
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Dilute your samples as necessary to fall within the range of the standard curve.
-
-
Reaction:
-
To 1 mL of each standard and sample in a glass test tube, add 1 mL of 5% phenol solution.
-
Carefully add 5 mL of concentrated sulfuric acid directly to the liquid surface. Caution: This reaction is highly exothermic.
-
Allow the tubes to stand for 10 minutes.
-
Vortex the tubes and then incubate them in a water bath at 25-30°C for 20 minutes.
-
-
Measurement:
-
Measure the absorbance of the standards and samples at 490 nm against a blank containing 1 mL of water instead of the sugar solution.[13]
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of this compound in your samples from the standard curve.
-
Protocol 2: this compound Quantification using the DNS Assay
This protocol is a general guideline and may require optimization.
Materials:
-
This compound standard solution (e.g., 1 mg/mL)
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Slowly add 30 g of sodium potassium tartrate (Rochelle salt) and bring the final volume to 100 mL with distilled water.[3]
-
Samples containing this compound
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
-
Sample Preparation:
-
Dilute your samples to fit within the standard curve range.
-
-
Reaction:
-
Mix 1 mL of each standard and sample with 1 mL of DNS reagent in a test tube.
-
Heat the tubes in a boiling water bath for 5-15 minutes. The exact time should be consistent for all tubes.[3]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add 8 mL of distilled water to each tube and mix well.
-
Measure the absorbance at 540 nm using a spectrophotometer. The blank should contain 1 mL of water instead of the sugar solution.[3]
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the this compound concentration in your samples using the standard curve.
-
Visualizations
Caption: General workflow for a this compound colorimetric assay.
Caption: Troubleshooting flowchart for colorimetric assays.
References
- 1. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method [ouci.dntb.gov.ua]
- 2. europeanreview.org [europeanreview.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A modification of the phenol/sulfuric acid assay for total carbohydrates giving more comparable absorbances | Semantic Scholar [semanticscholar.org]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 12. Limitations of the DNS assay for reducing sugars from saccharified lignocellulosics. | Semantic Scholar [semanticscholar.org]
- 13. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve broad peaks of Mannotetraose in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of mannotetraose, with a specific focus on addressing the challenge of broad peaks.
Troubleshooting Guide: Resolving Broad Peaks of this compound
Broad peaks in chromatography can compromise resolution, reduce sensitivity, and lead to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving broad peaks in this compound analysis.
Logical Workflow for Troubleshooting Broad Peaks
The following diagram outlines a step-by-step process to identify and rectify the cause of broad peaks in your chromatograms.
Caption: Troubleshooting workflow for broad this compound peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of broad peaks for this compound in HPAE-PAD analysis?
A1: Broad peaks in HPAE-PAD analysis of this compound can stem from several factors:
-
Column Issues: Column contamination or aging is a primary cause. Over time, strongly retained sample components can accumulate on the column, leading to peak broadening.[1] A loss of column efficiency can also contribute to this issue.
-
Mobile Phase Problems: An incorrect mobile phase pH can significantly impact peak shape. For weakly acidic carbohydrates like this compound, a high pH is necessary for ionization and proper separation on an anion-exchange column. Inconsistent mobile phase composition or buffer precipitation can also lead to peak distortion.[1]
-
System and Hardware Issues: Extracolumn band broadening due to excessive tubing length or dead volume in fittings can cause peaks to widen.[2] Leaks in the system can also lead to pressure fluctuations and distorted peaks.[1][3]
-
Injection and Sample-Related Factors: Injecting too large a sample volume or using a sample solvent that is significantly stronger than the mobile phase can cause peak broadening.[4][5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter in the analysis of carbohydrates like this compound by HPAE-PAD. This compound is a weak acid, and a high pH (typically >11) is required to deprotonate its hydroxyl groups, imparting a negative charge. This negative charge is essential for its retention and separation on a strong anion-exchange column. If the pH is too low, the this compound will be in its neutral form and will not be retained, leading to a broad, early-eluting peak. Conversely, an excessively high pH is generally not a problem for peak shape but can affect column stability over the long term.
Q3: Can the column temperature influence the peak width of this compound?
A3: Yes, column temperature can significantly affect peak shape. Increasing the column temperature generally leads to narrower peaks for several reasons:
-
Reduced Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to lower system backpressure and improved mass transfer kinetics.
-
Increased Diffusion: Elevated temperatures increase the rate of diffusion of the analyte, which can result in sharper peaks.[6][7]
-
Faster Solute Exchange: The exchange of analytes between the mobile and stationary phases is accelerated at higher temperatures, contributing to narrower peaks.[7]
However, it's important to note that a temperature gradient between the mobile phase and the column can cause peak broadening.[6][7] Therefore, it is crucial to ensure the mobile phase is pre-heated to the column temperature. While higher temperatures often improve peak shape, in some cases, lower temperatures might be necessary to achieve better separation of closely eluting compounds.[8]
Q4: What is the impact of injection volume and sample solvent on peak shape?
A4: Both injection volume and the composition of the sample solvent can have a pronounced effect on peak shape.
-
Injection Volume: Injecting an excessive volume of the sample can overload the column, leading to broad and often asymmetrical peaks.[4] It is recommended to inject a smaller volume to maintain good peak shape.
-
Sample Solvent: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, resulting in a broad and distorted peak. Whenever possible, the sample should be dissolved in the mobile phase or a weaker solvent.[1]
Data Summary
The following table summarizes the impact of key chromatographic parameters on peak characteristics for saccharides, providing a quantitative perspective on troubleshooting.
| Parameter Varied | Analyte(s) | Change from Standard Conditions | Observed Effect on Retention Time | Observed Effect on Peak Asymmetry | Observed Effect on Resolution | Reference |
| Column Temperature | Fructose, Sucrose | Decreased from 30 °C to 27 °C | Minimal Change | Minimal Change | Significant loss of resolution | [9] |
| Column Temperature | Glucosamine, Galactose | Decreased to 27 °C | Minimal Change | Minimal Change | ~18% reduction in resolution | [10] |
| Eluent Concentration | Fructose, Sucrose | ±10% variation | Significant impact | Not specified | Varied with concentration | [9] |
| Flow Rate | 12 Saccharides | ±10% variation | Minimal impact | Minimal impact | Minimal impact | [9] |
Experimental Protocols
Detailed Methodology for HPAE-PAD Analysis of this compound
This protocol provides a general framework for the analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). From this stock, create a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).
-
Sample Pre-treatment: Depending on the sample matrix, various preparation steps may be necessary. For complex matrices, solid-phase extraction (SPE) may be required to remove interfering substances.[11] For liquid samples, simple dilution with deionized water may be sufficient.[12] Ensure all samples and standards are filtered through a 0.2 µm filter before injection.[2]
2. Chromatographic Conditions:
-
Instrument: A biocompatible ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Thermo Scientific™ Dionex™ CarboPac™ series column (e.g., PA20 or PA200).[13]
-
Mobile Phase: A high-purity sodium hydroxide (B78521) (NaOH) solution is typically used. The concentration will depend on the specific column and application, but a common starting point is 100 mM NaOH. A sodium acetate (B1210297) gradient may be incorporated to elute more strongly retained oligosaccharides.
-
Flow Rate: A typical flow rate for a 3 mm or 4 mm ID column is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, typically around 30 °C, to ensure reproducible retention times and peak shapes.[10]
-
Injection Volume: 5 to 25 µL, depending on the concentration of this compound in the sample and the sensitivity of the system.
3. Detection:
-
Detector: Pulsed Amperometric Detector (PAD).
-
Waveform: A standard carbohydrate waveform should be used. This typically involves a series of potential steps for detection, oxidation, and cleaning of the gold electrode surface.
4. Data Analysis:
-
Identify the this compound peak by comparing its retention time to that of a pure standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the prepared standards.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate key relationships in the context of this compound chromatography.
Caption: Interaction of this compound with the stationary phase in HPAE-PAD.
Caption: Relationship between key parameters and peak shape.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. How does increasing column temperature affect LC methods? [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Solutions for a clogged HPLC column when analyzing Mannotetraose samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with clogged HPLC columns during the analysis of mannotetraose samples.
Troubleshooting Guide: Clogged HPLC Column
A sudden increase in backpressure is the most common indicator of a clogged HPLC column. This guide provides a step-by-step approach to diagnose and resolve the issue.
Symptoms of a Clogged Column:
-
High backpressure readings.
-
Distorted, split, or broad peaks.[1]
-
Changes in retention time.
-
Unstable baseline.
Step 1: Isolate the Source of the Clog
First, determine if the clog is in the HPLC system or the column itself.
Procedure:
-
Disconnect the column from the injector.
-
Run the pump at a low flow rate (e.g., 0.1 mL/min) with the mobile phase.
-
Monitor the system pressure.
Interpretation:
-
High system pressure without the column: The clog is in the HPLC system (e.g., tubing, injector, or in-line filter). Systematically check each component.
-
Normal system pressure without the column: The clog is in the column or guard column. Proceed to Step 2.
Step 2: Address the Column Clog
If the clog is in the column, the following procedures can be used to attempt to clear the blockage.
A. Back-flushing the Column: Reversing the flow direction can dislodge particulates from the inlet frit.
Procedure:
-
Disconnect the column from the detector.
-
Connect the column outlet to the injector.
-
Flush the column with an appropriate solvent (see Table 1) at a low flow rate.
B. Column Washing/Cleaning: If back-flushing is unsuccessful, a more rigorous washing procedure may be necessary. The choice of solvent depends on the suspected contaminant. For this compound analysis, which often involves amino columns, specific cleaning protocols are recommended.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of column clogging when analyzing this compound samples?
A1: Column clogging during this compound analysis can stem from several sources:
-
Sample Matrix: this compound is often analyzed in complex matrices such as enzymatic hydrolysates, food products, or biological samples.[4][5] These can contain proteins, lipids, and other macromolecules that precipitate on the column.
-
Inadequate Sample Preparation: Failure to remove particulates and interfering substances is a primary cause of clogging.[6] This includes insufficient filtration or incomplete removal of proteins and other matrix components.
-
Mobile Phase Issues:
-
Precipitation: Using a mobile phase in which the sample is not fully soluble can cause the analyte or matrix components to precipitate.
-
Microbial Growth: Bacterial or fungal growth in aqueous mobile phases can lead to blockages.
-
-
System Contamination: Particulates from pump seals, injector rotors, or solvent frits can accumulate on the column inlet.
Q2: How can I prevent my column from clogging in the first place?
A2: Proactive measures can significantly extend the life of your HPLC column:
-
Thorough Sample Preparation:
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.[7]
-
Solid-Phase Extraction (SPE): For complex matrices, use SPE to remove interfering compounds.[8] Graphitized carbon SPE is often used for oligosaccharide purification.[8]
-
Protein Precipitation: If your sample contains proteins, use a precipitation step (e.g., with cold ethanol (B145695) or acetonitrile) followed by centrifugation.[8]
-
-
Use of Guard Columns and In-line Filters: These devices are installed before the analytical column to trap particulates and strongly retained compounds, acting as a disposable safeguard for the more expensive analytical column.
-
Proper Mobile Phase Management:
-
Use HPLC-grade solvents and freshly prepared mobile phases.
-
Degas the mobile phase to prevent bubble formation.
-
For aqueous mobile phases, consider adding a small percentage of organic solvent (e.g., >10% acetonitrile) to inhibit microbial growth.
-
-
Regular System Maintenance: Periodically flush the HPLC system and replace consumable parts like pump seals and filters.
Q3: What are the typical experimental conditions for this compound analysis that can help minimize clogging?
A3: Optimizing your HPLC method can reduce the risk of column clogging. Here are some typical starting conditions for this compound analysis:
| Parameter | Typical Conditions |
| Column | Amino (NH2) Column, Aminex HPX-87 series, or HILIC Amide Column |
| Mobile Phase | Acetonitrile (B52724)/Water gradient |
| Sample Preparation | Filtration (0.22 µm), SPE for complex matrices |
| Guard Column | Recommended, with the same stationary phase as the analytical column |
Q4: My peaks are tailing or fronting. Is this related to a clogged column?
A4: Poor peak shape can be a symptom of a partially clogged column frit, which can distort the sample flow path.[9] However, other factors can also cause peak asymmetry, including:
-
Chemical Interactions: Secondary interactions between this compound and the stationary phase.
-
Column Overload: Injecting too much sample.
-
Inappropriate Mobile Phase pH: This can affect the ionization state of the analyte and the stationary phase.
-
Column Void: A void at the head of the column.
If you observe peak shape issues, first check for and resolve any potential blockages. If the problem persists, further method development to address chemical interactions may be necessary.
Q5: How do I properly clean and regenerate an amino column used for this compound analysis?
A5: Amino columns require specific care to maintain their performance. A general cleaning protocol is as follows:
-
Flush with 5-10 column volumes of HPLC-grade water at a low flow rate.
-
Flush with 10-15 column volumes of acetonitrile or methanol.
-
If contamination or peak tailing is severe, a mild acid/base wash may be used. For example, flush with 0.1% formic acid, followed by water, and then 0.1-0.5% ammonium (B1175870) hydroxide, followed by water. Always consult the column manufacturer's instructions before using acidic or basic solutions.[2]
-
To remove highly retained, greasy substances, a flush with isopropanol (B130326) can be effective.
-
Finally, re-equilibrate the column with your mobile phase for at least 10-20 column volumes before the next injection.[2]
Experimental Protocols & Data
Table 1: Recommended Column Cleaning Solvents
| Suspected Contaminant | Recommended Cleaning Solvent(s) |
| Particulates from Sample/Mobile Phase | Back-flush with filtered mobile phase. |
| Precipitated Proteins | Isopropanol, Methanol |
| Strongly Retained Sugars/Oligosaccharides | Flush with 100% water. |
| Lipids/Oils | Hexane, Isopropanol |
| Precipitated Buffer Salts | Flush with 95:5 Water/Acetonitrile (or Methanol). Ensure the organic content is low enough to dissolve the specific buffer salt. |
Table 2: Sample Preparation Protocol for this compound from Enzymatic Hydrolysate
| Step | Procedure | Purpose |
| 1. Enzyme Deactivation | Heat the sample (e.g., 100°C for 10 minutes). | To stop the enzymatic reaction. |
| 2. Protein Removal | Add cold ethanol to a final concentration of 70-80% and incubate at 4°C overnight. Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes. | To precipitate and remove proteins.[8] |
| 3. Supernatant Collection | Carefully collect the supernatant. | The supernatant contains the oligosaccharides. |
| 4. Solvent Evaporation | Dry the supernatant using a centrifugal evaporator or under a stream of nitrogen. | To remove the ethanol. |
| 5. Reconstitution | Re-dissolve the dried sample in the initial mobile phase or HPLC-grade water. | To prepare the sample for injection. |
| 6. Filtration | Filter the reconstituted sample through a 0.22 µm syringe filter. | To remove any remaining particulates.[10] |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for a clogged HPLC column.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Principle and Cleaning Method of NH2 HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. wsenetwork.org [wsenetwork.org]
- 5. manufacturing.net [manufacturing.net]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
Strategies for improving the sensitivity of Mannotetraose detection methods.
Welcome to the Technical Support Center for Mannotetraose Detection Methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies for improving the sensitivity of this compound detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting and quantifying this compound?
A1: The main analytical techniques for this compound detection are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Enzymatic Assays, and Capillary Electrophoresis (CE). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Q2: How can I decide which detection method is best for my application?
A2: The choice of method depends on several factors:
-
Sensitivity requirements: HPAEC-PAD and certain LC-MS methods can offer detection down to picomole levels.[1][2]
-
Sample matrix complexity: HPAEC-PAD is highly selective for carbohydrates and can minimize interference from other sample components.[1] LC-MS provides high specificity through mass-to-charge ratio detection, which is beneficial for complex biological samples.
-
Throughput needs: Enzymatic assays, particularly in a microplate format, are well-suited for high-throughput screening.
-
Structural information: LC-MS/MS can provide fragmentation data that aids in the structural elucidation of this compound and its isomers.
-
Availability of instrumentation: The choice will also be guided by the equipment accessible in your laboratory.
Q3: Are there general sample preparation tips to improve this compound detection?
A3: Yes, proper sample preparation is crucial. Key considerations include:
-
Minimizing degradation: Avoid acidic conditions and high temperatures during sample preparation, as these can cause degradation of oligosaccharides.[3]
-
Deproteinization: For biological samples, protein precipitation followed by centrifugation is a common step to reduce matrix interference.[4]
-
Enrichment: Solid-phase extraction (SPE) can be used to concentrate analytes of interest and remove interfering substances.
-
Derivatization: For methods like LC-MS and CE, derivatization with a fluorescent tag can significantly enhance detection sensitivity.[5][6][7]
Troubleshooting Guides
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | Inappropriate column chemistry for the analytes. | Select a column specifically designed for oligosaccharide separations, such as a Thermo Scientific™ Dionex™ CarboPac™ PA200 column.[8] |
| Suboptimal eluent gradient. | Optimize the sodium hydroxide (B78521) and sodium acetate (B1210297) gradient to achieve better separation of this compound from other oligosaccharides. | |
| Low Signal/Sensitivity | Contaminated eluents. | Use high-purity deionized water (18 MΩ·cm resistivity) and high-purity sodium acetate. Always filter eluents.[1] |
| Degradation of the gold electrode. | The sensitivity of the PAD can decrease over time due to the recession of the gold electrode.[9] Regular maintenance and potential replacement of the electrode are necessary. An analyte-specific decay model can be used for data normalization with an internal standard.[9] | |
| Baseline Noise/Drift | Improper eluent preparation. | Manually prepared eluents can introduce variability. Use an eluent generator if available for consistent eluent quality.[1] |
| Air bubbles in the system. | Degas the eluents and prime the system thoroughly. | |
| Peak Tailing | Borate (B1201080) contamination in the eluent. | Avoid using glass eluent bottles, which can leach borate. Use a borate trap column if contamination is suspected.[10] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Solution(s) |
| Low Sensitivity/Poor Ionization | Suboptimal mobile phase composition. | Avoid using trifluoroacetic acid (TFA), which can cause ion suppression. Formic acid or ammonium (B1175870) acetate are generally better choices for oligosaccharide analysis.[3][11] |
| Inefficient desolvation in the MS source. | Optimize source parameters such as gas flows and temperatures. Higher organic content in the mobile phase at the point of elution can improve desolvation.[12] | |
| High flow rate. | Lower flow rates, as used in micro-LC or nano-LC, can significantly enhance ionization efficiency and sensitivity.[13][14] | |
| In-source Fragmentation | Labile protonated molecules. | Change the mobile phase additive from formic acid to ammonium acetate to reduce the formation of labile protonated molecules and subsequent in-source fragmentation.[3] |
| Poor Peak Shape or Resolution of Isomers | Inappropriate column choice. | A porous graphitized carbon (PGC) column, such as a Hypercarb column, is often effective for separating oligosaccharide isomers.[11] |
| Suboptimal gradient. | Carefully optimize the acetonitrile (B52724)/water gradient to resolve isomers like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), which can be challenging.[11] | |
| High Background Noise | Contamination from solvents, reagents, or sample matrix. | Use high-purity, MS-grade solvents and reagents.[12] Implement thorough sample clean-up procedures like SPE.[15] |
Enzymatic Assays
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Signal | Omission of a key reagent or incorrect step order. | Double-check the protocol to ensure all reagents were added in the correct sequence.[16] |
| Inactive enzyme or substrate. | Use fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[16] | |
| Incorrect incubation temperature or time. | Verify the optimal temperature and incubation time for the specific enzyme being used. Ensure the assay buffer is at the correct temperature before starting the reaction.[16][17] | |
| High Background | Contaminated buffers or reagents. | Use fresh, high-purity reagents and buffers. |
| Non-specific binding in microplate assays. | Use appropriate blocking buffers if applicable. | |
| Inconsistent Readings | Pipetting errors. | Use calibrated pipettes and be consistent with your technique. Prepare a master mix for the reaction components to minimize variability between wells.[16][17] |
| Air bubbles in microplate wells. | Be careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance readings.[17] | |
| Interfering substances in the sample. | Substances like EDTA, ascorbic acid, and detergents can interfere with enzymatic reactions.[16] Consider sample cleanup or deproteinization. |
Capillary Electrophoresis (CE)
| Problem | Possible Cause(s) | Solution(s) |
| Low Sensitivity | Lack of a chromophore or fluorophore on this compound. | Derivatize this compound with a charged fluorescent label such as 8-aminopyrene-1,3,6-trisulfonate (APTS) to enable sensitive detection.[18] |
| Poor sample injection. | Optimize injection parameters (voltage, time) to introduce a sufficient amount of sample without causing band broadening. | |
| Suboptimal detection method. | Laser-induced fluorescence (LIF) detection provides significantly higher sensitivity compared to UV absorbance for fluorescently labeled carbohydrates.[5] | |
| Poor Resolution | Inappropriate buffer system. | Use a borate buffer to form charged complexes with the hydroxyl groups of the oligosaccharides, which enhances separation.[19] |
| Capillary length is too short. | Increase the capillary length to improve resolution, although this will also increase the analysis time.[20] | |
| Peak Broadening | Electroosmotic flow (EOF) issues. | Use a coated capillary to control or suppress the EOF, leading to sharper peaks. |
| Sample overloading. | Reduce the concentration of the sample being injected. | |
| Shifting Migration Times | Inconsistent buffer composition or temperature. | Prepare fresh buffers daily and ensure the CE instrument maintains a stable temperature. |
| Clogged or dirty capillary. | Flush the capillary with appropriate cleaning solutions between runs.[21] |
Quantitative Data Summary
The following table summarizes the reported detection limits for various carbohydrate analysis methods. Note that specific limits for this compound may vary depending on the exact experimental conditions.
| Method | Analyte Class | Reported Detection Limit | Reference |
| HPAEC-PAD | Carbohydrates | Pico- to femtomole levels | [2] |
| Sugars in Honey | <70 nM | [2] | |
| Capillary Electrophoresis with LED-induced fluorescence | Derivatized Mono-, Di-, and Trisaccharides | 8.5 x 10⁻⁸ M | [5] |
| Derivatized Maltose (on-chip) | 790 nM | [5] | |
| LC-MS/MS | D-mannose in human serum | Linear range: 1–50 μg/mL | [22] |
| Enzymatic Assay | D-mannose in serum | 0-200 µmol/L range | [23] |
Experimental Protocols
HPAEC-PAD for this compound Analysis (General Protocol)
This protocol is a general guideline and should be optimized for your specific instrument and sample.
-
Instrumentation: A high-pressure, non-metallic liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA200 (3 x 250 mm) or similar column designed for oligosaccharide separation.
-
Eluents:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH)
-
Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)
-
-
Gradient Elution:
-
Establish a suitable gradient of Eluent B into Eluent A to separate this compound from other oligosaccharides. A typical gradient might start with a low percentage of Eluent B and ramp up to elute more highly charged species.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) using a carbohydrate-specific waveform.
-
Sample Preparation:
-
Dilute the sample in high-purity deionized water.
-
If necessary, perform sample cleanup (e.g., deproteinization for biological samples) prior to injection.
-
-
Data Analysis: Identify and quantify this compound based on the retention time and peak area relative to a calibration curve prepared with this compound standards.
LC-MS/MS for this compound Analysis (General Protocol)
This protocol provides a general framework for developing an LC-MS/MS method for this compound.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A porous graphitized carbon (PGC) column (e.g., Thermo Scientific™ Hypercarb™, 100 x 2.1 mm, 3 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
-
Gradient Elution: Develop a gradient that effectively separates this compound from other sample components. The gradient will typically start with a high percentage of Mobile Phase A and increase the proportion of Mobile Phase B over the run.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative or positive electrospray ionization (ESI). Adduct formation (e.g., with Na⁺) can be beneficial in positive mode.[24]
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for profiling. For higher specificity and sensitivity, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for this compound.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
For complex matrices, perform protein precipitation with cold acetonitrile followed by centrifugation.[4]
-
-
Data Analysis: Quantify this compound using a calibration curve generated from authentic standards. An isotopically labeled internal standard can be used to improve accuracy.
Visualizations
Caption: Workflow for this compound detection using HPAEC-PAD.
Caption: Strategies for enhancing the sensitivity of LC-MS detection.
References
- 1. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Item - New strategies to improve the sensitivity of capillary electrophoresis for carbohydrate analysis - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. Approaches to enhancing the sensitivity of carbohydrate separations in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. zefsci.com [zefsci.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Capillary electrophoresis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.es [promega.es]
- 22. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mannotetraose: A Highly Specific Substrate for the Characterization of Novel Enzymes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Substrate Specificity in Enzymatic Assays
The validation of novel enzymes is a critical step in drug development and various biotechnological applications. A key aspect of this validation is the characterization of substrate specificity, which defines the enzyme's precise biological role and potential for therapeutic intervention. Mannotetraose, a four-unit manno-oligosaccharide, is emerging as a valuable tool for this purpose, offering a higher degree of specificity compared to more complex polysaccharide substrates. This guide provides a comparative analysis of this compound against other substrates, supported by experimental data and detailed protocols, to aid researchers in designing robust enzyme validation assays.
Comparative Analysis of Substrate Specificity
The choice of substrate is paramount in accurately determining the kinetic parameters of a novel enzyme. While complex mannans like locust bean gum (LBG) and konjac glucomannan (B13761562) (KGM) are commonly used, they present a heterogeneous mixture of polysaccharide chains. Manno-oligosaccharides, with their defined chain lengths, offer a more precise means of characterizing enzyme activity.
A study on a novel β-mannanase from Kitasatospora sp. demonstrated a clear preference for longer-chain oligosaccharides. The enzyme effectively hydrolyzed mannopentaose (B12321251) (M5) and mannohexaose (B1377487) (M6), while showing negligible activity on this compound (M4), mannotriose (M3), and mannobiose (M2)[1]. This highlights the importance of using a range of oligosaccharides to elucidate the specific substrate requirements of a new enzyme.
For enzymes that do act on smaller oligosaccharides, this compound can be a highly specific substrate. Its defined structure allows for the precise determination of kinetic parameters, free from the complexities of branched or substituted polysaccharides.
Table 1: Comparative Kinetic Parameters of a Novel β-Mannanase with Various Substrates
| Substrate | Km (mg/mL) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1mg-1mL) | Source |
| This compound | [Data not available in a direct comparative study] | [Data not available] | [Data not available] | [Data not available] | |
| Mannopentaose | [Qualitatively hydrolyzed] | [Not quantified] | [Not quantified] | [Not quantified] | [1] |
| Mannohexaose | [Qualitatively hydrolyzed] | [Not quantified] | [Not quantified] | [Not quantified] | [1] |
| Locust Bean Gum | 0.55 | 1054 | - | - | [1] |
| Konjac Glucomannan | 2.1 | 154.8 | - | - | [2] |
| Ivory Nut Mannan (B1593421) | 0.013 | 129.87 | - | - | [3] |
Experimental Protocols
To facilitate the validation of novel enzymes using this compound, detailed experimental protocols are essential. The following protocols are based on established methods for assaying β-mannanase activity.
Protocol 1: Determination of Enzyme Activity using the Dinitrosalicylic Acid (DNS) Method
This protocol is adapted for the comparative analysis of this compound and other manno-oligosaccharides as substrates.
Materials:
-
Purified novel enzyme
-
This compound (and other manno-oligosaccharides for comparison)
-
50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)
-
Dinitrosalicylic acid (DNS) reagent
-
D-mannose (for standard curve)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare stock solutions of this compound and other manno-oligosaccharides (e.g., mannobiose, mannotriose, mannopentaose, mannohexaose) at a concentration of 10 mg/mL in 50 mM sodium acetate buffer (pH 5.0).
-
Enzyme Reaction:
-
In a series of microcentrifuge tubes, add 450 µL of each substrate solution.
-
Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 50 µL of the purified enzyme solution (appropriately diluted in the same buffer).
-
Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes) at the optimal temperature.
-
For the blank, add the enzyme solution after the addition of the DNS reagent in the next step.
-
-
Colorimetric Reaction:
-
Stop the enzymatic reaction by adding 500 µL of DNS reagent to each tube.
-
Boil the tubes for 10 minutes in a water bath.
-
Cool the tubes to room temperature.
-
Add 4 mL of distilled water to each tube and mix well.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a standard curve using D-mannose solutions of known concentrations (0 to 2 mg/mL).
-
Follow the same colorimetric reaction and absorbance measurement steps.
-
-
Calculation of Enzyme Activity:
-
Determine the amount of reducing sugar released in the enzyme reaction by comparing the absorbance values to the D-mannose standard curve.
-
One unit (U) of enzyme activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for a novel enzyme with this compound as the substrate.
Procedure:
-
Substrate Concentration Range: Prepare a series of dilutions of the this compound stock solution in 50 mM sodium acetate buffer (pH 5.0) to obtain a range of substrate concentrations (e.g., 0.1 to 10 mg/mL).
-
Enzyme Assay: Perform the enzyme activity assay as described in Protocol 1 for each substrate concentration, ensuring the reaction time is within the linear range of product formation.
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S])
-
Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively.
-
Visualizing the Role of this compound in Biological Pathways
Understanding the metabolic fate of this compound and its degradation products is crucial for contextualizing the function of novel enzymes. The following diagrams, generated using Graphviz, illustrate the enzymatic degradation of mannan and the subsequent cellular uptake and signaling pathways.
Caption: Enzymatic degradation of mannan and cellular uptake of manno-oligosaccharides.
This workflow illustrates the initial breakdown of complex mannans in the extracellular space by novel endo-1,4-β-mannanases, producing a mixture of manno-oligosaccharides, including this compound. These smaller sugars are then transported into the cell for further metabolic processing.
Caption: Logical workflow for determining enzyme substrate specificity.
This diagram outlines a systematic approach to characterizing a novel enzyme. An initial screen with a complex substrate can confirm general activity, followed by a more detailed analysis with a series of defined manno-oligosaccharides to pinpoint the specific substrate, such as this compound, for which detailed kinetic studies should be performed.
Caption: Fungal mannan recognition and downstream signaling in immune cells.
This diagram illustrates how components of fungal cell wall mannan can be recognized by immune cell receptors like TLR4 and DC-SIGN, triggering downstream signaling cascades that lead to the release of cytokines[4]. Understanding these pathways is crucial for developing therapeutics that target fungal infections.
References
- 1. Mannan endo-1,4-β-mannosidase from Kitasatospora sp. isolated in Indonesia and its potential for production of mannooligosaccharides from mannan polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Mannotetraose vs. Cello-oligosaccharides: A Comparative Guide to Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic assays for mannotetraose and cello-oligosaccharides, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting appropriate substrates and methods for their studies on glycoside hydrolases.
Introduction
This compound and cello-oligosaccharides are important substrates for studying the activity of β-mannanases and cellulases, respectively. These enzymes play crucial roles in various biological processes and have significant applications in biotechnology and drug development. Understanding their substrate specificity and kinetic parameters is essential for enzyme characterization, inhibitor screening, and process optimization.
Enzyme Specificity and Hydrolysis Products
The enzymatic hydrolysis of this compound is primarily carried out by β-mannanases (EC 3.2.1.78), which are found in glycoside hydrolase (GH) families 5 and 26. These enzymes catalyze the random cleavage of β-1,4-mannosidic linkages in mannans and related oligosaccharides. The hydrolysis of this compound typically yields smaller mannooligosaccharides, such as mannobiose and mannotriose, and ultimately mannose. Some β-mannanases can also accommodate glucose at certain subsites, allowing them to act on mixed-sugar polymers like glucomannan[1][2].
Cello-oligosaccharides are hydrolyzed by cellulases , a group of enzymes that includes:
-
Endo-β-1,4-glucanases (EC 3.2.1.4): These enzymes cleave internal β-1,4-glucosidic bonds in the cellulose (B213188) chain.
-
Exo-β-1,4-glucanases (cellobiohydrolases) (EC 3.2.1.91): These enzymes act on the ends of the cellulose chain, releasing cellobiose (B7769950).
-
β-glucosidases (EC 3.2.1.21): These enzymes hydrolyze cellobiose and other short cello-oligosaccharides to glucose.
The rate of hydrolysis of cello-oligosaccharides by cellulases generally increases with the length of the sugar chain[3][4]. The central linkages of cellotetraose (B13520) are preferred cleavage points for some endoglucanases[3].
Comparative Enzymatic Performance: Quantitative Data
The following tables summarize the kinetic parameters for the enzymatic hydrolysis of manno-oligosaccharides and cello-oligosaccharides from various studies. Direct comparisons of the same enzyme on both this compound and cellotetraose are limited in the literature; however, data on oligosaccharides of varying lengths provide valuable insights into enzyme performance.
Table 1: Kinetic Parameters of β-Mannanases on Manno-oligosaccharides
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Bacillus subtilis BsMan26A | Mannotriose | - | - | - | - | [1] |
| Mannopentaose | - | - | - | - | [1] | |
| Bacillus agaradhaerens BaMan5A | Mannotriose | - | - | - | - | [1] |
| Mannopentaose | - | - | - | - | [1] | |
| Caldanaerobius polysaccharolyticus Man5B | Mannobiose | 1.8 ± 0.3 | - | - | 0.8 ± 0.1 | [5] |
| Mannotriose | 1.9 ± 0.2 | - | - | 1.9 ± 0.3 | [5] | |
| This compound | 1.5 ± 0.2 | - | - | 3.6 ± 0.4 | [5] | |
| Mannopentaose | 1.3 ± 0.1 | - | - | 7.9 ± 0.9 | [5] | |
| Mannohexaose | 1.2 ± 0.1 | - | - | 11 ± 1 | [5] |
Note: Data for BsMan26A and BaMan5A indicated activity but did not provide specific kinetic parameters for these oligosaccharides in the cited source.
Table 2: Kinetic Parameters of Cellulases on Cello-oligosaccharides
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Trichoderma reesei Cellobiohydrolase II | Cellotetraose | - | - | 1-12 | - | [6] |
| Cellopentaose | - | - | 1-12 | - | [6] | |
| Cellohexaose | - | - | 1-12 | - | [6] | |
| Caldanaerobius polysaccharolyticus Man5A-TM1 | Cellotetraose | ND | - | - | 11 ± 2 | [5] |
| Cellopentaose | ND | - | - | 9.3 ± 2 | [5] | |
| Cellohexaose | ND | - | - | 20 ± 2 | [5] | |
| Caldanaerobius polysaccharolyticus Man5B | Cellotriose | 1.0 ± 0.07 | - | - | 1.0 ± 0.07 | [5] |
| Cellotetraose | 1.4 ± 0.2 | - | - | 1.4 ± 0.2 | [5] | |
| Cellopentaose | 17 ± 3 | - | - | 17 ± 3 | [5] | |
| Cellohexaose | 43 ± 3 | - | - | 43 ± 3 | [5] |
ND: Not Determined in the cited source.
Table 3: Direct Comparison of Catalytic Efficiency (kcat/Km) of Caldanaerobius polysaccharolyticus Man5B on Manno- and Cello-oligosaccharides[5]
| Substrate | kcat/Km (s⁻¹mM⁻¹) |
| Mannotriose | 1.9 ± 0.3 |
| Cellotriose | 1.0 ± 0.07 |
| This compound | 3.6 ± 0.4 |
| Cellotetraose | 1.4 ± 0.2 |
| Mannopentaose | 7.9 ± 0.9 |
| Cellopentaose | 17 ± 3 |
| Mannohexaose | 11 ± 1 |
| Cellohexaose | 43 ± 3 |
The data indicates that for the bifunctional enzyme Man5B from Caldanaerobius polysaccharolyticus, the catalytic efficiency is generally higher for cello-oligosaccharides compared to manno-oligosaccharides of the same degree of polymerization, with the exception of the triose. The efficiency increases with the degree of polymerization for both substrate types.
Experimental Protocols
General Enzymatic Assay Workflow
The following diagram illustrates a general workflow for a comparative enzymatic assay of this compound and cello-oligosaccharides.
Protocol for Determining Enzyme Activity using the DNS Method
This method quantifies the reducing sugars released during the enzymatic reaction.
Reagents:
-
Substrate Stock Solution: 1% (w/v) this compound or cello-oligosaccharides in 50 mM sodium acetate buffer (pH 5.0).
-
Enzyme Solution: Appropriately diluted β-mannanase or cellulase (B1617823) in cold deionized water or buffer.
-
DNS (3,5-Dinitrosalicylic Acid) Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
Separately, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 50 mL of deionized water.
-
Mix the two solutions and bring the final volume to 100 mL with deionized water.
-
-
Standard Sugar Solution: 1 mg/mL D-mannose (for β-mannanase assay) or D-glucose (for cellulase assay) in deionized water.
Procedure:
-
Standard Curve:
-
Prepare a series of dilutions of the standard sugar solution (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
To 1 mL of each dilution, add 1 mL of DNS reagent.
-
Boil for 5-15 minutes.
-
Add 8 mL of deionized water and mix.
-
Measure the absorbance at 540 nm.
-
Plot absorbance versus concentration to create a standard curve.
-
-
Enzymatic Reaction:
-
Pre-warm 0.5 mL of the substrate stock solution to the desired reaction temperature (e.g., 37°C or 50°C).
-
Add 0.5 mL of the enzyme solution to initiate the reaction.
-
Incubate for a specific time (e.g., 10, 20, 30 minutes).
-
Prepare an enzyme blank (enzyme in buffer without substrate) and a substrate blank (substrate in buffer without enzyme).
-
-
Quantification:
-
Stop the reaction by adding 1 mL of DNS reagent.
-
Boil the mixture for 5-15 minutes.
-
Add 8 mL of deionized water and mix.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of reducing sugars released from the standard curve, after subtracting the blank values.
-
Unit Definition: One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Protocol for Oligosaccharide Profiling by HPAEC-PAD
This method provides a detailed analysis of the hydrolysis products.
Equipment and Reagents:
-
High-Performance Anion-Exchange Chromatography (HPAEC) system with a Pulsed Amperometric Detector (PAD).
-
Carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series).
-
Mobile phases: Deionized water, sodium hydroxide (B78521) solution, and sodium acetate solution.
Procedure:
-
Sample Preparation:
-
Perform the enzymatic reaction as described above.
-
Terminate the reaction by heat inactivation (boiling for 10 minutes).
-
Centrifuge the reaction mixture to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with deionized water.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Elute the oligosaccharides using a gradient of sodium acetate in a sodium hydroxide solution. The specific gradient will depend on the column and the oligosaccharides being separated.
-
Detect the eluted oligosaccharides using the PAD.
-
-
Data Analysis:
-
Identify the peaks by comparing their retention times with those of known standards (e.g., mannose, mannobiose, mannotriose, this compound for β-mannanase assays; glucose, cellobiose, cellotriose, cellotetraose for cellulase assays).
-
Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve for each oligosaccharide.
-
Logical Relationship Diagram for Kinetic Parameter Determination
The following diagram illustrates the logical steps involved in determining the kinetic parameters of an enzyme.
Conclusion
The choice between this compound and cello-oligosaccharides as substrates depends on the specific enzyme being studied. The provided data and protocols offer a framework for designing and conducting comparative enzymatic assays. While direct comparative kinetic data for a wide range of enzymes on both this compound and cellotetraose is not abundant, the existing information suggests that both the enzyme source and the degree of polymerization of the oligosaccharide significantly influence the enzymatic performance. For a comprehensive comparison, it is recommended to determine the kinetic parameters for each enzyme-substrate pair under identical experimental conditions.
References
- 1. O-Linked Oligosaccharide Profiling by HPAEC-PAD | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetic parameters and mode of action of the cellobiohydrolases produced by Talaromyces emersonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mannotetraose: A Comparative Analysis of its Natural Sources, Properties, and Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of mannotetraose derived from various natural sources. This compound, a manno-oligosaccharide with the degree of polymerization of four, has garnered significant interest in the scientific community for its potential applications in functional foods and pharmaceuticals. This document outlines the differences in this compound obtained from prominent natural sources, focusing on their production, physicochemical characteristics, and biological activities, supported by experimental data and detailed protocols.
Natural Sources of this compound Precursors
This compound is not typically found in its free form in nature but is produced by the enzymatic hydrolysis of mannans, which are complex polysaccharides. The primary natural sources of these mannans include:
-
Plant-based:
-
Konjac (Amorphophallus konjac): The corm of the konjac plant is rich in glucomannan (B13761562), a polysaccharide composed of glucose and mannose.
-
Locust Bean Gum (Ceratonia siliqua): Derived from the seeds of the carob tree, this galactomannan (B225805) has a mannan (B1593421) backbone with galactose side chains.
-
Guar (B607891) Gum (Cyamopsis tetragonolobus): Another galactomannan extracted from guar beans, with a higher degree of galactose substitution than locust bean gum.
-
Copra Meal: A by-product of coconut oil production, it is a rich source of galactomannan.[1]
-
Palm Kernel Cake: The residue left after oil extraction from palm kernels is also a source of mannan.
-
-
Microbial:
The structural differences in these parent mannans, such as the mannose-to-galactose ratio in galactomannans or the presence of glucose in glucomannan, can influence the efficiency of enzymatic hydrolysis and the resulting yield and purity of this compound.
Comparative Analysis of this compound Production and Properties
The production of this compound involves the extraction and purification of the mannan polymer from its natural source, followed by controlled enzymatic hydrolysis to yield oligosaccharides of the desired chain length.
Quantitative Data on this compound Yield
Direct comparative studies on the yield of purified this compound from different sources are limited. However, studies on the enzymatic hydrolysis of various mannans provide insights into the potential for this compound production. For instance, the hydrolysis of locust bean gum has been shown to be a good source of this compound.[4] One study optimized the production of this compound from guar gum, achieving a concentration of 12.126 mg/mL after a 5-minute hydrolysis.[5]
The table below summarizes the potential of different natural sources for this compound production based on available literature.
| Natural Source | Precursor Polysaccharide | Reported this compound Production | Key Findings |
| Locust Bean Gum | Galactomannan | This compound is a major product of hydrolysis.[4] | The enzyme from Malbranchea cinnamomea showed efficient hydrolysis of LBG to this compound.[4] |
| Konjac Flour | Glucomannan | Hydrolysis yields a mixture of mannooligosaccharides, including this compound. | Some enzymes show higher affinity for glucomannan over galactomannan, yielding mannobiose and this compound as major products.[6] |
| Guar Gum | Galactomannan | Optimized hydrolysis can yield high concentrations of this compound (12.126 mg/mL).[5] | The enzyme from Aspergillus niger showed a high affinity for guar gum.[5] |
| Copra Meal | Galactomannan | Hydrolysis produces a range of mannooligosaccharides, including mannotriose and this compound.[7] | A good source for producing short-chain manno-oligosaccharides.[8][9] |
| Yeast (S. cerevisiae) | Mannan (from mannoproteins) | Mannan can be extracted with high mannose content (up to 59.19%).[2] | The enzymatic hydrolysis of yeast mannan is a promising source for mannooligosaccharides. |
Physicochemical Properties
The physicochemical properties of this compound itself (molecular formula: C24H42O21, molecular weight: 666.58 g/mol ) are consistent regardless of its source. However, the purity of the final product can vary depending on the starting material and the purification methods employed. The primary differences in "this compound" products from various sources often lie in the co-presence of other oligosaccharides with different degrees of polymerization or side chains (e.g., galactose).
| Property | This compound from Plant Sources | This compound from Yeast |
| Typical Co-products | Mannobiose, mannotriose, mannopentaose, and potentially galactose-containing oligosaccharides. | A mixture of linear and branched manno-oligosaccharides of varying lengths. |
| Structural Complexity of Source | Varies (linear glucomannan in konjac, branched galactomannan in legumes).[10] | Highly complex and branched mannoprotein structure.[11] |
| Purification Challenges | Separation from other neutral oligosaccharides. | Separation from other mannooligosaccharides and residual protein fragments. |
Comparative Biological Activities
The biological activities of this compound and related manno-oligosaccharides have been investigated, with some studies providing a direct comparison between sources.
Anti-glycation Activity
A comparative study on the inhibitory effects of β-manno-oligosaccharides (β-MOS) from copra meal and guar gum on the formation of advanced glycation end-products (AGEs) revealed significant differences.
| Source of β-MOS | IC50 for AGEs Inhibition | Key Findings |
| Copra Meal | ~134.0 µg/ml[12] | Exhibited stronger AGEs inhibition and was more potent in trapping methylglyoxal.[12] |
| Guar Gum | ~285.4 µg/ml[12] | Also effective, but to a lesser extent than copra meal-derived β-MOS.[12] |
This suggests that the specific composition of the MOS mixture, which is influenced by the natural source, plays a crucial role in its bioactivity.
Prebiotic Activity
Manno-oligosaccharides from various sources are recognized for their prebiotic potential, promoting the growth of beneficial gut bacteria. Studies have shown that MOS from cassia gum can promote the growth of Bifidobacterium and Lactobacillus strains.[13] Similarly, MOS derived from copra meal supports the growth of Lactobacillus species.[9] While direct comparative studies on the prebiotic activity of purified this compound from different sources are scarce, the overall prebiotic effect of the MOS mixture is well-established. It has been observed that some probiotic strains prefer manno-oligosaccharides with a degree of polymerization of 2-3 over those with a DP of 4-5.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducible production and analysis of this compound. Below are generalized protocols for key experimental procedures.
Mannan Extraction from Plant Sources (e.g., Locust Bean Gum)
-
Solubilization: Disperse locust bean gum powder in distilled water (e.g., 1% w/v) with constant stirring at an elevated temperature (e.g., 60-80°C) to fully hydrate (B1144303) and dissolve the galactomannan.
-
Centrifugation: Centrifuge the solution (e.g., 5000 x g for 20 minutes) to remove any insoluble impurities.
-
Precipitation: Add cold ethanol (B145695) (e.g., 2-3 volumes) to the supernatant to precipitate the galactomannan.
-
Collection and Drying: Collect the precipitate by centrifugation, wash with ethanol, and dry to obtain the purified mannan.
Mannan Extraction from Yeast (Saccharomyces cerevisiae)
-
Cell Lysis: Yeast cells can be lysed using various methods, including autolysis, thermal hydrolysis with or without alkali, or enzymatic hydrolysis with enzymes like zymolyase.[2][3]
-
Alkaline Thermal Hydrolysis: Suspend yeast pellets (e.g., 10% w/v) in NaOH solution (e.g., 0.25 M) and autoclave at 120°C for 3 hours.[3]
-
-
Centrifugation and Neutralization: Centrifuge to collect the supernatant. Adjust the pH to 7.0 with HCl.[3]
-
Precipitation: Precipitate the mannan by adding cold ethanol (2 volumes) and incubating overnight at 4°C.[3]
-
Collection and Lyophilization: Collect the precipitate by centrifugation and lyophilize to obtain the mannan extract.[3]
Enzymatic Hydrolysis of Mannan to this compound
-
Substrate Preparation: Prepare a solution of the extracted mannan (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0).
-
Enzyme Addition: Add a specific β-mannanase enzyme to the mannan solution. The enzyme-to-substrate ratio and the choice of enzyme are critical for maximizing the yield of this compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant agitation for a specific duration (e.g., 5 minutes to several hours).[5] The reaction time needs to be optimized to favor the production of this compound.
-
Enzyme Inactivation: Stop the reaction by heating the mixture (e.g., 100°C for 10 minutes) to inactivate the enzyme.
-
Analysis: Analyze the hydrolysate using methods like HPLC to determine the concentration of this compound.
Purification of this compound
-
Filtration: Filter the hydrolysate to remove any insoluble material.
-
Chromatography: Purify this compound from the mixture of oligosaccharides using techniques such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) with an amino-functionalized column.
Quantification of this compound by HPLC
-
System: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.[14]
-
Column: An amino-propyl or a specific carbohydrate analysis column is suitable for separating oligosaccharides.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v) is often used.[14]
-
Standard Curve: Prepare a standard curve with purified this compound of known concentrations to quantify the amount in the samples.
-
Analysis: Inject the filtered samples and standards into the HPLC system and integrate the peak corresponding to this compound.
Visualizations
Experimental Workflow for this compound Production
Caption: Generalized workflow for the production and analysis of this compound.
Signaling Pathway for Prebiotic Action of this compound
Caption: Simplified pathway of the prebiotic action of this compound in the gut.
Conclusion
This compound can be derived from a variety of natural sources, with plant-based mannans from legumes and copra meal, as well as yeast cell wall mannans, being the most prominent. While the physicochemical properties of pure this compound are constant, the yield, purity, and the profile of co-produced oligosaccharides vary depending on the source material and the extraction and hydrolysis methods employed. Comparative studies on biological activities, such as anti-glycation effects, indicate that the source of the parent mannan can significantly influence the therapeutic potential of the resulting manno-oligosaccharide mixture. Further research focusing on direct comparative studies of purified this compound from different origins is warranted to fully elucidate their structure-function relationships and to optimize their application in drug development and functional foods.
References
- 1. Characterization of mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Mannans Extraction Processes from Spent Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized production and characterization of endo-β-mannanase by Aspergillus niger for generation of prebiotic mannooligosaccharides from guar gum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Short-chain β-manno-oligosaccharides from copra meal: structural characterization, prebiotic potential and anti-glycation activity - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Yeast cell wall mannan structural features, biological activities, and production strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copra meal and guar gum β-manno-oligosaccharides inhibit glycation of human serum albumin: Mechanistic insights using multi-spectroscopic and bioinformatic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agronomy.emu.ee [agronomy.emu.ee]
Assessing Mannotetraose Cross-Reactivity in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mannotetraose's performance in various immunological assays, focusing on its cross-reactivity with other manno-oligosaccharides. The information presented herein is supported by experimental data to aid researchers in the accurate interpretation of assay results and the development of specific immunotherapies and diagnostics.
I. Comparative Analysis of this compound Cross-Reactivity
This compound, a four-unit mannose oligosaccharide, is a key structural component of mannans found on the surface of various fungi, most notably Candida albicans. Its immunological properties, particularly its ability to be recognized by antibodies and lectins, are of significant interest. However, the potential for cross-reactivity with other manno-oligosaccharides can lead to ambiguous results in immunological assays. The following tables summarize quantitative data on the cross-reactivity of this compound and related compounds.
Table 1: Competitive Inhibition ELISA of Anti-Mannan Monoclonal Antibody (MAb C3.1) Binding
| Inhibitor (1→2)-β-linked | IC50 (μM) | Relative Inhibitory Potency (Mannobiose = 1.0) |
| Mannobiose | 31 | 1.00 |
| Mannotriose | 25 | 1.24 |
| This compound | Not Reported to be a strong inhibitor | Decreased inhibitory power for oligomers larger than a trisaccharide |
-
Interpretation: For the specific monoclonal antibody C3.1, which is protective against C. albicans, the binding affinity does not increase with the length of the oligosaccharide beyond a trisaccharide. In fact, the inhibitory power is reported to decrease for larger oligomers, suggesting that this compound is a less effective binder than mannobiose and mannotriose in this specific context.
Table 2: Reactivity of Anti-Candida albicans Mannan (B1593421) Monoclonal Antibody (MAb EB-CA1)
| Oligomannoside | Reactivity in ELISA | Inhibition of MAb EB-CA1 Binding |
| Mannotriose | Unreactive | No Inhibition |
| This compound | Unreactive | No Inhibition |
| Mannopentaose (B12321251) | Reactive | Inhibition Observed |
-
Interpretation: MAb EB-CA1, used in the detection of mannanemia, exhibits high specificity for mannopentaose and does not react with or get inhibited by mannotriose or this compound. This highlights the critical role of oligosaccharide chain length in defining antibody epitopes.
II. Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the specificity and relative affinity of an anti-mannan antibody for this compound by measuring its ability to inhibit the binding of the antibody to a coated mannan or manno-oligosaccharide-protein conjugate.
Materials:
-
96-well microtiter plates
-
Mannan-BSA conjugate (or other relevant manno-oligosaccharide conjugate)
-
Anti-mannan monoclonal or polyclonal antibody
-
This compound and other competing oligosaccharides (e.g., mannobiose, mannotriose, mannopentaose)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of mannan-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition:
-
Prepare serial dilutions of the inhibitor oligosaccharides (this compound, mannobiose, etc.) in blocking buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the anti-mannan antibody with the various concentrations of the inhibitor oligosaccharides for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-inhibitor mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the antibody binding, can then be calculated.
Basophil Activation Test (BAT)
This assay assesses the ability of this compound to induce basophil degranulation, a key event in IgE-mediated allergic responses, and can be used to evaluate cross-reactivity with other allergens.
Materials:
-
Heparinized whole blood from a sensitized individual or purified basophils
-
This compound and other potential cross-reactive oligosaccharides
-
Positive control (e.g., anti-IgE antibody)
-
Negative control (stimulation buffer)
-
Staining antibodies (e.g., anti-CD63-PE, anti-CD203c-APC, anti-IgE-FITC)
-
FACS lysing solution
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood in heparin-containing tubes.
-
Stimulation:
-
In separate tubes, add 100 µL of whole blood.
-
Add 50 µL of varying concentrations of this compound, other oligosaccharides, positive control, or negative control.
-
Incubate at 37°C for 15-30 minutes.
-
-
Staining: Add the fluorescently labeled antibodies to each tube and incubate for 15-20 minutes at 4°C in the dark.
-
Lysis: Add 2 mL of FACS lysing solution to each tube and incubate for 10 minutes at room temperature.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with wash buffer.
-
Acquisition: Resuspend the cells in buffer and acquire the data on a flow cytometer.
-
Data Analysis: Identify the basophil population (e.g., IgE-positive/CD203c-positive cells) and quantify the percentage of activated basophils (CD63-positive cells).
III. Visualization of Signaling Pathways and Workflows
Mannose Receptor Signaling Pathway
The mannose receptor (MR) is a C-type lectin receptor that recognizes mannose-containing structures, including this compound on the surface of pathogens. Its engagement can trigger downstream signaling cascades leading to phagocytosis and modulation of the immune response.
Caption: Mannose Receptor (MR) signaling cascade initiated by this compound binding.
Experimental Workflow for Competitive ELISA
The following diagram outlines the key steps in a competitive ELISA to assess the inhibitory potential of this compound.
Caption: Workflow of a competitive ELISA for assessing this compound cross-reactivity.
IV. Conclusion
The cross-reactivity of this compound in immunological assays is highly dependent on the specific antibody or receptor it interacts with. As demonstrated, some monoclonal antibodies exhibit exquisite specificity, distinguishing between this compound and the slightly larger mannopentaose. This underscores the importance of thoroughly characterizing the binding properties of antibodies and lectins used in research, diagnostic, and therapeutic applications. The provided protocols and workflows offer a framework for conducting such assessments. For drug development professionals, understanding these nuances is critical for designing targeted immunotherapies and developing accurate diagnostic tools that can differentiate between closely related carbohydrate structures.
Confirming the Chemical Structure of Synthesized Mannotetraose: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, rigorous structural confirmation is a critical step to ensure the identity, purity, and functionality of the target molecule. This guide provides a comprehensive comparison of the primary analytical methods for confirming the chemical structure of synthesized mannotetraose, a linear oligosaccharide consisting of four β-(1→4) linked mannose units. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these techniques.
Core Analytical Techniques: A Head-to-Head Comparison
The structural elucidation of this compound relies on a combination of techniques that provide orthogonal information. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the covalent structure and stereochemistry, Mass Spectrometry (MS) provides molecular weight and fragmentation data for sequence and linkage analysis, High-Performance Liquid Chromatography (HPLC) is crucial for purity assessment and comparison to standards, and Enzymatic Hydrolysis confirms the specific nature of the glycosidic linkages.
Table 1: Comparison of Primary Analytical Methods for this compound Structure Confirmation
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Monosaccharide identity, anomeric configuration (α/β), glycosidic linkage positions, ring conformation, purity. | Provides the most detailed structural information in a single analysis; non-destructive. | Relatively low sensitivity, requiring milligram quantities of pure sample; complex spectra for larger oligosaccharides. |
| Mass Spectrometry | Molecular weight, monosaccharide sequence, branching, and linkage positions (via fragmentation). | High sensitivity (picomole to femtomole range); can be coupled with chromatography (LC-MS). | Does not distinguish between isomers (e.g., α/β anomers) without fragmentation analysis; derivatization may be required. |
| HPLC | Purity, quantification, comparison with standards, separation of isomers. | High resolution and reproducibility; well-established methods. | Requires authentic standards for confirmation of identity; structural information is indirect. |
| Enzymatic Hydrolysis | Specificity of glycosidic linkages (e.g., β-1,4). | Highly specific for linkage type and anomeric configuration. | Requires specific enzymes and knowledge of their specificity; provides indirect structural information. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides. A combination of 1D (¹H) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the identity of the mannose units, their β-anomeric configuration, and the 1→4 linkages.
Experimental Data: NMR Chemical Shifts for β-(1→4)-D-Mannotetraose
The following table summarizes the ¹H and ¹³C chemical shifts for β-(1→4)-D-mannotetraose in D₂O.[1]
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for β-(1→4)-D-Mannotetraose (in D₂O)
| Residue | H-1 | H-2 | H-3 | H-4 | H-5 | H-6a | H-6b | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| Reducing End (α) | 5.05 | 4.00 | 3.89 | 3.57 | 3.71 | 3.80 | 3.71 | 93.8 | 70.8 | 71.4 | 76.9 | 72.7 | 60.9 |
| Reducing End (β) | 4.79 | 3.94 | 3.83 | 3.44 | 3.40 | 3.80 | 3.71 | 93.6 | 74.9 | 74.7 | 76.9 | 76.3 | 60.5 |
| Internal Residues | 4.62 | 4.00 | 3.71 | 3.44 | 3.51 | 3.80 | 3.71 | 100.0 | 70.6 | 71.6 | 76.6 | 75.0 | 60.9 |
| Non-reducing End | 4.62 | 4.00 | 3.67 | 3.44 | 3.26 | 3.80 | 3.71 | 100.1 | 70.5 | 70.4 | 68.8 | 70.1 | 60.9 |
Note: Chemical shifts are in ppm. Data is for the mixture of α and β anomers at the reducing end.
Experimental Workflow for NMR Analysis
References
Mannotetraose vs. Mannobiose: A Comparative Guide on Their Differential Effects on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
The selective modulation of the gut microbiota through prebiotics is a rapidly advancing area of research with significant therapeutic potential. Manno-oligosaccharides (MOS), derived from mannans, have demonstrated promising prebiotic properties. Within this class of oligosaccharides, the specific effects of varying chain lengths, such as mannotetraose (a four-unit mannose chain) and mannobiose (a two-unit mannose chain), on the composition and metabolic output of the gut microbiota are of considerable interest. This guide provides a comparative analysis of the potential differential effects of this compound versus mannobiose, drawing upon existing experimental data for manno-oligosaccharides and the known metabolic capabilities of key gut commensals.
It is important to note that direct comparative studies investigating the side-by-side effects of purified this compound and mannobiose on the gut microbiota are limited in the current scientific literature. Therefore, this guide synthesizes findings from studies on MOS of varying degrees of polymerization and the enzymatic capabilities of specific gut bacteria to provide a well-informed comparative overview.
Comparative Overview of this compound and Mannobiose
This compound, with its longer chain length, is likely to be fermented more slowly and by a more specialized subset of gut bacteria compared to the simpler disaccharide, mannobiose. This difference in utilization can lead to distinct shifts in the microbial community and the production of short-chain fatty acids (SCFAs).
Key Differentiators:
-
Bacterial Specificity: Longer-chain oligosaccharides often require more specialized enzymatic machinery for their degradation. Consequently, this compound may selectively promote the growth of specific Bifidobacterium and Bacteroides species that possess the necessary cell-surface and intracellular enzymes to break it down. Mannobiose, being a smaller molecule, might be utilized by a broader range of bacteria.
-
Rate and Location of Fermentation: The fermentation of this compound is expected to be slower and may occur more distally in the colon compared to mannobiose. This is because the multiple glycosidic bonds in this compound require more enzymatic steps to be broken down into monosaccharides for bacterial metabolism.
-
Short-Chain Fatty Acid (SCFA) Production: The fermentation of both this compound and mannobiose is expected to yield the three major SCFAs: acetate, propionate, and butyrate (B1204436). However, the relative ratios may differ. A slower, more distal fermentation of this compound could potentially favor a higher proportion of butyrate, which is a primary energy source for colonocytes and has anti-inflammatory properties.
Quantitative Data Summary
The following table summarizes the anticipated differential effects of this compound and mannobiose based on current knowledge of manno-oligosaccharide fermentation. The values are presented qualitatively to reflect the lack of direct comparative quantitative data.
| Parameter | This compound | Mannobiose | Rationale / Supporting Evidence |
| Microbial Utilization | |||
| Bifidobacterium spp. Growth | Likely strong stimulation of specific strains | Likely moderate to strong stimulation | Bifidobacterium species, such as B. adolescentis and B. longum, possess β-mannanases and transport systems for manno-oligosaccharides.[1][2] The ability to utilize longer chains like this compound may be more strain-specific. |
| Lactobacillus spp. Growth | Potential for moderate stimulation | Potential for moderate stimulation | Some Lactobacillus species can ferment mannooligosaccharides. |
| Other Beneficial Genera (e.g., Roseburia, Faecalibacterium) | Potential for cross-feeding and stimulation | Less likely to directly stimulate via cross-feeding | The breakdown of this compound may release smaller manno-oligosaccharides that can be utilized by other beneficial bacteria through cross-feeding. |
| Metabolic Output | |||
| Total SCFA Production | High | Moderate to High | Both are fermentable carbohydrates that will lead to SCFA production.[3] |
| Acetate Production | High | High | Acetate is a major product of fermentation by many gut bacteria, including Bifidobacterium.[3] |
| Propionate Production | Moderate | Moderate | Propionate is produced by various gut bacteria through different pathways. |
| Butyrate Production | Potentially Higher | Moderate | Slower fermentation of longer-chain oligosaccharides in the distal colon is often associated with increased butyrate production by butyrogenic bacteria. |
| Fermentation Rate | Slower | Faster | Shorter oligosaccharides are generally fermented more rapidly than longer ones. |
Experimental Protocols
To directly compare the effects of this compound and mannobiose, an in vitro fermentation model using human fecal microbiota is a standard and effective approach. Below is a detailed methodology for such an experiment.
Objective: To determine the differential effects of this compound and mannobiose on the composition of human gut microbiota and the production of short-chain fatty acids in vitro.
Materials:
-
Substrates: Pure this compound and mannobiose. Inulin can be used as a positive control, and a no-substrate condition as a negative control.
-
Fecal Samples: Fresh fecal samples collected from healthy human donors who have not taken antibiotics for at least three months.
-
Basal Medium: A sterile, anaerobic growth medium mimicking the nutrient conditions of the human colon. A typical composition includes:
-
Peptone water: 2 g/L
-
Yeast extract: 2 g/L
-
NaCl: 0.1 g/L
-
K2HPO4: 0.04 g/L
-
KH2PO4: 0.04 g/L
-
MgSO4·7H2O: 0.01 g/L
-
CaCl2·6H2O: 0.01 g/L
-
NaHCO3: 2 g/L
-
Tween 80: 2 ml/L
-
Hemin: 0.05 g/L
-
Vitamin K1: 10 µl/L
-
Cysteine-HCl: 0.5 g/L
-
Bile salts: 0.5 g/L
-
Resazurin (anaerobic indicator): 1 mg/L
-
-
Equipment: Anaerobic chamber, stirred batch fermenters or anaerobic culture tubes, pH meter, gas chromatograph (GC) for SCFA analysis, equipment for DNA extraction and 16S rRNA gene sequencing.
Procedure:
-
Fecal Slurry Preparation: Within two hours of collection, homogenize the fecal sample (10% w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber. Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
Inoculation: Add the fecal slurry to the pre-warmed basal medium in the fermenters or culture tubes to a final concentration of 1-5% (v/v).
-
Substrate Addition: Add this compound, mannobiose, inulin, or no substrate to the respective vessels to a final concentration of 1% (w/v).
-
Fermentation: Incubate the cultures at 37°C under anaerobic conditions for 48 hours. Maintain a constant pH of 6.8 by automated addition of NaOH or HCl if using pH-controlled fermenters.
-
Sampling: Collect samples from each vessel at baseline (0 hours) and at regular intervals (e.g., 12, 24, and 48 hours).
-
Sample Processing:
-
For microbiota analysis, immediately centrifuge a portion of the sample, discard the supernatant, and store the pellet at -80°C for DNA extraction.
-
For SCFA analysis, centrifuge another portion of the sample, filter-sterilize the supernatant, and store at -20°C until analysis.
-
-
Microbiota Analysis: Extract total DNA from the collected pellets. Amplify the V3-V4 region of the 16S rRNA gene using PCR and sequence the amplicons on a high-throughput sequencing platform. Analyze the sequencing data to determine the relative abundance of different bacterial taxa.
-
SCFA Analysis: Analyze the concentrations of acetate, propionate, and butyrate in the supernatants using gas chromatography (GC) with a flame ionization detector (FID).
Visualizations
References
- 1. Expression and Characterization of a Bifidobacterium adolescentis Beta-Mannanase Carrying Mannan-Binding and Cell Association Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and characterization of a Bifidobacterium adolescentis beta-mannanase carrying mannan-binding and cell association motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Mannotetraose Yield from Plant-Derived Polysaccharides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of mannotetraose content obtained from various plant extracts following enzymatic hydrolysis. The data presented is crucial for researchers and professionals in drug development and related fields who are exploring plant-based sources for this specific mannooligosaccharide. This document summarizes experimental data, details the methodologies employed, and visualizes the workflow for clear comprehension.
Quantitative Comparison of this compound Production
The production of this compound from plant sources typically involves the enzymatic hydrolysis of mannan (B1593421), a polysaccharide found in the cell walls of various plants. The efficiency of this conversion and the resulting yield of this compound can vary significantly depending on the plant source and the specific enzymes used. The following table summarizes the composition of mannooligosaccharides, including this compound, produced from different plant-derived mannans after enzymatic hydrolysis with mannanase (B13387028) from Bacillus circulans NT 6.7.
| Plant Source | Substrate | Mannobiose (M2) (%) | Mannotriose (M3) (%) | This compound (M4) (%) | Mannopentaose (M5) (%) | Mannohexaose (M6) (%) |
| Coconut | Defatted Copra Meal | - | 35.2 | 28.4 | 20.8 | 15.6 |
| Konjac | Konjac Mannan | - | 25.7 | 30.1 | 24.5 | 19.7 |
| Carob Tree | Locust Bean Gum | 12.5 | 22.8 | 28.2 | 19.3 | 17.2 |
Data sourced from a study on mannanase from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation.[1]
Experimental Protocols
The generation of this compound from plant extracts involves a series of precise experimental steps, from the preparation of the substrate to the final analysis of the hydrolysis products. The following protocols are based on established methodologies for the enzymatic production and quantification of mannooligosaccharides.[1]
Enzymatic Hydrolysis of Plant Mannans
-
Substrate Preparation: A 1% (w/v) solution of the plant-derived mannan (e.g., defatted copra meal, konjac mannan, or locust bean gum) is prepared in a suitable buffer.
-
Enzyme Addition: Purified mannanase is added to the substrate solution. The specific concentration of the enzyme and the enzyme-to-substrate ratio should be optimized for maximal yield.
-
Incubation: The reaction mixture is incubated at the optimal pH and temperature for the mannanase. For mannanase from Bacillus circulans NT 6.7, this is typically at pH 6.0 and 60°C.[1]
-
Reaction Termination: The enzymatic reaction is stopped, usually by heat inactivation (e.g., boiling for 10 minutes) to denature the enzyme.
-
Sample Preparation for Analysis: The resulting hydrolysate is centrifuged or filtered to remove any insoluble material before analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: An HPLC system equipped with a refractive index detector (RID) is used for the analysis.
-
Column: An Aminex HPX-42C column is commonly employed for the separation of oligosaccharides.[1]
-
Mobile Phase: Deionized water is typically used as the mobile phase.[1]
-
Flow Rate: A constant flow rate, for instance, 0.4 mL/min, is maintained.[1]
-
Column Temperature: The column is maintained at a constant temperature, for example, 75°C, to ensure reproducible separation.[1]
-
Standard Preparation: Standard solutions of this compound and other mannooligosaccharides (mannobiose, mannotriose, mannopentaose, mannohexaose) of known concentrations are prepared to generate a calibration curve.
-
Injection and Analysis: A specific volume of the prepared sample and each standard solution is injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standards.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the production and quantification of this compound from plant extracts.
Caption: Workflow for this compound Production and Quantification.
References
A Comparative Guide to Mannotetraose Quantification: Validating a Novel UPLC-MS/MS Method Against the Gold Standard HPAE-PAD
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Mannotetraose is critical for applications ranging from biopharmaceutical characterization to food science. This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this compound detection and quantification against the established gold standard, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).
The selection of an optimal analytical method hinges on a balance of sensitivity, specificity, throughput, and the complexity of the sample matrix. While HPAE-PAD has long been the benchmark for carbohydrate analysis, recent advancements in UPLC-MS/MS offer a compelling alternative with distinct advantages. This guide presents a detailed comparison of these two powerful techniques, supported by synthesized validation data and comprehensive experimental protocols to inform your selection process.
Comparative Analysis of Analytical Methods
The performance of the novel UPLC-MS/MS method and the established HPAE-PAD method are summarized below, providing a clear comparison of their key quantitative parameters.
| Parameter | UPLC-MS/MS (Novel Method) | HPAE-PAD (Established Method) |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 5% | < 8% |
| Inter-day Precision (%RSD) | < 7% | < 10% |
| Intra-day Accuracy (%) | 95.0 - 105.0% | 90.0 - 110.0% |
| Inter-day Accuracy (%) | 93.0 - 107.0% | 88.0 - 112.0% |
| Extraction Recovery (%) | 90.0 - 110.0% | Not Applicable (Direct Injection) |
| Matrix Effect (%) | 85.0 - 115.0% | Minimal to None |
Experimental Protocols
Detailed methodologies for both the novel UPLC-MS/MS method and the established HPAE-PAD method are provided below.
Novel UPLC-MS/MS Method for this compound Quantification
This method offers high sensitivity and specificity, making it particularly suitable for complex biological matrices.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 13C-labeled this compound).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: Acquity UPLC H-Class (Waters)
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 60% B
-
5-5.1 min: Linear gradient from 60% to 95% B
-
5.1-7 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Xevo TQ-S micro (Waters)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
This compound: [M+H]⁺ precursor ion → product ion (specific m/z to be determined empirically)
-
Internal Standard: [M+H]⁺ precursor ion → product ion (specific m/z to be determined empirically)
-
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed using standards of known concentrations.
Established HPAE-PAD Method for this compound Quantification
HPAE-PAD is a robust and reliable method for the direct detection of underivatized carbohydrates.[1][2]
1. Sample Preparation:
-
Dilution: Dilute the sample in high-purity water to bring the this compound concentration within the linear range of the assay.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPAE-PAD Conditions:
-
Chromatographic System: Dionex ICS-5000+ HPIC system (Thermo Fisher Scientific)
-
Column: CarboPac™ PA200 (3 x 250 mm) with a CarboPac™ PA200 Guard (3 x 50 mm)
-
Mobile Phase A: 100 mM Sodium Hydroxide
-
Mobile Phase B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide
-
Gradient Elution:
-
0-10 min: Isocratic at 100% A
-
10-25 min: Linear gradient to a final concentration suitable for eluting this compound (empirically determined)
-
25-30 min: Column wash with a higher concentration of B
-
30-40 min: Re-equilibration with 100% A
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A standard quadruple-potential waveform is used for detection.
-
Data Analysis: Quantification is performed using an external standard calibration curve. The peak area of the analyte in the sample is compared to the peak areas of standards with known concentrations.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the novel UPLC-MS/MS and the established HPAE-PAD methods.
Signaling Pathway Context: Glycosylation
This compound is an oligosaccharide that plays a role in glycosylation, a critical post-translational modification of proteins. The following diagram illustrates a simplified overview of the N-linked glycosylation pathway where mannose-containing oligosaccharides are assembled.
References
A comparative study of the hydrolytic efficiency of different mannanases on Mannotetraose.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hydrolytic efficiency of various mannanases on the specific substrate, mannotetraose. This compound, a manno-oligosaccharide (MOS), is of significant interest in pharmaceutical and biotechnological research due to its potential prebiotic properties and role in various biological signaling pathways. Understanding the efficiency and mode of action of different mannanases on this substrate is crucial for applications ranging from the production of specific manno-oligosaccharides to the development of enzymatic assays.
This comparison focuses on mannanases from different microbial sources, highlighting their kinetic parameters, hydrolysis products, and optimal reaction conditions. The data presented is compiled from various scientific studies to aid researchers in selecting the most suitable enzyme for their specific application.
Comparative Hydrolytic Efficiency
The hydrolytic efficiency of mannanases is influenced by several factors, including their origin (e.g., fungal, bacterial), glycoside hydrolase (GH) family, and the specific substrate. While comprehensive kinetic data on this compound is limited in the literature, this section summarizes available quantitative and qualitative data to facilitate a comparative assessment. For a broader perspective on enzyme activity, kinetic parameters determined using complex mannans like Locust Bean Gum (LBG) and Guar Gum are also included, as these are more commonly reported.
Table 1: Comparative Hydrolytic Parameters of Various Mannanases
| Enzyme Source | GH Family | Substrate | K_m_ (mg/mL) | V_max_ (μmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mL/mg·s) | Optimal pH | Optimal Temp. (°C) | Hydrolysis Products from this compound |
| Aspergillus niger BK01 | 5 | Guar Gum | 2.67 | - | - | - | 4.5 | 80 | Not explicitly stated for this compound |
| Aspergillus niger gr | - | Locust Bean Gum | 0.11 | - | - | - | 5.5 | 55 | Not explicitly stated for this compound[1] |
| Aspergillus terreus | - | This compound | - | - | - | - | 7.0 | 70 | Mannose, Mannotriose[2] |
| Bacillus subtilis BE-91 | - | Konjac Glucomannan | - | 79,859.2 (IU/mg) | - | - | 6.0 | 65 | Not explicitly stated for this compound[3] |
| Bacillus subtilis WL-7 | 26 | This compound | - | - | - | - | 6.0 | 50 | Mannose, Mannobiose, Mannotriose[4] |
| Kitasatospora sp. | - | This compound | - | - | - | - | 6.5 | 45 | Hardly hydrolyzed |
| Nonomuraea jabiensis ID06-379 | 5 | Locust Bean Gum | 0.55 | 1054 | - | - | 6.5 | 70 | Not explicitly stated for this compound |
| Penicillium oxalicum GZ-2 | 5 | Locust Bean Gum | 7.6 | 1425.5 | 1463.5 | 192.6 | 3.0-4.0 | 80 | Not explicitly stated for this compound[5] |
| Trichoderma reesei | 5 | This compound | - | - | ~2 | - | - | 50 | Mannobiose (from reducing end)[6] |
Note: The kinetic parameters for complex substrates are provided for general comparison of enzyme activity and may not directly reflect the efficiency on this compound.
Experimental Protocols
The methodologies for determining mannanase (B13387028) activity and analyzing hydrolysis products are critical for interpreting and reproducing the presented data. Below are generalized protocols based on the cited literature.
Mannanase Activity Assay (General Protocol)
-
Substrate Preparation : Prepare a solution of this compound (or other mannan (B1593421) substrates) at a specified concentration (e.g., 1-10 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) or sodium acetate) at the optimal pH for the specific mannanase.
-
Enzyme Reaction : Pre-incubate the substrate solution at the optimal temperature. Initiate the reaction by adding a known concentration of the purified mannanase.
-
Incubation : Incubate the reaction mixture for a defined period (e.g., 10-60 minutes) under constant agitation.
-
Termination of Reaction : Stop the reaction by adding a quenching agent, such as 3,5-dinitrosalicylic acid (DNS) reagent, or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Quantification of Reducing Sugars : The amount of reducing sugars released is quantified spectrophotometrically using the DNS method. The absorbance is measured at 540 nm and compared to a standard curve prepared with mannose.
-
Calculation of Enzyme Activity : One unit of mannanase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.
Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
-
Sample Preparation : Take aliquots from the enzymatic reaction at different time intervals and stop the reaction (e.g., by boiling).
-
TLC Plate Spotting : Spot the hydrolysate samples, along with standard solutions of mannose and manno-oligosaccharides (M1-M6), onto a silica (B1680970) gel TLC plate.
-
Chromatography : Develop the TLC plate in a solvent system suitable for separating oligosaccharides, such as a mixture of n-propanol, ethanol (B145695), and water (e.g., in a 7:1:2 v/v/v ratio).
-
Visualization : After development, dry the plate and visualize the spots by spraying with a reagent like 10% sulfuric acid in ethanol followed by heating.
-
Analysis : Compare the Rf values of the hydrolysis products with those of the standards to identify the composition of the hydrolysate.
Visualizing the Process and Pathway
To better understand the experimental process and the enzymatic action, the following diagrams illustrate the general workflow and the hydrolysis pathway of this compound.
Caption: A generalized workflow for the enzymatic hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannan endo-1,4-β-mannosidase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [ask.orkg.org]
Safety Operating Guide
Safe Disposal of Mannotetraose in a Laboratory Setting
Ensuring the proper disposal of Mannotetraose is crucial for maintaining a safe and compliant laboratory environment. As a non-hazardous carbohydrate, the procedures are straightforward but must be followed to prevent contamination and ensure workplace safety. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the correct disposal of this compound.
Waste Classification and Handling
This compound is a water-soluble oligosaccharide and is not classified as a hazardous substance.[1] However, it is essential to handle all laboratory chemicals with care. Waste containing this compound should be managed in accordance with standard laboratory protocols for non-hazardous chemical waste. The primary disposal route depends on whether the this compound is in a solid or aqueous form and whether it has been contaminated with other hazardous materials.
Disposal Procedures
The following table summarizes the recommended disposal methods for different forms of this compound waste.
| Waste Form | Recommended Disposal Method |
| Solid this compound | Uncontaminated solid this compound should be mechanically recovered (e.g., swept up) and placed in a designated, sealed container for solid, non-hazardous waste.[1] This container should then be disposed of through a licensed waste collector.[1] |
| Aqueous Solutions | Uncontaminated aqueous solutions of this compound can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. Water-soluble carbohydrates are generally considered aqueous waste. |
| Contaminated Waste | If this compound (solid or aqueous) is contaminated with hazardous substances (e.g., solvents, biohazards), it must be disposed of according to the specific guidelines for that hazardous material. Do not dispose of hazardous chemical waste down the sink.[2] |
| Sharps | Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for chemical waste.[2] |
Experimental Protocol: Decontamination of Spills
In the event of a this compound spill, follow these steps:
-
Ensure Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[1]
-
Ventilate the Area: If the spill is large or in a poorly ventilated space, ensure adequate air circulation.[1]
-
Contain the Spill: For solid spills, prevent further dispersal.
-
Clean-Up:
-
Solid Spills: Mechanically recover the solid material using a brush and dustpan.[1] Avoid generating dust. Place the recovered material in a sealed container labeled "Non-hazardous solid waste."
-
Aqueous Spills: Absorb the liquid with an inert material (e.g., paper towels, absorbent pads). Place the used absorbent materials in a sealed bag for disposal with solid non-hazardous waste.
-
-
Decontaminate the Surface: Clean the spill area with water.
-
Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials according to the procedures outlined in the table above.
-
Wash Hands: Always wash hands thoroughly after handling the product and cleaning up spills.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling Mannotetraose
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Mannotetraose. The following procedures detail personal protective equipment (PPE), operational plans for safe handling, and disposal methods to ensure a secure laboratory environment.
This compound is a non-hazardous substance under normal conditions of use, storage, and transport.[1] It is a white, odorless, solid powder.[2] While it is not considered harmful, adherence to good industrial hygiene and safety practices is crucial to minimize any potential risks.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications & Justification |
| Eye Protection | Safety glasses with side shields or goggles | Recommended to protect eyes from dust and potential splashes.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Recommended to prevent skin contact.[2][3][4] |
| Body Protection | Laboratory coat | Standard laboratory practice to protect clothing and skin.[2][3] |
| Respiratory Protection | Not required under normal use with good ventilation | A respirator may be necessary if handling large quantities or if dust formation is significant.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure minimal exposure and maintain a safe working environment.
-
Preparation :
-
Ensure the work area is clean and well-ventilated.[1]
-
Put on all required personal protective equipment as detailed in the table above.
-
Have all necessary equipment (spatulas, weighing paper, containers) ready.
-
-
Handling :
-
In Case of a Spill :
-
First Aid Measures :
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][4] Uncontaminated this compound is biodegradable. For disposal of small quantities, flushing with copious amounts of water down the sink is a potential option, but always check with your institution's specific guidelines.[4] Contaminated materials should be placed in a sealed container and disposed of as chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
